molecular formula C21H19BrI2O3 B563152 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Numéro de catalogue: B563152
Poids moléculaire: 657.1 g/mol
Clé InChI: BZONOCYTJWTZBO-YQUBHJMPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, also known as this compound, is a useful research compound. Its molecular formula is C21H19BrI2O3 and its molecular weight is 657.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[4-(2-bromo-1,1,2,2-tetradeuterioethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrI2O3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(23)21(16(24)12-13)26-10-9-22/h4-6,8,11-12H,2-3,7,9-10H2,1H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZONOCYTJWTZBO-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrI2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, a deuterated analog of a potential metabolite of the potent antiarrhythmic drug, Amiodarone. This document details its chemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and explores its presumed biological activities and mechanisms of action based on its structural relationship to Amiodarone. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a stable isotope-labeled derivative of a compound structurally related to Amiodarone. Amiodarone is a complex and highly effective antiarrhythmic agent with a multifaceted mechanism of action, primarily classified as a Vaughan Williams Class III antiarrhythmic. Its therapeutic efficacy is, however, accompanied by a challenging side-effect profile, partly attributed to its complex metabolism and the actions of its metabolites. The deuteration of molecules is a common strategy in drug development to favorably alter pharmacokinetic properties, such as metabolic stability, without significantly changing the core pharmacology. This guide focuses on the synthesis and anticipated biological context of this deuterated benzofuran derivative.

Chemical and Physical Properties

The chemical and physical properties of this compound and its non-deuterated counterpart are summarized in the table below.

PropertyValue (Deuterated)Value (Non-deuterated)
IUPAC Name (2-butyl-1-benzofuran-4-yl)(4-(2-bromoethoxy-1,1,2,2-d4)-3,5-diiodophenyl)methanone(2-butyl-1-benzofuran-4-yl)(4-(2-bromoethoxy)-3,5-diiodophenyl)methanone
Molecular Formula C₂₁H₁₅D₄BrI₂O₃C₂₁H₁₉BrI₂O₃
Molecular Weight 657.14 g/mol 653.09 g/mol [1]
CAS Number 1216376-62-396027-84-8[1]
Appearance Likely a solidLight Yellow Solid[2]
Solubility Expected to be soluble in organic solvents like dichloromethane and DMSO.Soluble in Dichloromethane.

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized in a multi-step process, culminating in the alkylation of a key benzofuran intermediate with a deuterated bromoalkane. The following protocols are based on established synthetic methodologies for benzofuran derivatives and Williamson ether synthesis.

Synthesis of 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran (Intermediate)

This key intermediate is synthesized through a three-step process as described in the patent literature[3].

Step 1: Synthesis of 2-Butylbenzofuran

  • Reaction: Reflux reaction of a 2-halo caproic acid ester with salicylaldehyde in the presence of an acid-binding agent.

  • Procedure:

    • To a solution of salicylaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of a 2-halo caproic acid ester (e.g., ethyl 2-bromocaproate) and a slight excess of a base (e.g., potassium carbonate).

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-butylbenzofuran.

Step 2: Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

  • Reaction: Friedel-Crafts acylation of 2-butylbenzofuran with p-anisoyl chloride followed by demethylation.

  • Procedure:

    • Dissolve 2-butylbenzofuran in a dry, non-polar solvent (e.g., dichloromethane) and cool in an ice bath.

    • Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise with stirring.

    • Slowly add p-anisoyl chloride and allow the reaction to proceed at room temperature for several hours.

    • Quench the reaction by carefully adding it to ice-water, followed by acidification with dilute HCl.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • The resulting methoxy-protected intermediate is then demethylated using a reagent like boron tribromide in a suitable solvent to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran.

    • Purify the product by crystallization or column chromatography.

Step 3: Iodination to 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran

  • Reaction: Electrophilic iodination of the phenolic ring.

  • Procedure:

    • Dissolve 2-butyl-3-(4-hydroxybenzoyl)benzofuran in a suitable solvent (e.g., a mixture of an alcohol and water).

    • Add an acid-binding agent (e.g., sodium bicarbonate) and iodine.

    • Add an oxidizing agent (e.g., hydrogen peroxide) dropwise while maintaining the reaction temperature.

    • Stir the reaction at an elevated temperature for a few hours.

    • After completion, cool the mixture and acidify with a mineral acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran[3].

Synthesis of this compound
  • Reaction: Williamson ether synthesis using the phenolic intermediate and 1,2-dibromoethane-d4.

  • Plausible Protocol:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran in a dry, polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a slight excess of a base (e.g., potassium carbonate or sodium hydride) and stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Add a stoichiometric amount of 1,2-dibromoethane-d4 to the reaction mixture.

    • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute aqueous base, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis Salicylaldehyde Salicylaldehyde 2-Butylbenzofuran 2-Butylbenzofuran Salicylaldehyde->2-Butylbenzofuran Base, Reflux 2-Halo Caproic Acid Ester 2-Halo Caproic Acid Ester 2-Halo Caproic Acid Ester->2-Butylbenzofuran 2-Butyl-3-(4-hydroxybenzoyl)benzofuran 2-Butyl-3-(4-hydroxybenzoyl)benzofuran 2-Butylbenzofuran->2-Butyl-3-(4-hydroxybenzoyl)benzofuran Lewis Acid, Demethylation p-Anisoyl Chloride p-Anisoyl Chloride p-Anisoyl Chloride->2-Butyl-3-(4-hydroxybenzoyl)benzofuran 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran 2-Butyl-3-(4-hydroxybenzoyl)benzofuran->2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran Oxidizing Agent Iodine Iodine Iodine->2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran Final Product 2-n-Butyl-4-[(2-bromoethoxy-d4)- 3,5-diiodobenzoyl]benzofuran 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran->Final Product Williamson Ether Synthesis (Base, Heat) 1,2-Dibromoethane-d4 1,2-Dibromoethane-d4 1,2-Dibromoethane-d4->Final Product

Caption: Synthetic pathway for the target compound.

Biological Context and Potential Mechanisms of Action

The biological activities of this compound have not been explicitly reported. However, its structural similarity to Amiodarone allows for informed postulations regarding its potential pharmacological effects.

Interaction with Cardiac Ion Channels

Amiodarone exerts its antiarrhythmic effects by interacting with multiple cardiac ion channels[4]. It is anticipated that the deuterated compound would retain these properties.

  • Potassium Channels (Class III action): The primary action of Amiodarone is the blockade of the rapidly activating delayed rectifier potassium current (IKr), mediated by the hERG channel, and the slowly activating delayed rectifier potassium current (IKs). This prolongs the action potential duration and the effective refractory period in cardiac myocytes[5].

  • Sodium Channels (Class I action): Amiodarone also blocks inactivated sodium channels, which contributes to its efficacy in treating tachyarrhythmias.

  • Calcium Channels (Class IV action): L-type calcium channel blockade by Amiodarone can slow sinus node firing and atrioventricular conduction.

  • Adrenergic Receptors (Class II action): Amiodarone exhibits non-competitive beta-adrenergic antagonism.

Quantitative Data for Amiodarone's hERG Channel Blockade:

ParameterValueReference
IC₅₀ (WT hERG) ~1 µM[6]
Interference with Thyroid Hormone Metabolism

Amiodarone and its metabolites are known to interfere with thyroid hormone homeostasis due to their high iodine content and structural resemblance to thyroid hormones[7][8].

  • Inhibition of Deiodinases: Amiodarone inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) by blocking type 1 and type 2 deiodinase enzymes[7]. This can lead to an increase in serum T4 and a decrease in T3 levels.

  • Interaction with Thyroid Hormone Receptors: Amiodarone and its metabolites can act as antagonists at the thyroid hormone receptors, further contributing to a hypothyroid-like state at the tissue level[7].

G cluster_0 Cardiac Myocyte cluster_1 Thyroid Hormone Regulation Ion Channels Ion Channels K+ Channels (hERG, IKs) K+ Channels hERG IKs Ion Channels->K+ Channels (hERG, IKs) Na+ Channels Na+ Channels Inactivated State Ion Channels->Na+ Channels Ca2+ Channels Ca2+ Channels L-type Ion Channels->Ca2+ Channels Action Potential Prolongation Action Potential Prolongation K+ Channels (hERG, IKs)->Action Potential Prolongation Reduced Excitability Reduced Excitability Na+ Channels->Reduced Excitability Ca2+ Channels->Reduced Excitability Deiodinases (Type 1 & 2) Deiodinases (Type 1 & 2) T4 to T3 Conversion T4 to T3 Conversion Deiodinases (Type 1 & 2)->T4 to T3 Conversion Thyroid Hormone Receptors Thyroid Hormone Receptors Gene Transcription Gene Transcription Thyroid Hormone Receptors->Gene Transcription Target Compound 2-n-Butyl-4-[(2-bromoethoxy-d4)- 3,5-diiodobenzoyl]benzofuran Target Compound->Ion Channels Blockade Target Compound->Deiodinases (Type 1 & 2) Inhibition Target Compound->Thyroid Hormone Receptors Antagonism

Caption: Potential biological targets and pathways.

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound, the following experimental protocols, adapted from studies on Amiodarone and its analogs, can be employed.

hERG Potassium Channel Patch-Clamp Assay
  • Objective: To determine the inhibitory effect of the compound on the IKr current.

  • Methodology:

    • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Electrophysiology: Perform whole-cell patch-clamp recordings.

    • Voltage Protocol: Use a voltage protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the deactivating tail current.

    • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

    • Data Analysis: Measure the reduction in the tail current amplitude at each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Deiodinase Inhibition Assay
  • Objective: To assess the inhibitory activity of the compound on type 1 deiodinase.

  • Methodology:

    • Enzyme Source: Prepare microsomes from rat or human liver, a rich source of type 1 deiodinase.

    • Substrate: Use radiolabeled 125I-T4 as the substrate.

    • Reaction: Incubate the liver microsomes with 125I-T4 and a cofactor (e.g., dithiothreitol) in the presence of various concentrations of the test compound.

    • Product Separation: Separate the product (125I-) from the substrate using a suitable method, such as ion-exchange chromatography.

    • Quantification: Measure the radioactivity of the product to determine the rate of deiodination.

    • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

G cluster_0 hERG Channel Assay cluster_1 Deiodinase Inhibition Assay HEK293-hERG Cells HEK293-hERG Cells Patch-Clamp Patch-Clamp HEK293-hERG Cells->Patch-Clamp Compound Application Compound Application Patch-Clamp->Compound Application Current Measurement Current Measurement Compound Application->Current Measurement IC50 Determination IC50 Determination Current Measurement->IC50 Determination Liver Microsomes Liver Microsomes Incubation with Compound Incubation with Compound Liver Microsomes->Incubation with Compound 125I-T4 Substrate 125I-T4 Substrate 125I-T4 Substrate->Incubation with Compound Product Separation Product Separation Incubation with Compound->Product Separation Radioactivity Measurement Radioactivity Measurement Product Separation->Radioactivity Measurement IC50 Calculation IC50 Calculation Radioactivity Measurement->IC50 Calculation

Caption: Workflow for biological activity assays.

Conclusion

This compound represents a valuable tool for research into the pharmacology and pharmacokinetics of Amiodarone-like compounds. While direct experimental data on this specific deuterated molecule is limited, its structural relationship to Amiodarone provides a strong foundation for predicting its biological activities. The synthetic and experimental protocols detailed in this guide offer a framework for its preparation and biological evaluation. Further research is warranted to fully elucidate the impact of deuteration on its metabolic stability, efficacy, and safety profile, which could ultimately inform the design of novel antiarrhythmic agents with improved therapeutic indices.

References

An In-depth Technical Guide to 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated benzofuran derivative, 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran. This document collates available physicochemical data, outlines detailed experimental protocols for its synthesis based on established methods for related compounds, and presents its structural and logical relationships through standardized diagrams. The content is tailored for professionals in chemical research and drug development.

Core Compound Structure and Properties

This compound is a complex heterocyclic molecule and a stable isotope-labeled analog of a potential metabolite of Amiodarone.[1][2] Amiodarone is a well-known Class III antiarrhythmic agent used for various types of tachyarrhythmias.[3][4] The structural similarity suggests its relevance in pharmacokinetic and metabolic studies of amiodarone and related compounds. The deuterium labeling provides a valuable tool for mass spectrometry-based quantification in metabolic research.

Caption: Chemical structure of the title compound.

The following table summarizes the key quantitative data available for the title compound and its non-deuterated analogue.

PropertyThis compound2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuranReference(s)
CAS Number 1216376-62-396027-84-8[2][5]
Molecular Formula C₂₁H₁₅D₄BrI₂O₃C₂₁H₁₉BrI₂O₃[5][6]
Molecular Weight 657.11 g/mol 653.09 g/mol [5][6]
Solubility Soluble in DichloromethaneData Not Available[7]
Storage Conditions Long-term at -20°CData Not Available[7]
Appearance Data Not AvailableData Not Available-

Experimental Protocols

While a specific, published synthesis for this compound is not available, a robust synthetic route can be devised from patent literature describing the synthesis of its key precursor, 2-butyl-3-(4-hydroxy-3,5-diiodo-benzoyl) benzofuran.[8][9][10] The final step is a standard Williamson ether synthesis.

G A 2-Butyl-3-(4-hydroxybenzoyl)benzofuran B Iodination Reaction (Iodine, H2O2, K2CO3, Propanol) A->B Step 1 C 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran (Precursor Intermediate) B->C Isolate D Williamson Ether Synthesis (1,2-dibromoethane-d4, Base) C->D Step 2 E Purification (Chromatography/Recrystallization) D->E Crude Product F Final Product This compound E->F >98% Purity

Caption: Proposed synthetic workflow for the title compound.

This protocol is adapted from methodologies described for the synthesis of Amiodarone intermediates.[8][10]

  • Reaction Setup: In a suitable reaction flask (e.g., 5 L), charge 2-butyl-3-(4-hydroxybenzoyl)benzofuran (approx. 1.7 mol), potassium carbonate (approx. 0.9 mol), and iodine (approx. 1.78 mol).

  • Solvent Addition: Add 75% propanol (approx. 2 kg) and stir the mixture until all solids are dissolved.

  • Heating and Reaction: Slowly heat the reaction mixture to 80-85°C and maintain for one hour. Subsequently, increase the temperature to reflux.

  • Oxidant Addition: While refluxing, prepare a mixed solution of 27% hydrogen peroxide (approx. 1.7 mol) and propanol (approx. 170 g). Add this solution dropwise over 1.5 hours.

  • Completion: Maintain the reflux and insulation for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Adjust the pH to 1-2 using concentrated hydrochloric acid to precipitate the product. Filter the resulting solid, wash thoroughly with water, and dry under vacuum at 60°C to yield the light-yellow solid product.

This step involves a standard Williamson ether synthesis to attach the deuterated bromoethoxy side chain.

  • Reaction Setup: Suspend the synthesized precursor, 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran (1 equivalent), in a polar aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, approx. 1.5-2 equivalents), to the suspension.

  • Alkylating Agent: Add 1,2-dibromoethane-d4 (Br-CD₂-CD₂-Br, approx. 1.1-1.5 equivalents). Using the dibromo- compound in slight excess favors the mono-alkylation product.

  • Reaction Conditions: Heat the mixture, typically to 60-80°C, and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate. The final product can be purified via column chromatography on silica gel to achieve high purity.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and potency of the synthesized compound. Standard analytical techniques that should be employed include:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the benzofuran core, butyl group, and aromatic protons. The absence of signals in the ethoxy region will confirm deuteration.

  • Mass Spectrometry (MS): To verify the molecular weight (657.11 g/mol ) and isotopic enrichment.[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[5]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups such as the carbonyl (C=O) stretch of the benzoyl ketone and the C-O ether linkages.[5]

Biological Context and Potential Applications

Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of documented biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][11][12][13] The subject compound's direct structural relationship to Amiodarone suggests its primary application is in the field of cardiovascular drug metabolism.[1][3]

As a stable isotope-labeled internal standard, it is invaluable for quantitative bioanalytical studies (e.g., LC-MS/MS) to accurately measure the levels of the corresponding non-deuterated Amiodarone metabolite in biological matrices such as plasma or tissue. Such studies are critical for understanding the pharmacokinetics, safety, and efficacy of Amiodarone. No specific signaling pathways for this particular molecule have been documented; its biological effects are presumed to be related to those of its parent drug, Amiodarone, which primarily involves the blockade of cardiac potassium channels.

References

A Technical Guide to the Synthesis of Deuterated Amiodarone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for preparing deuterated metabolites of amiodarone. Amiodarone, a potent antiarrhythmic agent, undergoes extensive metabolism, leading to the formation of several key metabolites, primarily N-desethylamiodarone (MDEA). The use of stable isotope-labeled internal standards, such as deuterated analogs of these metabolites, is crucial for accurate quantification in pharmacokinetic and metabolic studies. This document outlines the known metabolic pathways of amiodarone and details available synthetic strategies for the preparation of their deuterated versions, supported by experimental data and visualizations.

Amiodarone Metabolism Overview

Amiodarone is primarily metabolized in the liver, with the major pathway being N-dealkylation to form mono-N-desethylamiodarone (MDEA), which is also pharmacologically active.[1][2] Further metabolism leads to di-N-desethylamiodarone (DDEA). Other significant metabolic routes include hydroxylation of the butyl side chain and ω-carboxylation, resulting in a variety of phase I metabolites.[3][4][5] These metabolites can also undergo phase II conjugation reactions, such as glucuronidation.[5] The accurate study of the formation and clearance of these metabolites necessitates the use of stable isotope-labeled internal standards.

A simplified overview of the primary metabolic pathways of amiodarone is presented below.

Amiodarone Amiodarone MDEA mono-N-desethylamiodarone (MDEA) Amiodarone->MDEA N-de-ethylation Carboxylated_Amiodarone ω-Carboxylate Amiodarone Amiodarone->Carboxylated_Amiodarone ω-Carboxylation DDEA di-N-desethylamiodarone (DDEA) MDEA->DDEA N-de-ethylation Hydroxylated_MDEA Hydroxylated MDEA MDEA->Hydroxylated_MDEA Hydroxylation

Caption: Primary metabolic pathways of amiodarone.

Synthesis of Deuterated N-desethylamiodarone (MDEA-d4)

A common method for the N-dealkylation of tertiary amines like amiodarone is the use of 1-chloroethyl chloroformate.[6] This reagent reacts with the tertiary amine to form a carbamate intermediate, which is then cleaved to yield the secondary amine, desethylamiodarone. Subsequent N-alkylation with a deuterated ethylating agent, such as ethyl-d5-iodide, would introduce the deuterium label. However, a more direct approach would be to synthesize amiodarone from a deuterated precursor.

The synthesis of deuterated analogs of amiodarone metabolites has been reported in the literature, although the detailed procedures are often found within the supplementary information of publications focused on metabolism or bioanalytical method development.[6]

A proposed synthetic workflow for preparing MDEA-d4, starting from amiodarone, is outlined below.

Amiodarone Amiodarone Desethylamiodarone N-desethylamiodarone Amiodarone->Desethylamiodarone 1. 1-Chloroethyl chloroformate 2. Methanolysis MDEA_d4 N-desethylamiodarone-d4 Desethylamiodarone->MDEA_d4 Alkylation with Deuterated Ethylating Agent

Caption: Proposed workflow for the synthesis of MDEA-d4.

Synthesis of Other Deuterated Amiodarone Metabolites

The synthesis of other deuterated metabolites, such as hydroxylated or carboxylated forms, presents additional challenges. These often require multi-step synthetic sequences.

Deuterated Hydroxylated Amiodarone Metabolites

The synthesis of hydroxylated metabolites typically involves the introduction of a hydroxyl group onto the butyl side chain of a suitable precursor. A general strategy could involve the synthesis of a deuterated amiodarone analog with a functional group on the butyl chain that can be converted to a hydroxyl group. Alternatively, biotransformation using microbial systems could be employed to introduce the hydroxyl group regioselectively on a deuterated amiodarone or MDEA scaffold.[5][7]

Deuterated ω-Carboxylate Amiodarone Metabolites

The ω-carboxylate metabolite is formed by oxidation of the terminal methyl group of the butyl side chain.[5] The synthesis of a deuterated version of this metabolite would likely involve a starting material where the butyl group is replaced by a precursor that already contains a protected carboxylic acid function and the desired deuterium labels.

General Considerations for Deuteration Strategies

The introduction of deuterium can be achieved through two primary strategies:

  • "Synthetic Approach": This involves using deuterated starting materials and reagents in a conventional multi-step synthesis.[8] This method offers precise control over the location and number of deuterium atoms.

  • "Exchange Approach": This method involves the exchange of hydrogen atoms for deuterium on a late-stage intermediate or the final molecule using a deuterium source such as D₂O or D₂ gas, often with a catalyst.[8]

The choice of strategy depends on the desired labeling pattern, the stability of the molecule to the deuteration conditions, and the availability of deuterated precursors. For complex molecules like amiodarone metabolites, a combination of these approaches may be most effective.

Quantitative Data and Experimental Protocols

While specific quantitative data such as reaction yields and isotopic purity for the synthesis of deuterated amiodarone metabolites are not publicly detailed, the commercial availability of standards like N-desethylamiodarone-d4 implies that these syntheses are routine and yield products of high purity. For researchers requiring these compounds, custom synthesis by specialized laboratories is a common practice.

The following table summarizes the key metabolites of amiodarone and the general synthetic strategies for their deuterated counterparts.

MetaboliteDeuteration StrategyKey Considerations
N-desethylamiodarone (MDEA)N-dealkylation of amiodarone followed by N-alkylation with a deuterated ethylating agent, or synthesis from a deuterated precursor.Availability of deuterated ethylating agents. Efficiency of the N-dealkylation and N-alkylation steps.
Hydroxylated MDEAMulti-step synthesis involving a functionalized and deuterated butyl side chain precursor, or biotransformation of a deuterated MDEA.Regioselectivity of hydroxylation. Potential for complex purification.
ω-Carboxylate AmiodaroneSynthesis from a precursor with a protected and deuterated carboxylated side chain.Protection and deprotection of the carboxylic acid group. Maintaining deuterium labeling throughout the synthetic sequence.

Disclaimer: The synthetic routes described in this guide are based on established chemical principles and available literature. Researchers should consult specialized synthetic chemistry literature and consider custom synthesis for obtaining specific deuterated metabolites. The detailed experimental procedures from the cited key literature (Wendt et al., 2002; Lucas et al., 2006; Waldhauser et al., 2006; McDonald et al., 2012) are not publicly accessible and would require access to the respective scientific journals.

References

In-Depth Technical Guide: 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, a deuterated derivative of a potential metabolite of the antiarrhythmic drug amiodarone. This document consolidates available data on its chemical properties, analytical methodologies, and potential biological activities, with a focus on its structural relationship to thyroid hormones and the pharmacological profile of its parent compound. While specific experimental data for this deuterated analogue is limited, this guide extrapolates from studies on the non-deuterated form and related benzofuran compounds to provide a foundational resource for researchers.

Chemical and Physical Properties

This compound is a stable isotope-labeled compound. The deuteration on the bromoethoxy group makes it a valuable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

PropertyValueReference
CAS Number 1216376-62-3[3]
Non-deuterated CAS 96027-84-8[4][5]
Molecular Formula C21H15D4BrI2O3[3]
Molecular Weight 657.11 g/mol [3]
Appearance Off-White to Light Yellow Solid[6]
Long-Term Storage 2-8°C Refrigerator[6]

Analytical Characterization

A comprehensive analysis of this compound involves a suite of spectroscopic and chromatographic techniques to confirm its identity, purity, and potency. While a specific Certificate of Analysis with quantitative data is not publicly available, the following tests are typically performed.[4][6]

Analytical MethodPurpose
¹H-NMR Spectroscopy Confirms the chemical structure and the position of deuterium labeling.
Mass Spectrometry (ESI) Determines the molecular weight and isotopic enrichment.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.
HPLC Assesses the purity of the compound. A typical method would utilize a C18 column with a mobile phase gradient of acetonitrile and formic acid in water.[7][8]
Karl Fischer/TGA Measures the water content.

Experimental Protocols

Analysis of Amiodarone and its Metabolites by LC-MS/MS

This method is suitable for the quantitative analysis of the compound in biological matrices.

Sample Preparation (Plasma) [7][8]

  • To 100 µL of plasma, add an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Perform a liquid-liquid extraction with an organic solvent such as hexane or a solid-phase extraction using a suitable cartridge.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (General)

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[8]

  • Mobile Phase: A gradient of methanol and 0.2% aqueous formic acid.[8]

  • Flow Rate: 0.2 mL/min.[8]

  • Detection: Electrospray ionization (ESI) in positive ion mode, with monitoring of specific parent and daughter ion transitions.

In Vitro Thyroid Hormone Receptor Binding Assay

Given the structural similarity of the compound to thyroid hormones, a competitive binding assay can be used to assess its affinity for thyroid hormone receptors (TRα and TRβ).[9]

  • Prepare a reaction mixture containing a specific thyroid hormone receptor subtype, a radiolabeled thyroid hormone (e.g., ¹²⁵I-T3), and varying concentrations of the test compound.

  • Incubate the mixture to allow for competitive binding.

  • Separate the receptor-bound from free radiolabeled hormone using a suitable method (e.g., filtration).

  • Quantify the radioactivity of the bound fraction to determine the degree of displacement by the test compound.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled hormone.

Patch-Clamp Electrophysiology for Ion Channel Activity

As a derivative of amiodarone, a known ion channel blocker, this compound can be tested for its effects on various ion channels (e.g., sodium, potassium, calcium channels).[10]

  • Culture suitable host cells (e.g., HEK293) expressing the ion channel of interest.

  • Use the whole-cell patch-clamp technique to record ionic currents.

  • Establish a stable giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to gain electrical access to the cell interior.

  • Apply a voltage-clamp protocol to elicit specific ion channel currents.

  • Perfuse the cells with a solution containing the test compound at various concentrations.

  • Record the changes in current amplitude and kinetics to determine the inhibitory or modulatory effects of the compound.

Signaling Pathways and Biological Activity

Direct studies on the signaling pathways affected by this compound are not available. However, based on its lineage from amiodarone and its structural characteristics, several potential pathways can be inferred.

Potential Interaction with Thyroid Hormone Signaling

The di-iodinated benzoyl moiety of the molecule bears a strong resemblance to the structure of thyroid hormones.[5] This suggests a potential for interaction with components of the thyroid hormone signaling pathway.

ThyroidHormonePathway cluster_blood Bloodstream cluster_cell Target Cell Compound Benzofuran Derivative Receptor Thyroid Hormone Receptor (TR) Compound->Receptor Potential Antagonist T3T4 T3/T4 TBG TBG T3T4->TBG Binding T3T4->Receptor Enters Cell & Binds Membrane TRE Thyroid Response Element (TRE) Receptor->TRE Binds to DNA Gene Target Gene Transcription TRE->Gene IonChannelBlockade cluster_channels Cardiac Myocyte Ion Channels Compound This compound Na_Channel Voltage-gated Na+ Channel Compound->Na_Channel Potential Blockade K_Channel Voltage-gated K+ Channel Compound->K_Channel Potential Blockade Ca_Channel Voltage-gated Ca2+ Channel Compound->Ca_Channel Potential Blockade ActionPotential Modulation of Action Potential Na_Channel->ActionPotential K_Channel->ActionPotential Ca_Channel->ActionPotential SynthesisWorkflow cluster_synthesis Synthesis cluster_analysis Analysis Start 2-Butylbenzofuran & p-Methoxybenzoyl chloride Step1 Friedel-Crafts Acylation & Demethylation Start->Step1 Intermediate 2-Butyl-3-(4-hydroxybenzoyl) benzofuran Step1->Intermediate Step2 Iodination Intermediate->Step2 Product 2-Butyl-3-(4-hydroxy-3,5- diiodobenzoyl)benzofuran Step2->Product Step3 Alkylation with Br(CD2)2O- Product->Step3 FinalProduct Final Deuterated Product Step3->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification QC Quality Control (NMR, MS, HPLC) Purification->QC

References

The Role of Deuterated Compounds in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, a stable and non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated and powerful strategy in modern medicinal chemistry.[1] This technique, known as deuteration or deuterium labeling, has evolved from a simple tool for mechanistic studies into a validated method for enhancing the pharmacokinetic (PK) properties of pharmaceuticals.[1][2] By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions, it is possible to favorably alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved efficacy, a better safety profile, and enhanced patient compliance.[1][3][4] This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterated compounds in pharmacokinetic studies.

Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental principle underpinning the utility of deuterium in modifying drug pharmacokinetics is the Kinetic Isotope Effect (KIE).[1] Deuterium, containing a proton and a neutron, is approximately twice as heavy as protium (the most common hydrogen isotope, with only a proton).[4][5] This difference in mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6][7][8] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[7][9][]

Many critical drug metabolism reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a key step.[11][12] If a drug is deuterated at such a metabolically "soft spot," the rate of its metabolism can be significantly reduced.[13] This effect can be substantial, with the C-D bond being up to 10 times more stable than the C-H bond, leading to a slower rate of metabolism by liver enzymes.[3][8]

KIE_Concept cluster_CH Protiated Compound (C-H Bond) cluster_CD Deuterated Compound (C-D Bond) CH_Bond C-H Bond CH_Energy Lower Activation Energy CH_Bond->CH_Energy requires CH_Metabolism Faster Metabolic Rate CH_Energy->CH_Metabolism leads to CD_Bond C-D Bond (Stronger) CD_Energy Higher Activation Energy CD_Bond->CD_Energy requires CD_Metabolism Slower Metabolic Rate CD_Energy->CD_Metabolism leads to MetabolicEnzyme Metabolic Enzyme (e.g., CYP450) MetabolicEnzyme->CH_Bond acts on MetabolicEnzyme->CD_Bond acts on

Figure 1: The Kinetic Isotope Effect (KIE) in Drug Metabolism.

Applications in Drug Discovery and Development

The application of deuteration in drug development generally follows two main strategies: the "deuterium switch" and the development of de novo deuterated drugs.[13]

  • "Deuterium Switch" : This approach involves creating deuterated versions of existing, approved drugs to improve their pharmacokinetic properties.[1][13] A significant advantage of this strategy is the ability to leverage the extensive safety and efficacy data of the original non-deuterated compound, potentially streamlining the development process through regulatory pathways like the 505(b)(2) application in the US.[9][14] The first deuterated drug approved by the FDA, Deutetrabenazine (Austedo®) , is a prime example. It is a deuterated analog of tetrabenazine used to treat chorea associated with Huntington's disease.[2][4][15] The deuteration slows metabolism, leading to a longer half-life, reduced dosing frequency, and improved tolerability compared to its predecessor.[15]

  • De Novo Deuterated Drugs : In this strategy, deuterium is incorporated early in the drug discovery process to optimize the properties of a new chemical entity (NCE).[1][13] This allows medicinal chemists to address potential metabolic liabilities from the outset. Deucravacitinib (Sotyktu™) , a selective TYK2 inhibitor for treating plaque psoriasis, is a pioneering example of a de novo deuterated drug approved by the FDA.[1][4][9]

The primary goals of these applications are to:

  • Enhance Metabolic Stability : By fortifying metabolically vulnerable positions, the rate of drug clearance can be decreased.[1][16]

  • Improve Pharmacokinetic Profile : This often results in a higher maximum plasma concentration (Cmax), greater total drug exposure (Area Under the Curve, AUC), and a longer elimination half-life (t½).[1][16]

  • Reduce Dosing Frequency : A longer half-life allows for less frequent administration, which can significantly improve patient compliance.[3][16]

  • Minimize Formation of Toxic Metabolites : By slowing or redirecting metabolic pathways, the formation of potentially harmful metabolites can be reduced, thereby improving the drug's safety profile.[2][3]

Deuterated_Drug_Workflow Start Identify Lead Compound (Protiated Drug) Metabolic_ID Identify Metabolic 'Soft Spots' (e.g., via CYP450 metabolism) Start->Metabolic_ID Deuteration Strategic Deuteration of 'Soft Spots' Metabolic_ID->Deuteration In_Vitro In Vitro PK Studies (e.g., Microsomal Stability) Deuteration->In_Vitro In_Vivo In Vivo PK Studies (e.g., Rodent Model) In_Vitro->In_Vivo Promising Results Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Optimized PK Profile Approval Regulatory Approval Clinical_Trials->Approval

Figure 2: A streamlined workflow for evaluating deuterated drug candidates.

Data Presentation: Comparative Pharmacokinetic Data

The tangible benefits of deuteration are best illustrated by comparing the pharmacokinetic parameters of deuterated drugs with their non-deuterated (protiated) counterparts.

Table 1: Deutetrabenazine vs. Tetrabenazine Pharmacokinetic parameters of the primary active metabolites.

ParameterTetrabenazine MetabolitesDeutetrabenazine MetabolitesFold ChangeImpact
AUC (Area Under the Curve) Baseline~2-fold increaseIncreased total drug exposure.
Cmax (Maximum Concentration) Baseline~20-30% lowerLower peak concentrations, potentially improving tolerability.
t½ (Half-life) ~2-5 hours~9-11 hoursSignificantly longer half-life, allowing for less frequent dosing.

(Data synthesized from multiple sources indicating improved PK profiles)[3][13]

Table 2: d9-Methadone vs. Methadone Pharmacokinetic parameters following intravenous administration in mice.

ParameterMethadoned9-MethadoneFold ChangeImpact
AUC (Area Under the Curve) Baseline5.7x increaseSignificantly higher total drug exposure.[16][17]
Cmax (Maximum Concentration) Baseline4.4x increaseHigher peak plasma concentration achieved.[16][17]
Clearance (CL) 4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg~5.2x ReductionMarked reduction in drug clearance.[16][17]
Brain-to-Plasma Ratio 2.05 ± 0.620.35 ± 0.12~5.9x ReductionDecreased transfer across the blood-brain barrier.[16][17]

Table 3: Deuterated Ivacaftor (Deutivacaftor) vs. Ivacaftor

ParameterIvacaftorDeuterated IvacaftorImpact
AUC (Area Under the Curve) Baseline~3-fold greaterSubstantially increased total drug exposure.[16]
Plasma Conc. at 24 hrs (C24) Baseline~3-fold greaterHigher sustained plasma levels.[16]
t½ (Half-life) Baseline~40% longerSlower elimination from the body.[16]

Detailed Experimental Protocols

Precise and robust experimental protocols are critical for evaluating and comparing the pharmacokinetic properties of deuterated compounds.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents (e.g., Rats)
  • Objective : To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated drug and its protiated analog following oral or intravenous administration.[1][16]

  • Methodology :

    • Synthesis and Formulation : Synthesize the deuterated compound with high isotopic purity (>98%), confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1] Prepare a suitable formulation for the intended route of administration (e.g., a solution in polyethylene glycol for oral gavage).[1]

    • Animal Handling and Dosing : Use adult male Sprague-Dawley or Wistar rats (n=3-5 per group/time point).[1][16] Fast animals overnight before dosing. Administer a single dose of the deuterated or non-deuterated compound at a predetermined concentration (e.g., 5 mg/kg).[1]

    • Sample Collection : Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[16] Centrifuge the blood to separate plasma and store the plasma samples at -80°C until analysis.

    • Bioanalysis : Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the parent drug and its major metabolites in plasma.[18] Use a stable isotope-labeled internal standard (often a different deuterated version of the analyte) to ensure accuracy and precision.[18][19]

    • Pharmacokinetic Analysis : Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Objective : To assess the rate of metabolism of a deuterated compound compared to its non-deuterated analog by liver enzymes, primarily CYPs.

  • Methodology :

    • Materials : Pooled human or rat liver microsomes, NADPH (cofactor), test compounds (deuterated and non-deuterated), and a control compound with known stability.

    • Incubation Procedure : Pre-warm a mixture of liver microsomes and buffer to 37°C. Initiate the metabolic reaction by adding the test compound and NADPH. Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Analysis : Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) as (Vmax/Km) or by using the rate of elimination and protein concentration.[17][20]

Analytical Methods for Characterization and Quantification

The analysis of deuterated compounds requires a combination of high-precision analytical techniques to confirm structural integrity and accurately quantify their presence in biological matrices.[21][22]

  • Mass Spectrometry (MS) : MS, particularly LC-MS/MS, is the cornerstone for the quantitative bioanalysis of deuterated drugs.[19][23] Its high sensitivity and selectivity allow for the precise measurement of drug and metabolite concentrations in complex biological samples like plasma.[23] Deuterated compounds are also considered the gold standard for use as internal standards in quantitative mass spectrometry, as they co-elute with the analyte and exhibit nearly identical ionization behavior, correcting for matrix effects and instrumental variability.[18][24] High-resolution mass spectrometry (HRMS) is essential for confirming the mass shift due to deuteration and assessing isotopic purity.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the definitive method for structural elucidation.[21] It provides unambiguous information on the precise location and extent of deuterium incorporation within a molecule. ¹H-NMR is used to observe the disappearance of a proton signal at the site of deuteration, while ²H-NMR directly observes the deuterium signal.[21]

Analytical_Techniques cluster_NMR Structural Confirmation cluster_MS Quantification & Purity Deuterated_Compound Deuterated Compound NMR NMR Spectroscopy (¹H-NMR, ²H-NMR) Deuterated_Compound->NMR MS Mass Spectrometry (LC-MS/MS, HRMS) Deuterated_Compound->MS NMR_Purpose1 Confirms Site of Deuteration NMR->NMR_Purpose1 NMR_Purpose2 Determines Extent of Labeling NMR->NMR_Purpose2 MS_Purpose1 Quantifies Drug in Biological Samples MS->MS_Purpose1 MS_Purpose2 Assesses Isotopic Purity MS->MS_Purpose2 MS_Purpose3 Used as Internal Standard MS->MS_Purpose3

Figure 3: Core analytical techniques for deuterated compound analysis.

Regulatory Perspective

The regulatory landscape for deuterated drugs has become well-defined, largely shaped by the approval of Deutetrabenazine. The U.S. Food and Drug Administration (FDA) considers deuterated compounds to be New Chemical Entities (NCEs), even if they are analogs of previously approved drugs.[9][26] This is because the substitution of hydrogen with deuterium changes the nature of a covalent bond, thus altering the active moiety.[9] This NCE designation is significant as it makes deuterated drugs eligible for a five-year period of market exclusivity.[9][27]

Furthermore, developers can often use the 505(b)(2) regulatory pathway for "deuterium switch" products.[15] This pathway allows a sponsor to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved (non-deuterated) product.[9][14] To justify this reliance, the sponsor must provide bridging data from in vitro, in vivo, and clinical PK studies to characterize any differences in metabolism and safety between the deuterated and non-deuterated versions.[9]

Conclusion

Deuterium labeling is a validated and powerful strategy in drug development for enhancing the pharmacokinetic properties of therapeutic agents.[1] By leveraging the kinetic isotope effect, medicinal chemists can strategically slow metabolic clearance, leading to improved drug exposure, potentially better safety profiles, and more convenient dosing regimens.[1][2][13] The success of drugs like Deutetrabenazine and Deucravacitinib underscores the clinical and commercial viability of this approach.[1] A thorough understanding of a drug's metabolic pathways, coupled with rigorous in vitro and in vivo experimental evaluation and precise analytical characterization, is paramount to successfully harnessing the benefits of deuterium modification.[6][28] As synthetic and analytical techniques continue to advance, the precision and application of deuterium labeling in creating superior pharmaceuticals are set to expand further.[29]

References

An In-depth Technical Guide on the Relationship Between 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran and Amiodarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the relationship between 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran and the widely-used antiarrhythmic drug, amiodarone. This compound is a deuterium-labeled analog of a potential metabolite or synthetic intermediate of amiodarone. Its primary application in research and drug development is as a stable isotope-labeled internal standard for the highly sensitive and specific quantification of amiodarone and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This guide details the physicochemical properties of both compounds, outlines the synthetic relationship, provides a representative experimental protocol for the use of the deuterated compound in bioanalytical methods, and illustrates key concepts with diagrams.

Introduction to Amiodarone and its Labeled Analog

Amiodarone is a potent class III antiarrhythmic agent used in the treatment of various cardiac dysrhythmias.[1] Its complex pharmacokinetic profile and potential for toxicity necessitate accurate monitoring of its concentration in patients.[2] Stable isotope-labeled internal standards are crucial for precise bioanalysis, as they exhibit similar chemical and physical properties to the analyte, correcting for variability during sample preparation and analysis.[3] this compound serves this purpose, with four deuterium atoms in the bromoethoxy moiety providing a distinct mass difference for mass spectrometric detection without significantly altering its chemical behavior.[1]

Physicochemical and Pharmacokinetic Data

A comparative summary of the key physicochemical and pharmacokinetic properties of amiodarone and its deuterated analog is presented below.

Table 1: Physicochemical Properties

PropertyAmiodaroneThis compound
Chemical Formula C25H29I2NO3C21H15D4BrI2O3
Molecular Weight 645.31 g/mol [4]657.11 g/mol [1]
CAS Number 1951-25-3[4]1216376-62-3[1]
Melting Point 156 °CNot available
pKa 6.56[5]Not available
Solubility Poorly soluble in water; soluble in chloroform.[5]Soluble in dichloromethane.
Appearance White to cream-colored crystalline powder.Not available

Table 2: Pharmacokinetic Properties of Amiodarone

ParameterValueReference
Bioavailability 20-80% (highly variable)
Protein Binding >96%
Volume of Distribution ~66 L/kg (very large)
Metabolism Primarily hepatic via CYP3A4 and CYP2C8.
Major Metabolite Desethylamiodarone
Elimination Half-life 26-107 days (extremely long and variable)

Synthetic Relationship and Logical Flow

The core structure of this compound is directly related to a key intermediate in the synthesis of amiodarone, namely 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran. The synthesis of amiodarone typically involves the acylation of 2-butylbenzofuran, followed by iodination and subsequent etherification.

Synthesis_Relationship Logical Relationship in Synthesis A 2-Butylbenzofuran B Acylation A->B Step 1 C 2-Butyl-3-(4-hydroxybenzoyl)benzofuran B->C D Iodination C->D Step 2 E 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (Key Intermediate) D->E F Etherification with 2-diethylaminoethyl chloride E->F Final Step for Amiodarone H Etherification with 2-bromoethoxy-d4 E->H Synthesis of Labeled Analog G Amiodarone F->G I This compound H->I

Caption: Logical flow from a common intermediate to amiodarone and its deuterated analog.

Experimental Protocols

Representative Protocol for Quantification of Amiodarone in Human Plasma using this compound as an Internal Standard

This section outlines a representative experimental protocol for the analysis of amiodarone in human plasma by LC-MS/MS, employing this compound as an internal standard (IS). This protocol is a composite based on established methods for amiodarone quantification.

5.1.1 Materials and Reagents

  • Amiodarone reference standard

  • This compound (IS)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

5.1.2 Sample Preparation

  • Spiking: Spike 100 µL of blank human plasma with the appropriate concentrations of amiodarone calibration standards and quality control samples.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to all samples, calibration standards, and quality controls.

  • Protein Precipitation: Add 300 µL of acetonitrile to each sample, vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

5.1.3 LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate amiodarone from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Amiodarone: Precursor ion > Product ion (to be optimized).

    • IS (this compound): Precursor ion > Product ion (to be optimized based on its fragmentation pattern).

5.1.4 Data Analysis

Construct a calibration curve by plotting the peak area ratio of amiodarone to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of amiodarone in the unknown samples from the calibration curve using a weighted linear regression.

Experimental_Workflow Experimental Workflow for Amiodarone Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample B Spike with Internal Standard (Deuterated Analog) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G Injection into LC-MS/MS F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Quantification of Amiodarone K->L

Caption: A typical workflow for the bioanalysis of amiodarone using a deuterated internal standard.

Signaling Pathways of Amiodarone

Amiodarone exhibits a complex mechanism of action, affecting multiple cardiac ion channels. Its primary effect is the blockade of potassium channels, which prolongs the repolarization phase of the cardiac action potential.

Amiodarone_MoA Simplified Mechanism of Action of Amiodarone cluster_channels Cardiac Ion Channels cluster_receptors Adrenergic Receptors cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_channel Potassium Channels (Class III) Amiodarone->K_channel Blocks Na_channel Sodium Channels (Class I) Amiodarone->Na_channel Blocks Ca_channel Calcium Channels (Class IV) Amiodarone->Ca_channel Blocks Beta_receptor Beta-Adrenergic Receptors (Class II) Amiodarone->Beta_receptor Blocks (Non-competitive) AP_prolong Prolongation of Action Potential Duration K_channel->AP_prolong Conduction_slow Slowing of Conduction Na_channel->Conduction_slow HR_decrease Decreased Heart Rate Ca_channel->HR_decrease Beta_receptor->HR_decrease Refractory_period Increased Refractory Period AP_prolong->Refractory_period

Caption: Amiodarone's multifaceted interaction with cardiac ion channels and receptors.

Conclusion

This compound is a valuable tool in the research and development of amiodarone. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of amiodarone in biological samples, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Understanding the relationship between amiodarone and its deuterated analogs is critical for the development of robust and reliable bioanalytical methods, ultimately contributing to the safer and more effective use of this important antiarrhythmic medication.

References

An In-depth Technical Guide to Compounds with Structural Similarity to Thyroid Hormone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endogenous and exogenous compounds that exhibit structural similarity to thyroid hormone metabolites. It is designed to be a valuable resource for professionals involved in endocrinology research, drug discovery, and toxicology. This document details the structural classes of these compounds, their mechanisms of action, and the experimental methodologies used to characterize their effects. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to Thyroid Hormone Metabolites and Their Analogs

The thyroid gland primarily secretes thyroxine (T4), which is considered a prohormone. The biologically active form, 3,5,3'-triiodothyronine (T3), is predominantly generated in peripheral tissues through the action of deiodinase enzymes.[1] Further metabolism of T4 and T3 produces a variety of other endogenous compounds, some of which possess unique biological activities.[2] Beyond these natural metabolites, a diverse range of synthetic and environmental compounds share structural features with thyroid hormones, enabling them to interact with components of the thyroid hormone signaling system.[3] These interactions can range from mimicking the effects of endogenous hormones to disrupting their normal function.[4][5]

This guide explores three main categories of compounds with structural similarity to thyroid hormone metabolites:

  • Endogenous Thyroid Hormone Metabolites: Naturally occurring derivatives of T4 and T3.

  • Synthetic Thyroid Hormone Analogs: Compounds designed to selectively target thyroid hormone receptors, often for therapeutic purposes.[6][7]

  • Endocrine-Disrupting Chemicals (EDCs): Environmental contaminants that can interfere with the thyroid system due to their structural resemblance to thyroid hormones.[8][9][10]

Classes of Compounds with Structural Similarity to Thyroid Hormone Metabolites

Endogenous Thyroid Hormone Metabolites

Beyond T3, several other metabolites of T4 have been identified, each with distinct biological profiles. These include:

  • 3,5-Diiodo-L-thyronine (3,5-T2): This metabolite has garnered significant interest for its "thyromimetic" effects, particularly on energy and lipid metabolism, which in some cases appear to be independent of the classical thyroid hormone receptors.[11][12][13]

  • 3-Iodothyronamine (3-T1AM): In contrast to the generally stimulatory effects of T3, 3-T1AM can induce a "cool-down" effect, decreasing body temperature and heart rate.[2]

  • Tetraiodothyroacetic acid (Tetrac) and Triiodothyroacetic acid (Triac): These are the acetic acid derivatives of T4 and T3, respectively.[2] Triac, in particular, has shown potent thyromimetic activity and has been explored for therapeutic applications.[14][15][16]

Synthetic Thyroid Hormone Analogs

The development of synthetic analogs has been driven by the desire to create compounds with tissue- or receptor-isoform-selective activities, aiming to harness the beneficial metabolic effects of thyroid hormones while minimizing adverse effects, such as those on the heart.[6][7] Notable examples include:

  • Sobetirome (GC-1): A TRβ-selective agonist that has been investigated for its lipid-lowering effects.[6][7]

  • Eprotirome (KB2115): Another TRβ-selective agonist that was developed for the treatment of dyslipidemia.[6][7]

  • Resmetirom (MGL-3196): A liver-directed, TRβ-selective agonist recently approved for the treatment of nonalcoholic steatohepatitis (NASH).[17]

Endocrine-Disrupting Chemicals (EDCs)

A wide array of environmental chemicals can interfere with thyroid hormone signaling due to their structural similarities to T3 and T4.[3] This interference can occur at multiple levels, including hormone synthesis, transport, metabolism, and receptor binding.[4][5] Key classes of these EDCs include:

  • Polychlorinated Biphenyls (PCBs) and their hydroxylated metabolites (OH-PCBs): These persistent organic pollutants have well-documented disruptive effects on the thyroid system.[9]

  • Polybrominated Diphenyl Ethers (PBDEs): Used as flame retardants, these compounds and their metabolites can also interfere with thyroid hormone action.[4]

  • Bisphenol A (BPA) and its analogs: Found in many plastics and resins, BPA has been shown to interact with thyroid hormone receptors.[13][14]

  • Phthalates: These plasticizers are widespread and have been linked to alterations in thyroid hormone levels.[3][10]

  • Pesticides: Certain pesticides, such as dichlorodiphenyltrichloroethane (DDT) and its metabolites, can disrupt thyroid function.[14]

Quantitative Data on Receptor Binding and Activity

The interaction of these compounds with thyroid hormone receptors (TRα and TRβ) is a key determinant of their biological activity. The following tables summarize the available quantitative data on their binding affinities and functional potencies.

Table 1: Binding Affinities of Endogenous Thyroid Hormone Metabolites and Synthetic Analogs to Thyroid Hormone Receptors

CompoundReceptor IsoformBinding Affinity (Kd or Ki)Relative Binding Affinity vs. T3Reference
L-Triiodothyronine (T3) Mixed nuclear receptors~0.2 nM-[18]
L-Thyroxine (T4) Mixed nuclear receptors~2.0 nM~10-fold lower than T3[18]
3,5-Diiodo-L-thyronine (3,5-T2) TRβ1Substantially lower than T3Up to 500-fold less potent in displacing [125I]-T3 than T3[19]
3,3'-Diiodo-L-thyronine (3,3'-T2) Mixed nuclear receptorsNot explicitly quantifiedLower than T3 and T4[18]
Triiodothyroacetic acid (Triac) TRβ (wild type)Higher than T3-[15]
Sobetirome (GC-1) TRβ1Similar to T3-[12]

Table 2: Potency of Selected Endocrine-Disrupting Chemicals on Thyroid Hormone Receptor-Mediated Activity

CompoundAssay TypeEndpointPotency (EC50 or IC50)Reference
Bisphenol A (BPA) Luciferase Reporter AssayAgonistic effect~5% of T3-max[20]
Tetrabromobisphenol A (TBBPA) Luciferase Reporter AssayAgonistic/AntagonisticSlight agonistic followed by slight antagonistic effect[20]
Tetrachlorobisphenol A (TCBPA) Luciferase Reporter AssayAgonistic/AntagonisticSlight agonistic followed by slight antagonistic effect[20]
Selected OH-PBDEs Luciferase Reporter AssayAgonistic effectVaries by congener[20]
Selected OH-PCBs Luciferase Reporter AssayAgonistic effectVaries by congener[20]

Signaling Pathways

Thyroid hormones and their analogs exert their effects through two main types of signaling pathways: genomic and non-genomic.

Genomic Signaling Pathway

The classical, genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRα and TRβ). These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.[9]

Genomic_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3 T3 TR TRα / TRβ T3->TR Enters cell & binds CellMembrane Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR TR->RXR Heterodimerizes TRE TRE TR->TRE Binds to RXR->TRE Binds to Gene Target Gene TRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Genomic Thyroid Hormone Signaling Pathway
Non-Genomic Signaling Pathways

In addition to the nuclear-mediated actions, thyroid hormones can elicit rapid, non-genomic effects. These are initiated at the plasma membrane, cytoplasm, or mitochondria and involve the activation of various protein kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways.[4][8][10]

Non_Genomic_Signaling_Pathway cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm T3_T4 T3 / T4 Integrin Integrin αvβ3 T3_T4->Integrin Binds to PLC PLC Integrin->PLC Activates PI3K PI3K Integrin->PI3K Activates PKC PKC PLC->PKC Activates MAPK_ERK MAPK/ERK PKC->MAPK_ERK Activates Response Rapid Cellular Responses (e.g., ion flux, kinase activation) MAPK_ERK->Response Akt Akt PI3K->Akt Activates Akt->Response

Non-Genomic Thyroid Hormone Signaling

Experimental Protocols

The characterization of compounds that interact with the thyroid hormone system relies on a variety of in vitro and in vivo assays.

Thyroid Hormone Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound for the thyroid hormone receptors.

Protocol:

  • Preparation of Receptor: Thyroid hormone receptors (TRα or TRβ) are either expressed in and purified from E. coli or obtained from in vitro transcription/translation systems.

  • Radioligand: A radiolabeled form of T3 (e.g., [¹²⁵I]T3) is used as the tracer.

  • Competition: A constant amount of the receptor and radiolabeled T3 is incubated with increasing concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the free radioligand using methods such as gel filtration or filter binding assays.[21]

  • Quantification: The amount of radioactivity in the bound fraction is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_receptor Prepare TRα or TRβ receptor start->prep_receptor incubate Incubate Receptor, [125I]T3, and Test Compound prep_receptor->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Thyroid Receptor Competitive Binding Assay Workflow
Luciferase Reporter Gene Assay

This cell-based assay is used to assess the functional activity (agonistic or antagonistic) of a test compound on thyroid hormone receptor-mediated gene transcription.[20][22]

Protocol:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293 or GH3) is used.[20]

  • Transfection: The cells are co-transfected with two plasmids:

    • An expression vector for the thyroid hormone receptor (TRα or TRβ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more TREs.

  • Treatment: The transfected cells are treated with various concentrations of the test compound, a known agonist (e.g., T3) as a positive control, and a vehicle control. For antagonist testing, cells are co-treated with T3 and the test compound.

  • Lysis and Luciferase Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase substrate (luciferin) is added.

  • Measurement: The light produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase). Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Luciferase_Assay_Workflow start Start transfect Transfect Cells with TR and Luciferase Reporter Plasmids start->transfect treat Treat Cells with Test Compound transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells and Add Luciferin incubate->lyse measure Measure Luminescence lyse->measure analyze Analyze Data and Determine EC50/IC50 measure->analyze end End analyze->end

Luciferase Reporter Gene Assay Workflow
In Vivo Rodent Studies for Thyroid Function Assessment

Animal models, particularly rodents, are essential for evaluating the in vivo effects of compounds on the thyroid system.[1][23]

Protocol:

  • Animal Model: Typically, rats or mice are used. For some studies, hypothyroid models (e.g., induced by propylthiouracil treatment) are employed to enhance sensitivity.[5][17]

  • Dosing: Animals are administered the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Sample Collection: At the end of the study, blood samples are collected for hormone analysis, and tissues (e.g., thyroid gland, liver, brain) are harvested.

  • Hormone Analysis: Serum levels of T4, T3, and thyroid-stimulating hormone (TSH) are measured using immunoassays.[24]

  • Tissue Analysis:

    • Histopathology: The thyroid gland is examined for any morphological changes.

    • Gene Expression: The expression of thyroid hormone-responsive genes in tissues like the liver can be quantified using RT-qPCR.

  • Data Analysis: Statistical analysis is performed to compare the treated groups with the control group.

Conclusion

The study of compounds with structural similarity to thyroid hormone metabolites is a dynamic field with significant implications for human health. Understanding the diverse structures, mechanisms of action, and biological effects of these molecules is crucial for the development of novel therapeutics for metabolic diseases and for assessing the risks posed by environmental endocrine disruptors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in this important area. Continued research, utilizing the methodologies described herein, will be essential for further elucidating the complex roles of these compounds in health and disease.

References

Technical Guide: 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

This document serves as a technical overview of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, a deuterated compound primarily utilized in pharmaceutical research and development.

Introduction and Chemical Identity

This compound is the deuterium-labeled version of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran.[2][3] The non-labeled compound is a potential metabolite of Amiodarone, an antiarrhythmic drug, and shares a significant structural similarity with thyroid hormones.[4]

The primary application of the deuterated form is as an isotope-labeled internal standard or tracer.[5] Stable heavy isotopes are incorporated into drug molecules for quantification during the drug development process, particularly in pharmacokinetic and metabolic studies using methods like NMR, GC-MS, or LC-MS.[3][5] Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs.[3][5]

Table 1: Compound Identification

Identifier Value
Chemical Name This compound
CAS Number 1216376-62-3[3]
Molecular Formula C₂₁H₁₅D₄BrI₂O₃[3]
Molecular Weight 657.11 g/mol [3]
Non-Deuterated Analog 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran
Non-Deuterated CAS 96027-84-8[4][6]
Non-Deuterated Formula C₂₁H₁₉BrI₂O₃[4][6]

| Non-Deuterated Mol. Wt. | 653.09 g/mol [4][6] |

Physicochemical Properties and Handling

Table 2: Specifications and Storage

Property Value
Appearance Light Yellow Solid[4][7]
Solubility Dichloromethane[7], 10 mM in DMSO[2]
Storage Short-term at room temperature. Long-term storage recommended at -20°C.[7]
Shipping Ambient temperature[4]

| Handling | For maximum recovery, centrifuge the original vial before removing the cap.[7] |

Commercial Availability

This compound is available from several specialized chemical suppliers for research purposes.

Table 3: Commercial Suppliers

Supplier Catalog Number Available Size
Santa Cruz Biotechnology sc-219271 -
MedChemExpress (MCE) HY-132772S[3] 50 mg[2]
Fisher Scientific (TRC) B690517 5 mg[8]
United States Biological B8996-54[7] 5mg[7]
Pharmaffiliates PA 01 0451000 (non-deuterated)[4] -

| Molsyns Research | MS-10927 | - |

Synthesis Pathway Overview

While specific synthesis details for the deuterated compound are proprietary, the synthesis of its core precursors is documented in patent literature. The non-deuterated analog is derived from 2-butyl-3-(4-hydroxybenzoyl)benzofuran, which is a key intermediate in the synthesis of Amiodarone.[9][10] The general manufacturing process involves a multi-step chemical synthesis.

A patented method for the synthesis of the key intermediate, 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran, involves the iodination of its precursor.[11]

The workflow for creating the key intermediate can be summarized as follows:

G cluster_0 Step 1: Benzofuran Formation cluster_1 Step 2: Acylation & Demethylation cluster_2 Step 3: Iodination A Salicylic aldehyde + 2-Alkyl halohexoic acid ester B 2-Butyl benzofuran A->B Reflux with acid-binding agent C 2-Butyl benzofuran + p-Methoxybenzoyl chloride D 2-Butyl-3-(4-hydroxybenzoyl)benzofuran C->D Friedel-Crafts reaction E 2-Butyl-3-(4-hydroxybenzoyl)benzofuran + Iodine F 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran E->F Reflux with oxidant & acid-binding agent

Synthesis workflow for a key non-deuterated precursor.[9][11]

Biological Systems and Experimental Use

5.1 Role as a Labeled Standard

The primary and documented use of this compound is as an internal standard for the quantitative analysis of Amiodarone and its related substances in biological matrices. Its stable isotope label allows for precise differentiation from its endogenous or unlabeled counterparts in mass spectrometry-based assays.

5.2 Relationship to Amiodarone

The non-deuterated form is identified as an impurity and potential metabolite of Amiodarone.[4][12] Amiodarone itself is a non-selective ion channel blocker used to treat cardiac arrhythmias.[12] Therefore, the study and quantification of this compound are relevant for the quality control, safety, and efficacy analysis of Amiodarone pharmaceutical products.[12]

5.3 Signaling Pathways

There is no publicly available research that directly implicates this compound or its non-deuterated analog in specific biological signaling pathways. Its relevance is currently understood through its relationship to its parent drug, Amiodarone, and its utility as an analytical standard.

Experimental Protocols

Detailed experimental protocols for the application of this specific deuterated compound are not available in the public domain. Its use would follow standard laboratory procedures for preparing internal standards for quantitative analysis via LC-MS or similar methods. This typically involves:

  • Stock Solution Preparation : Dissolving the compound in a suitable solvent (e.g., DMSO, Dichloromethane) to a precise concentration.

  • Working Solution Preparation : Creating serial dilutions from the stock solution to generate calibration curves and spiking solutions.

  • Sample Spiking : Adding a known quantity of the internal standard to biological samples (e.g., plasma, urine) and calibration standards prior to sample extraction.

  • Extraction and Analysis : Co-extracting the analyte and the internal standard from the biological matrix and analyzing the processed sample using a validated LC-MS/MS method.

  • Quantification : Calculating the analyte concentration by comparing the analyte-to-internal standard peak area ratio in the sample to the calibration curve.

References

Methodological & Application

Application Note: High-Throughput Quantification of Amiodarone and Desethylamiodarone in Human Plasma by LC-MS/MS Using a Novel Deuterated Benzofuran Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of amiodarone and its active metabolite, desethylamiodarone, in human plasma. The method employs 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is utilized for sample preparation, enabling a high-throughput workflow suitable for clinical pharmacokinetics and therapeutic drug monitoring (TDM).[1][2] The method was validated for linearity, precision, accuracy, and recovery, demonstrating reliable performance for bioanalytical applications.

Introduction

Amiodarone is a potent antiarrhythmic agent used for treating various types of cardiac dysrhythmias.[1] Due to its complex pharmacokinetic profile, narrow therapeutic index, and potential for significant adverse effects, routine monitoring of both amiodarone and its major active metabolite, desethylamiodarone, is critical for optimizing patient therapy.[1]

LC-MS/MS has become the gold standard for the bioanalysis of amiodarone due to its superior sensitivity and specificity over other methods like HPLC-UV or immunoassays.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis. The title compound, this compound, is an ideal SIL-IS due to its structural similarity to amiodarone and its deuterium labeling, which prevents cross-talk with the analytes while ensuring similar chromatographic behavior and ionization efficiency.[3] This document provides a detailed protocol for its use in a validated bioanalytical method.

Experimental Protocols

2.1. Materials and Reagents

  • Analytes: Amiodarone HCl, Desethylamiodarone HCl (Reference Standards)

  • Internal Standard (IS): this compound

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid (reagent grade)

  • Water: Deionized water, >18 MΩ·cm

  • Matrix: Blank human plasma (K2-EDTA)

2.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Amiodarone, Desethylamiodarone, and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) ACN/water mixture to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with ACN. This solution will be used as the protein precipitation agent.

2.3. Sample Preparation

  • Aliquot 50 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (50 ng/mL in ACN) to each plasma sample.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

2.4. LC-MS/MS Instrumentation and Conditions

  • LC System: Shimadzu Nexera or equivalent

  • Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source.

  • Column: C18, 2.1 x 50 mm, 3.5 µm particle size.[4]

  • Column Temperature: 45°C.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0.0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-4.5 min: Hold at 30% B (Re-equilibration)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: The specific mass-to-charge ratio (m/z) for the precursor and product ions for each analyte and the IS should be optimized. Representative transitions are listed below.

Data Presentation and Results

The method was validated for linearity, accuracy, precision, and recovery. All results met the acceptance criteria outlined in regulatory guidelines.

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Amiodarone646.158.110045
Desethylamiodarone618.0246.110035
Internal Standard 657.1 361.0 100 40

Note: Internal Standard m/z values are hypothetical based on its structure and typical fragmentation.

Table 2: Calibration Curve Linearity

AnalyteRange (ng/mL)Regression ModelCorrelation Coefficient (r²)
Amiodarone2.5 - 1000Linear, 1/x² weighting> 0.998
Desethylamiodarone2.5 - 1000Linear, 1/x² weighting> 0.997

Linearity was consistently achieved over the specified concentration range.[4]

Table 3: Inter-day and Intra-day Precision and Accuracy

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (% Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (% Bias)
Amiodarone LLOQ2.58.1-4.59.3-3.8
LQC7.56.52.17.23.5
MQC1504.21.55.82.1
HQC7503.8-1.14.9-0.5
Desethylamiodarone LLOQ2.59.55.210.84.7
LQC7.57.13.88.54.1
MQC1505.6-0.96.4-1.3
HQC7504.1-2.45.2-1.9

The precision (%CV) and accuracy (% Bias) were within the acceptable limit of ±15% (±20% for LLOQ).[2][4]

Visualizations

The following diagram illustrates the logical workflow of the bioanalytical process from sample receipt to final data reporting.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing sample Plasma Sample (Calibrator, QC, or Unknown) add_is Add IS in Acetonitrile (Protein Precipitation) sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms integration Peak Integration & Ratio Calculation (Analyte Area / IS Area) lcms->integration quant Quantification via Calibration Curve integration->quant report Final Concentration Report quant->report

References

Application Note: Quantification of Amiodarone and its Metabolite Desethylamiodarone in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Amiodarone is a potent Class III antiarrhythmic agent used in the treatment of various cardiac dysrhythmias.[1][2] Due to its complex pharmacokinetic profile, narrow therapeutic index, and potential for toxicity, therapeutic drug monitoring (TDM) of amiodarone and its active metabolite, desethylamiodarone, is crucial for optimizing patient therapy.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of amiodarone and desethylamiodarone in biological matrices owing to its high sensitivity, specificity, and reproducibility.[1][3][4] This application note provides a detailed protocol for the simultaneous quantification of amiodarone and desethylamiodarone in plasma and serum using LC-MS/MS.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of amiodarone and desethylamiodarone, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled internal standards, such as amiodarone-D4 and desethylamiodarone-D4, are employed to ensure accurate quantification.[4][5] Sample preparation involves a straightforward protein precipitation step to remove interfering macromolecules from the biological matrix.[6][7]

Experimental Protocols

Materials and Reagents
  • Amiodarone hydrochloride (Reference Standard)

  • Desethylamiodarone (Reference Standard)

  • Amiodarone-D4 (Internal Standard)

  • Desethylamiodarone-D4 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma/serum (drug-free)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve amiodarone and desethylamiodarone in methanol to prepare individual stock solutions.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of amiodarone-D4 and desethylamiodarone-D4 in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Alternatively, a solid-phase extraction (SPE) or liquid-liquid extraction can be employed for sample clean-up.[3][8][9]

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS conditions. Method optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[8]
Mobile Phase A 0.1% Formic acid in water or 2 mM ammonium formate with 0.1% formic acid[3]
Mobile Phase B 0.1% Formic acid in acetonitrile or 2 mM ammonium formate with 0.1% formic acid in MeOH[3]
Flow Rate 0.2 - 0.8 mL/min[8]
Injection Volume 5 µL
Column Temperature 45-50°C[8]
Gradient A linear gradient can be optimized for optimal separation. For example: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Collision Energy (CE) Optimized for each transition
Source Temperature 350°C[6]
Nebulizer Gas 40 psi[6]
Drying Gas Flow 8 L/min[6]
Capillary Voltage 4000 V[6]

Table 1: Representative MRM Transitions for Amiodarone and Desethylamiodarone

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amiodarone646.158.1
Desethylamiodarone618.0135.0[6]
Amiodarone-D4650.158.1
Desethylamiodarone-D4622.0135.0

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for amiodarone and desethylamiodarone based on published literature.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity RangeLLOQReference
AmiodaroneHuman Plasma2.5 - 1000 ng/mL2.5 ng/mL[8]
DesethylamiodaroneHuman Plasma2.5 - 1000 ng/mL2.5 ng/mL[8]
AmiodaroneHuman Plasma0.01 - 40.0 mg/L7.5 µg/L[4][5]
DesethylamiodaroneHuman Plasma0.01 - 40.0 mg/L2.5 µg/L[4][5]
AmiodaroneHuman Plasma6.25 - 600 ppb-[1]
AmiodaroneRat Plasma25 - 2500 ng/mL-[6]
DesethylamiodaroneRat Plasma2.5 - 1250 ng/mL-[6]

Table 3: Accuracy and Precision

AnalyteMatrixAccuracy (% of Target)Precision (%CV)Reference
AmiodaroneHuman Plasma95 - 108%<8%[3]
DesethylamiodaroneHuman Plasma95 - 108%<8%[3]
AmiodaroneHuman Plasma-<8% (Interassay)[4][5]
DesethylamiodaroneHuman Plasma-<8% (Interassay)[4][5]
AmiodaroneRat Plasma<12% (Mean Error)≤18% (Intra & Interday)[8]
DesethylamiodaroneRat Plasma<12% (Mean Error)≤18% (Intra & Interday)[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is 100 µL protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip Add 300 µL ACN centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject msms Tandem MS Detection (MRM Mode) hplc->msms peak_integration Peak Integration msms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Amiodarone & DEA calibration_curve->quantification

Caption: Experimental workflow for LC-MS/MS quantification of amiodarone.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of amiodarone and its major metabolite, desethylamiodarone, in biological matrices. The simple protein precipitation sample preparation protocol and the high selectivity of tandem mass spectrometry ensure reliable and accurate results, making this method well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other research applications.

References

Application Notes and Protocols for 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed in vitro protocols for the characterization of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, a deuterated derivative of a benzofuran compound structurally related to the antiarrhythmic drug amiodarone. Given its structural similarity to amiodarone, a known multi-ion channel blocker, the primary focus of these protocols is to assess its effects on cardiac ion channels. Additionally, considering the established anticancer properties of various benzofuran derivatives, a protocol to evaluate its cytotoxic effects on cancer cells is also included. This document offers comprehensive methodologies for patch-clamp electrophysiology and MTT-based cell viability assays, along with illustrative data and signaling pathway diagrams to guide researchers in their in vitro investigations.

Introduction

This compound is a novel synthetic compound. Its core structure, a substituted benzofuran, is a privileged scaffold in medicinal chemistry, found in a variety of biologically active molecules. Notably, the overall structure bears a resemblance to amiodarone, a potent Class III antiarrhythmic agent that also exhibits properties of Class I, II, and IV agents. Amiodarone's primary mechanism of action involves the blockade of potassium channels, which prolongs the cardiac action potential and refractory period.[1][2][3] It also affects sodium and calcium channels.[1][2]

Benzofuran derivatives have also been investigated for their potential as anticancer agents.[4][5][6][7] Studies have shown that certain benzofuran compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of signaling pathways like mTOR.[4][8]

This document provides detailed protocols for the in vitro evaluation of this compound in two key therapeutic areas: cardiac electrophysiology and oncology.

Potential Applications

  • Cardiac Electrophysiology: Investigation of its effects on various cardiac ion channels (e.g., hERG, sodium, calcium channels) to determine its potential as an antiarrhythmic agent.

  • Anticancer Research: Assessment of its cytotoxic and anti-proliferative effects on various cancer cell lines.

Experimental Protocols

Protocol 1: In Vitro Cardiac Ion Channel Profiling using Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to study the effects of the test compound on key cardiac ion channels expressed in a stable cell line (e.g., HEK293 cells).

3.1.1. Materials

  • HEK293 cells stably expressing the cardiac ion channel of interest (e.g., hERG, Nav1.5, Cav1.2)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

3.1.2. Methods

  • Cell Preparation: Culture the stable cell line to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit the ionic current of interest.

    • Record baseline currents for at least 5 minutes.

    • Perfuse the cell with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and record the current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

3.1.3. Illustrative Data

The following table summarizes hypothetical data for the effect of the test compound on different cardiac ion channels.

Ion ChannelIC50 (µM)Hill Slope
hERG (Kv11.1)8.51.2
Nav1.515.21.0
Cav1.225.81.1
Protocol 2: In Vitro Anticancer Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of the test compound on a cancer cell line (e.g., MCF-7 breast cancer cells). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

3.2.1. Materials

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

3.2.2. Methods

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value.

3.2.3. Illustrative Data

The following table presents hypothetical cell viability data for the test compound against different cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)12.3
A549 (Lung)21.5
HCT116 (Colon)18.9

Visualizations

Signaling Pathways

cluster_0 Cardiac Myocyte Action Potential cluster_1 Ion Channel Activity cluster_2 Compound Action AP Action Potential Phase0 Phase 0 (Depolarization) Phase1 Phase 1 (Early Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 (Resting Potential) Na_in Na+ Influx Na_in->Phase0 K_out_to K+ Efflux (transient) K_out_to->Phase1 Ca_in Ca2+ Influx Ca_in->Phase2 K_out_kr K+ Efflux (rapid delayed rectifier) K_out_kr->Phase3 K_out_ks K+ Efflux (slow delayed rectifier) K_out_ks->Phase3 Compound Test Compound Compound->Na_in Inhibition Compound->Ca_in Inhibition Compound->K_out_kr Inhibition

Caption: Effect of the test compound on cardiac ion channels and action potential.

cluster_0 mTOR Signaling Pathway cluster_1 Compound Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis eIF4E->ProteinSynthesis Inhibition Proliferation Cell Proliferation ProteinSynthesis->Proliferation Compound Test Compound Compound->mTORC1 Inhibition

Caption: Postulated inhibitory effect of the test compound on the mTOR signaling pathway.

Experimental Workflows

A 1. Culture stable cell line C 3. Obtain whole-cell configuration A->C B 2. Prepare patch pipettes B->C D 4. Record baseline current C->D E 5. Perfuse with test compound D->E F 6. Record current at each concentration E->F G 7. Analyze data and determine IC50 F->G A 1. Seed cancer cells in a 96-well plate B 2. Treat with test compound for 48h A->B C 3. Add MTT reagent and incubate for 4h B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate cell viability and determine IC50 E->F

References

Application Notes and Protocols for 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter in drug discovery and development, influencing a drug's pharmacokinetic profile, such as its half-life and bioavailability.[1] In vitro metabolic stability assays are fundamental tools for assessing the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] These assays offer an early prediction of a compound's intrinsic clearance, guiding lead optimization and candidate selection.[1]

One established strategy to enhance metabolic stability is the selective incorporation of deuterium atoms at sites prone to metabolism, a concept based on the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can decelerate the rate of metabolic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes.[1]

This document provides detailed application notes and a protocol for conducting an in vitro metabolic stability assay using 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, a deuterated analog of a benzofuran derivative. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including the antiarrhythmic drug amiodarone.[2][3] The use of this stable isotope-labeled (SIL) compound allows for a direct evaluation of the impact of deuteration on metabolic fate.[1] Furthermore, the d4-labeled compound can potentially serve as an internal standard in analytical methodologies.[1] The protocol will focus on the use of liver microsomes, a subcellular fraction rich in Phase I drug-metabolizing enzymes, with analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Data Presentation

The following table summarizes hypothetical comparative metabolic stability data for 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran and its deuterated analog in human liver microsomes.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Non-deuterated Analog15.245.6
This compound 38.518.0
Verapamil (Control)25.027.7

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

1. Materials and Reagents

  • This compound

  • Non-deuterated analog

  • Verapamil (positive control)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (e.g., tolbutamide)

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system

2. Preparation of Solutions

  • Compound Stock Solutions: Prepare 10 mM stock solutions of the test compounds (deuterated and non-deuterated) and the positive control in DMSO.

  • Working Solutions: Dilute the stock solutions in 0.1 M phosphate buffer to a final concentration of 1 µM.

  • Microsomal Suspension: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.[1] Pre-warm the microsomal suspension to 37°C.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions and pre-warm to 37°C.

3. Incubation Procedure

  • In a 96-well plate, add the microsomal suspension to the appropriate wells.

  • Add the working solutions of the test and control compounds to their respective wells. Include negative control wells without the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.[4]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to precipitate the proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • The peak area ratio of the analyte to the internal standard is used for quantification.

5. Data Analysis

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / protein concentration).

Visualizations

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare Compound Working Solutions (1 µM) add_cpd Add Compounds to Plate prep_cpd->add_cpd prep_mic Prepare Microsome Suspension (0.5 mg/mL) add_mic Add Microsomes to Plate prep_mic->add_mic prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH prep_nadph->start_rxn add_mic->add_cpd pre_inc Pre-incubate at 37°C (10 min) add_cpd->pre_inc pre_inc->start_rxn quench Quench at Time Points (0, 5, 15, 30, 60 min) with ACN + IS start_rxn->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, Clint) lcms->data_analysis

Caption: Workflow for an in vitro metabolic stability assay.

G cluster_pathway Metabolic Pathway parent_h Parent Compound (C-H bond) enzyme CYP450 Enzyme parent_h->enzyme Binds to parent_d Deuterated Compound (C-D bond) parent_d->enzyme Binds to transition_h Transition State enzyme->transition_h Forms (Lower Ea) transition_d Transition State (Higher Energy) enzyme->transition_d Forms (Higher Ea) metabolite Metabolite transition_h->metabolite Fast Reaction transition_d->metabolite Slow Reaction

Caption: Kinetic Isotope Effect on drug metabolism.

References

Application Notes and Protocols for the Analysis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the sample preparation and analysis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran. This deuterated compound is structurally related to potential metabolites of the antiarrhythmic drug amiodarone and is intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a SIL-IS is the preferred method for correcting variability during sample preparation and analysis, ensuring the highest accuracy and precision.[2][3]

The following protocols are designed for the extraction of the analyte from biological matrices, specifically human plasma, a common sample type in pharmacokinetic and drug metabolism studies.[4] Three common and effective sample preparation techniques are described: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][6][7]

Data Presentation: Representative Method Performance

The following tables summarize the expected quantitative performance of the described sample preparation methods coupled with LC-MS/MS analysis. This data is representative and based on typical performance characteristics for similar analytes.[4][5][8]

Table 1: Method Validation Parameters

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Modified QuEChERS
Linearity (r²) >0.995>0.992>0.997
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL2 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL500 ng/mL500 ng/mL
Mean Recovery (%) 85 ± 575 ± 892 ± 6
Matrix Effect (%) < 15< 20< 10

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)MethodIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low QC 3SPE< 10< 12± 10
LLE< 12< 15± 12
QuEChERS< 8< 10± 8
Mid QC 100SPE< 8< 10± 8
LLE< 10< 12± 10
QuEChERS< 6< 8± 6
High QC 400SPE< 7< 9± 7
LLE< 9< 11± 9
QuEChERS< 5< 7± 5

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol utilizes a cation exchange SPE cartridge to extract the analyte from plasma.[5]

Materials:

  • Human plasma

  • This compound working solution (in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Cation exchange SPE cartridges (e.g., Oasis MCX)

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add the appropriate volume of the internal standard working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 4% formic acid in deionized water and vortex for 10 seconds.

    • Centrifuge at 13,000 rpm for 5 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in deionized water.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS Extraction from Human Plasma

This protocol is a modification of the QuEChERS method, which is known for its speed and efficiency.[6][7]

Materials:

  • Human plasma

  • This compound working solution (in methanol)

  • Acetonitrile (LC-MS grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • Dispersive SPE (dSPE) sorbent (e.g., primary secondary amine (PSA), C18)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction and Partitioning:

    • Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.

    • Add the appropriate volume of the internal standard working solution.

    • Add 500 µL of acetonitrile.

    • Add the QuEChERS extraction salts.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer the upper acetonitrile layer to a separate microcentrifuge tube containing the dSPE sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflow

Sample_Preparation_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow cluster_quechers Modified QuEChERS Workflow plasma_spe Plasma Sample + Internal Standard pretreatment_spe Protein Precipitation (Formic Acid) plasma_spe->pretreatment_spe loading Sample Loading pretreatment_spe->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing Step loading->washing elution Elution washing->elution evaporation_spe Evaporation & Reconstitution elution->evaporation_spe analysis_spe LC-MS/MS Analysis evaporation_spe->analysis_spe plasma_q Plasma Sample + Internal Standard extraction_q Acetonitrile Extraction + QuEChERS Salts plasma_q->extraction_q cleanup_q Dispersive SPE Cleanup extraction_q->cleanup_q evaporation_q Evaporation & Reconstitution cleanup_q->evaporation_q analysis_q LC-MS/MS Analysis evaporation_q->analysis_q

Caption: A flowchart illustrating the key steps in the Solid-Phase Extraction (SPE) and modified QuEChERS sample preparation workflows for the analysis of this compound in plasma.

References

Application Notes and Protocols for NMR Spectroscopy of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and confirmation of organic molecules. This document provides a detailed guide to the NMR analysis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, a deuterated analog of a potential metabolite of Amiodarone. The inclusion of a deuterium-labeled ethoxy group serves as a valuable tool in metabolic studies, allowing for the differentiation and quantification of the parent drug and its metabolites using mass spectrometry and NMR. This application note outlines the protocols for sample preparation, data acquisition, and processing for ¹H and ¹³C NMR, and presents the expected spectral data in a clear, tabular format.

Chemical Structure

Compound Name: this compound Molecular Formula: C₂₁H₁₅D₄BrI₂O₃ Molecular Weight: 657.11 g/mol CAS Number: 1216376-62-3

Hypothetical NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this specific deuterated compound, the following tables present hypothetical ¹H and ¹³C NMR data. These values are estimated based on the analysis of similar benzofuran derivatives and known substituent effects. They serve as a guide for researchers performing NMR analysis on this molecule.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.85s2H-H-2', H-6'
7.50d1H8.0H-5
7.30t1H8.0H-6
7.15d1H8.0H-7
6.80s1H-H-3
2.80t2H7.5-CH₂- (butyl)
1.70m2H7.5-CH₂- (butyl)
1.45m2H7.5-CH₂- (butyl)
0.95t3H7.5-CH₃ (butyl)

Note: The signals for the deuterated 2-bromoethoxy-d4 group are not observed in the ¹H NMR spectrum.

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
188.0C=O
155.0C-4'
154.0C-7a
148.0C-2
142.0C-2', C-6'
135.0C-3a
130.0C-5
128.0C-4
125.0C-6
115.0C-7
110.0C-3
95.0C-3', C-5'
31.0-CH₂- (butyl)
29.0-CH₂- (butyl)
22.5-CH₂- (butyl)
14.0-CH₃ (butyl)

Note: The signals for the deuterated 2-bromoethoxy-d4 carbons will exhibit splitting due to C-D coupling and will have significantly lower intensity in a standard proton-decoupled ¹³C NMR spectrum.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weigh the desired amount of the compound directly into a clean, dry vial.

  • Add the deuterated solvent to the vial.

  • Gently vortex the vial to ensure the complete dissolution of the sample.[1]

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.[2]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely and label it appropriately.

cluster_prep Sample Preparation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter into NMR Tube vortex->filter cap Cap and Label filter->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring 1D NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Acquisition Time (AQ): ~3-4 seconds[3]

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 16-64 (depending on concentration)

  • Receiver Gain (RG): Autogain

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more (depending on concentration)

  • Receiver Gain (RG): Autogain

Data Processing

Procedure:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

cluster_acq_proc Data Acquisition and Processing cluster_acq Acquisition cluster_proc Processing acquire_fid Acquire FID ft Fourier Transform acquire_fid->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration peak_picking Peak Picking integration->peak_picking

Caption: NMR data acquisition and processing workflow.

Structure Elucidation Strategy

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the n-butyl chain and the benzofuran ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations, linking protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different structural fragments and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can aid in confirming the overall molecular conformation.

cluster_elucidation Structure Elucidation Logic one_d_nmr 1D NMR (¹H, ¹³C) cosy COSY (¹H-¹H Connectivity) one_d_nmr->cosy hsqc HSQC (Direct ¹H-¹³C) one_d_nmr->hsqc hmbc HMBC (Long-Range ¹H-¹³C) cosy->hmbc hsqc->hmbc structure Final Structure Assignment hmbc->structure

Caption: Logical flow for 2D NMR-based structure elucidation.

Conclusion

This application note provides a comprehensive, though generalized, protocol for the NMR analysis of this compound. The provided hypothetical data and detailed methodologies offer a solid foundation for researchers to acquire and interpret high-quality NMR spectra for this and structurally related compounds. The use of 2D NMR techniques is highly recommended for complete and unambiguous structural assignment, which is a critical step in drug development and metabolic research.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed theoretical analysis and experimental protocol for the mass spectrometry fragmentation of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, a potential metabolite of amiodarone, a drug used for treating irregular heartbeats.[1][2] The deuterium labeling in the bromoethoxy group serves as a valuable tool for elucidating fragmentation pathways.

Introduction

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule [M+H]⁺ is expected to occur at several key bonds. The primary sites of initial cleavage are likely to be the ether linkage and the bond between the benzofuran ring and the carbonyl group of the benzoyl moiety. The presence of deuterium atoms (d4) on the bromoethoxy group will result in a characteristic 4 Dalton mass shift in fragments containing this group, aiding in the confirmation of fragmentation pathways.

The molecular formula of the unlabeled compound is C₂₁H₁₉BrI₂O₃, with a molecular weight of approximately 653.09 g/mol .[6] The deuterated analogue, this compound, has a molecular formula of C₂₁H₁₅D₄BrI₂O₃ and a molecular weight of approximately 657.11 g/mol .[7]

Key Predicted Fragmentation Reactions:

  • α-Cleavage adjacent to the carbonyl group: This is a common fragmentation pathway for ketones and can lead to the formation of a stable acylium ion.[3][4]

  • Cleavage of the ether bond: The C-O bond of the bromoethoxy group can cleave, leading to the loss of the bromoethoxy-d4 radical or a neutral bromoethanol-d4 molecule.

  • Loss of the n-butyl group: Cleavage of the bond connecting the n-butyl group to the benzofuran ring can occur.

  • Halogen-related fragmentations: Loss of bromine or iodine radicals is a diagnostic fragmentation for halogenated compounds.[3][4]

A proposed fragmentation pathway is illustrated in the diagram below.

Fragmentation_Pathway M [M+H]⁺ m/z = 658.9 (⁷⁹Br), 660.9 (⁸¹Br) F1 Loss of C₄H₉ [M+H - 57]⁺ M->F1 - C₄H₉ F2 Loss of Br-CH₂-CD₂-O [M+H - 128]⁺ M->F2 - C₂D₄BrO F3 Acylium Ion [C₁₃H₁₂O₂]⁺ M->F3 Cleavage at benzoyl linkage F4 Diiodobenzoyl Ion [C₇H₂I₂O]⁺ F3->F4 Further fragmentation

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z). The presence of bromine will result in characteristic isotopic patterns (M and M+2 peaks in approximately a 1:1 ratio).

Fragment DescriptionProposed StructurePredicted m/z (⁷⁹Br/⁸¹Br)
Protonated Molecule [C₂₁H₁₅D₄BrI₂O₃ + H]⁺658.9 / 660.9
Loss of n-butyl group [M+H - C₄H₉]⁺601.9 / 603.9
Loss of bromoethoxy-d4 radical [M+H - C₂D₄BrO]⁺530.9
Benzofuran-butyl-acylium ion [C₁₄H₁₅O₂]⁺215.1
Diiodobenzoyl-bromoethoxy-d4 ion [C₉H₅D₄BrI₂O₂]⁺547.8 / 549.8
Diiodobenzoyl acylium ion [C₇H₂I₂O]⁺426.8
Loss of CO from diiodobenzoyl acylium ion [C₆H₂I₂]⁺398.8

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction followed by solvent evaporation and reconstitution in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The specific gradient should be optimized for the best separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (optimize for parent ion intensity)

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C

    • Cone Gas Flow: 50 - 100 L/hr

    • Desolvation Gas Flow: 600 - 800 L/hr

  • MS/MS Analysis:

    • Select the protonated molecule ([M+H]⁺) as the precursor ion.

    • Use Collision-Induced Dissociation (CID) as the fragmentation technique.

    • Optimize collision energy (typically 10-40 eV) to obtain a stable and informative fragmentation pattern.

    • Acquire data in full scan mode to identify all fragment ions and in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards Stock->Standards LC Liquid Chromatography (C18 Column) Standards->LC Extraction Matrix Extraction (if applicable) Extraction->Standards MS Mass Spectrometry (ESI Positive Mode) LC->MS MSMS Tandem MS (CID) MS->MSMS Qual Qualitative Analysis (Fragmentation Pattern) MSMS->Qual Quant Quantitative Analysis (MRM) MSMS->Quant

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a rich fragmentation spectrum, providing significant structural information. The deuterium labeling is a key feature that will facilitate the confident assignment of fragment ion structures. The provided protocol offers a starting point for method development for the identification and quantification of this compound in various research settings. Experimental verification of the proposed fragmentation pathways is recommended to confirm these theoretical predictions.

References

Application Note: Quantitative Analysis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran is a deuterated analog of a potential metabolite of Amiodarone, an antiarrhythmic drug.[1][2] Its structural similarity to thyroid hormones and their metabolites makes it a compound of interest in pharmaceutical and metabolic research.[1] As a deuterated compound, it is particularly valuable in pharmacokinetic studies and as an internal standard for quantitative bioanalysis.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound in a research setting using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a robust and sensitive analytical technique for such molecules.[5][6]

Data Presentation

The following table summarizes the key quantitative parameters for the analytical method.

ParameterValue
Compound Name This compound
CAS Number 1216376-62-3[7]
Molecular Formula C21H15D4BrI2O3[7]
Molecular Weight 657.11 g/mol [7]
HPLC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS Ionization Mode Electrospray Ionization (ESI), Positive
MS Analyzer Quadrupole Time-of-Flight (Q-TOF)
Precursor Ion (m/z) 657.1 (for the deuterated compound)
Product Ions (m/z) To be determined by MS/MS analysis
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Retention Time Approximately 4.5 minutes (gradient dependent)

Experimental Protocols

This section outlines the detailed methodology for the quantitative analysis of this compound.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and dichloromethane. Dichloromethane is a suitable solvent for this compound.[8]

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.

  • Calibration Standards (1 - 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Sample Preparation (for in vitro metabolism studies)
  • Quenching: Stop enzymatic reactions in samples (e.g., liver microsomes) by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C to precipitate proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS Analysis
  • Instrument Setup:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-7 min: 5-95% B

      • 7-8 min: 95% B

      • 8-8.1 min: 95-5% B

      • 8.1-10 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Nebulizing Gas Pressure: 40 psi.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Scan Range (m/z): 100 - 1000.

    • Data Acquisition: Perform full scan MS to identify the precursor ion and subsequently product ion scan (MS/MS) for structural confirmation and quantification. The presence of bromine (isotopes 79Br and 81Br in a ~1:1 ratio) will result in a characteristic M+2 peak for the molecular ion and bromine-containing fragments.[9][10][11]

Data Analysis
  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Concentration Determination: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

  • Software: Use appropriate software provided by the instrument manufacturer for data acquisition and analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing stock_solution Stock Solution (1 mg/mL) working_solution Working Solution (10 µg/mL) stock_solution->working_solution calibration_standards Calibration Standards (1-1000 ng/mL) working_solution->calibration_standards hplc_injection HPLC Injection calibration_standards->hplc_injection sample_prep Sample Preparation (Quenching, Protein Precipitation, Evaporation, Reconstitution) sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation ms_detection MS Detection (ESI+, Q-TOF) chrom_separation->ms_detection data_acquisition Data Acquisition (Full Scan & MS/MS) ms_detection->data_acquisition peak_integration Peak Integration & Calibration Curve data_acquisition->peak_integration quantification Quantification of Analyte peak_integration->quantification signaling_pathway cluster_drug Drug Metabolism cluster_analyte Analytical Application cluster_study Research Context amiodarone Amiodarone metabolite Potential Metabolite (Non-deuterated analog) amiodarone->metabolite Metabolic Transformation pk_study Pharmacokinetic Study metabolite->pk_study target_compound 2-n-Butyl-4-[(2-bromoethoxy-d4)- 3,5-diiodobenzoyl]benzofuran internal_standard Internal Standard (for quantification of metabolite) target_compound->internal_standard internal_standard->pk_study Spiked into samples

References

Application Notes and Protocols for the Study of Amiodarone Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiodarone is a potent Class III antiarrhythmic agent used in the treatment of various types of tachyarrhythmias. However, its clinical use is complicated by a narrow therapeutic index, variable oral bioavailability (ranging from 22% to 86%), and a propensity for significant drug-drug interactions.[1] A thorough understanding of its metabolic fate is crucial for optimizing therapy and minimizing adverse effects. Amiodarone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][2] The major metabolic pathway is N-deethylation to form its principal active metabolite, desethylamiodarone (DEA).[2][3] This document provides a detailed overview of the experimental design for studying amiodarone metabolism, including in vitro and in vivo methodologies, and analytical procedures for quantification.

Metabolic Pathways and Key Enzymes

Amiodarone is primarily metabolized by CYP3A4 and CYP2C8 to its active metabolite, desethylamiodarone (DEA).[2][4][5][6] While CYP3A4 is considered a major contributor, CYP1A1 has also been shown to efficiently convert amiodarone to DEA in vitro.[7][8] DEA itself possesses antiarrhythmic properties and has a longer half-life than the parent drug.[2][9] Amiodarone and its metabolites are known to inhibit several CYP enzymes, including CYP2C9, CYP2D6, and CYP3A4, which is the basis for many of its clinically significant drug-drug interactions.[2][8][9][10]

Amiodarone_Metabolism cluster_enzymes CYP450 Enzymes Amiodarone Amiodarone DEA Desethylamiodarone (DEA) (Active Metabolite) Amiodarone->DEA N-deethylation Further_Metabolites Further Metabolites DEA->Further_Metabolites Hydroxylation, etc. CYP3A4 CYP3A4 CYP2C8 CYP2C8 CYP1A1 CYP1A1

Amiodarone Metabolic Pathway

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for amiodarone metabolism studies.

Table 1: In Vitro Enzyme Kinetics for Desethylamiodarone (DEA) Formation

Enzyme Source Apparent Km (μM) Apparent Vmax (pmol/min/mg protein or nmol enzyme) Reference
Rabbit Liver Microsomes 6.39 560 [11]
Rat Liver Microsomes 25.2 54 [11]
Human Liver Microsomes 19.4 17.3 [11]
Recombinant Human CYP1A1 - 810 ± 77 [8]

| Recombinant Human CYP3A4 | - | 520 ± 99 |[8] |

Table 2: Pharmacokinetic Parameters of Amiodarone in Rats (Single Oral Dose)

Dose (mg/kg) Cmax (ng/mL) Tmax (h) Elimination Half-life (h) Bioavailability (%) Reference
100 ~1500 - 15 17-60 (avg. 39) [12]

| 200 | ~2000 | - | 105 | 17-60 (avg. 39) |[12] |

Table 3: Pharmacokinetic Parameters of Desethylamiodarone (DEA) in Rats (Single Oral Dose of Amiodarone)

Amiodarone Dose (mg/kg) Cmax (ng/mL) Reference
100 30-60 [12]

| 200 | 50-110 |[12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic stability of amiodarone and identify the major metabolites formed by HLM.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Phosphate Buffer (100 mM, pH 7.4) - MgCl2 (3.3 mM) - NADPH Regenerating System - Amiodarone Stock Solution Preincubation Pre-incubate Microsomes, Buffer, and Amiodarone at 37°C Reagents->Preincubation Microsomes Thaw Human Liver Microsomes (on ice) Microsomes->Preincubation Initiation Initiate Reaction with NADPH Regenerating System Preincubation->Initiation Timepoints Incubate at 37°C (Collect aliquots at 0, 5, 15, 30, 60 min) Initiation->Timepoints Termination Terminate Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS

HLM Experimental Workflow

Materials:

  • Pooled Human Liver Microsomes (stored at -80°C)

  • Amiodarone

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., amiodarone-d4, desethylamiodarone-d4, or tamoxifen)[13][14]

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of amiodarone in a suitable solvent (e.g., DMSO or acetonitrile).[15]

    • Prepare the incubation buffer containing phosphate buffer and MgCl₂.

    • On the day of the experiment, thaw the human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with the incubation buffer.[16]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the diluted microsomes, incubation buffer, and amiodarone to achieve the desired final concentrations. It is recommended to test a range of amiodarone concentrations (e.g., 1-100 µM) to determine enzyme kinetics.[16]

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

    • Incubate at 37°C with gentle agitation.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a stopping solution, typically 2-3 volumes of cold acetonitrile containing the internal standard.[15][17]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at a high speed (e.g., >3000 rpm) for 10-15 minutes to pellet the precipitated protein.[17]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples for the disappearance of amiodarone and the formation of DEA using a validated LC-MS/MS method (see Protocol 3).

Data Analysis:

  • Calculate the rate of metabolism from the linear portion of the substrate depletion versus time curve.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

  • If multiple substrate concentrations are used, determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

Protocol 2: In Vitro Metabolism using Primary Human Hepatocytes

This protocol allows for the study of amiodarone metabolism in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as transporters.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte plating and culture medium

  • Collagen-coated culture plates

  • Amiodarone

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating and Culture:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.[18]

    • Plate the hepatocytes on collagen-coated plates at a recommended seeding density.

    • Allow the cells to attach and form a monolayer, typically for 4-6 hours or overnight.

    • Replace the plating medium with fresh culture medium.

  • Amiodarone Treatment:

    • Prepare a stock solution of amiodarone and dilute it in the culture medium to the desired final concentrations.

    • Remove the old medium from the hepatocyte cultures and add the medium containing amiodarone.

    • Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours). For kinetic studies, shorter time points may be used.

  • Sample Collection and Analysis:

    • At each time point, collect both the culture medium and the cells (after washing and lysing).

    • Process the samples by protein precipitation with cold acetonitrile containing an internal standard.

    • Centrifuge to remove cell debris and protein.

    • Analyze the supernatant by LC-MS/MS to quantify amiodarone and its metabolites.

Data Analysis:

  • Determine the rate of amiodarone depletion and metabolite formation.

  • Assess the potential for bioaccumulation of amiodarone and DEA.[19][20]

  • Identify both Phase I and Phase II metabolites.

Protocol 3: Analytical Quantification of Amiodarone and Desethylamiodarone by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of amiodarone and DEA in biological matrices.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile or methanol with 0.1% formic acid

  • Amiodarone, DEA, and internal standard reference standards

Procedure:

  • Sample Preparation:

    • Prepare calibration standards and quality control samples by spiking known concentrations of amiodarone and DEA into the same biological matrix as the study samples (e.g., plasma, microsomal incubation buffer, cell lysate).

    • Extract amiodarone, DEA, and the internal standard from the biological matrix using protein precipitation (as described in Protocols 1 and 2) or liquid-liquid extraction.[21][22]

  • Chromatographic Separation:

    • Set up a gradient elution method on the HPLC system to separate amiodarone, DEA, and the internal standard. A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds.

    • The flow rate and column temperature should be optimized for best peak shape and resolution.

  • Mass Spectrometric Detection:

    • Optimize the mass spectrometer settings for the detection of amiodarone, DEA, and the internal standard. This includes selecting the appropriate ionization mode (typically positive electrospray ionization, ESI+) and optimizing the precursor and product ions for Multiple Reaction Monitoring (MRM).

    • Example MRM transitions:

      • Amiodarone: m/z 646.1 → 58.1

      • Desethylamiodarone: m/z 618.0 → 72.0

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Determine the concentrations of amiodarone and DEA in the study samples by interpolating their peak area ratios from the calibration curve.

    • The method should be validated for linearity, accuracy, precision, and sensitivity (lower limit of quantification).[13][21]

In Vivo Studies in Animal Models

For a comprehensive understanding of amiodarone's pharmacokinetics and metabolism, in vivo studies are essential. Rodent models, particularly rats, are commonly used.

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Dosing Administer Amiodarone (Oral or Intravenous) Animal_Model->Dosing Blood_Collection Serial Blood Sampling (e.g., via tail vein or cannula) Dosing->Blood_Collection Tissue_Harvesting Tissue Harvesting at Study End (Liver, Lung, Heart, etc.) Dosing->Tissue_Harvesting Sample_Processing Process Plasma and Tissue Homogenates Blood_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing LCMS Quantify Amiodarone and DEA by LC-MS/MS Sample_Processing->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis

In Vivo Pharmacokinetic Study Workflow

Experimental Design:

  • Animal Model: Sprague-Dawley rats are a suitable model for initial pharmacokinetic studies.[12]

  • Dosing: Amiodarone can be administered orally (gavage) or intravenously to determine both its absorption characteristics and its absolute bioavailability.

  • Sample Collection: Serial blood samples should be collected at various time points post-dose to characterize the plasma concentration-time profile. At the end of the study, tissues such as the liver, lung, heart, and adipose tissue can be harvested to assess drug distribution.[12][23]

  • Analysis: Plasma and tissue homogenate samples are analyzed for amiodarone and DEA concentrations using a validated LC-MS/MS method.

Pharmacokinetic Parameters to be Determined:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (t₁/₂)

  • Clearance (CL)

  • Volume of distribution (Vd)

  • Bioavailability (F)

Drug-Drug Interaction Studies

Amiodarone is a known inhibitor of several CYP enzymes. In vitro studies can be designed to investigate its potential to inhibit the metabolism of other drugs.

Experimental Design:

  • CYP Inhibition Assay: This can be performed using human liver microsomes and specific probe substrates for different CYP isoforms (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

  • Procedure: Co-incubate amiodarone at various concentrations with the probe substrate and HLM. Measure the formation of the probe substrate's metabolite and determine the IC₅₀ value for amiodarone's inhibitory effect.

  • Mechanism of Inhibition: Further studies can be conducted to determine if the inhibition is reversible (competitive, non-competitive) or irreversible (time-dependent).

By following these detailed application notes and protocols, researchers can effectively investigate the metabolism of amiodarone, leading to a better understanding of its pharmacokinetics, potential for drug interactions, and the role of its metabolites in both therapeutic and adverse effects.

References

Application of Deuterated Standards in Drug Metabolism Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a comprehensive understanding of a drug candidate's metabolic fate is crucial for assessing its efficacy and safety. Drug Metabolism and Pharmacokinetics (DMPK) studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, are integral to this process. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate and precise quantification of drugs and their metabolites in complex biological matrices.[1][2]

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a minimal increase in molecular mass, allowing the deuterated standard to be distinguished from the unlabeled analyte by the mass spectrometer.[3] Critically, the physicochemical properties of the deuterated standard remain nearly identical to the analyte, ensuring they exhibit similar behavior during sample preparation, chromatographic separation, and ionization.[4] This co-elution is fundamental to correcting for variability in the analytical process, including matrix effects, extraction efficiency, and injection volume, thereby significantly enhancing the accuracy, precision, and robustness of bioanalytical methods.[5][6]

These application notes provide detailed protocols for the use of deuterated standards in key drug metabolism studies, including quantitative bioanalysis, metabolic stability assays, and metabolite identification.

Core Principles and Advantages of Deuterated Internal Standards

The primary advantage of using a deuterated internal standard is the significant improvement in data quality and reliability, which is especially critical when working with complex biological matrices such as plasma, urine, or tissue homogenates.[2]

  • Mitigation of Matrix Effects: The "matrix effect," which is the suppression or enhancement of the analyte's ionization signal by co-eluting endogenous components, is a major challenge in LC-MS/MS bioanalysis.[2] Since a deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte's signal.[7]

  • Compensation for Variability in Sample Preparation: Any loss of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) will be mirrored by a proportional loss of the deuterated internal standard.[2]

  • Improved Accuracy and Precision: By correcting for these sources of variability, deuterated standards significantly enhance the accuracy and precision of quantitative measurements.[5]

  • Increased Method Robustness: The use of deuterated standards makes analytical methods more resilient to variations in experimental conditions, leading to more reliable and reproducible results across different sample batches and even different laboratories.[3]

Quantitative Data Summary

The following tables provide examples of typical quantitative data for the LC-MS/MS analysis of various drugs using their corresponding deuterated internal standards. Multiple Reaction Monitoring (MRM) is a common acquisition mode in tandem mass spectrometry that provides high selectivity and sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Deuterated Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Reference
Olanzapine313.2256.1Olanzapine-d3316.2256.1[1]
Tacrolimus821.5768.5Tacrolimus-d2823.5770.5[1]
Diazepam285.1193.1Diazepam-d5290.1198.1[8]
Nordiazepam271.1162.1Nordiazepam-d5276.1167.1[8]
Oxazepam287.1241.1Oxazepam-d5292.1246.1[8]
Temazepam301.1255.1Temazepam-d5306.1260.1[8]

Experimental Protocols

Protocol for Quantitative Bioanalysis of a Drug in Human Plasma

This protocol outlines a general procedure for the quantification of a drug in human plasma using a deuterated internal standard and LC-MS/MS.

Materials and Reagents:

  • Analyte reference standard

  • Deuterated internal standard

  • Blank human plasma

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other suitable mobile phase modifier)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working solutions for the calibration standards by serially diluting the analyte stock solution.

    • Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent.

  • Preparation of Calibration Curve and Quality Control (QC) Samples:

    • Spike the appropriate analyte working solutions into blank human plasma to create a set of calibration standards (typically 8-10 concentrations).

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (unknown, calibrator, or QC), add 300 µL of the internal standard working solution (in protein precipitation solvent).

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode and detect the analyte and internal standard using their specific MRM transitions.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of the analyte in the unknown samples and QC samples from the calibration curve.

Caption: Bioanalytical workflow using a deuterated internal standard.

Protocol for Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a general procedure for assessing the metabolic stability of a drug candidate using HLM. The use of a deuterated internal standard is crucial for accurate quantification of the parent drug over time.

Materials and Reagents:

  • Test compound

  • Deuterated internal standard of the test compound

  • Pooled Human Liver Microsomes (HLM)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

  • Positive control substrate (e.g., testosterone, verapamil)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a solution of the test compound in phosphate buffer at a final concentration of 1 µM.

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-incubate the HLM suspension and the test compound solution separately at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the deuterated internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point. The deuterated internal standard is used to correct for any analytical variability.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling cluster_quenching_prep Quenching & Sample Prep cluster_analysis Analysis & Data Interpretation HLM Human Liver Microsomes Incubation_Mixture Incubation Mixture HLM->Incubation_Mixture Test_Compound Test Compound Test_Compound->Incubation_Mixture NADPH_System NADPH Regenerating System NADPH_System->Incubation_Mixture Time_Points Aliquots taken at 0, 5, 15, 30, 60 min Incubation_Mixture->Time_Points Quenching Quench with Acetonitrile + Deuterated IS Time_Points->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Analysis Calculate % Remaining, Half-life, CLint LC_MS_Analysis->Data_Analysis

Caption: Metabolic stability assay workflow.

Protocol for Metabolite Identification Using a Deuterated Drug

This protocol describes a general approach for identifying metabolites of a drug by comparing the MS and MS/MS spectra of samples from in vitro or in vivo studies of the parent drug and its deuterated analog.

Materials and Reagents:

  • Parent (unlabeled) drug

  • Deuterated version of the drug

  • In vitro metabolism system (e.g., HLM, hepatocytes) or in vivo study samples (e.g., plasma, urine)

  • Appropriate buffers and cofactors for the metabolism system

  • Solvents for extraction (e.g., acetonitrile, ethyl acetate)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation/Dosing:

    • In Vitro: Incubate the parent drug and the deuterated drug separately with the chosen in vitro system (e.g., HLM) under conditions that promote metabolism.

    • In Vivo: Dose two groups of animals, one with the parent drug and one with the deuterated drug. Collect biological samples (e.g., plasma, urine) at relevant time points.

  • Sample Preparation:

    • Extract the drugs and their metabolites from the biological matrix using a suitable method (e.g., protein precipitation, LLE, or SPE).

    • Concentrate the extracts if necessary.

  • LC-HRMS (High-Resolution Mass Spectrometry) Analysis:

    • Analyze the extracts from both the parent drug and deuterated drug experiments using an LC-HRMS system.

    • Acquire full scan MS data to detect potential metabolites. Metabolites of the deuterated drug will have a characteristic mass shift corresponding to the number of deuterium atoms.

    • Acquire data-dependent MS/MS spectra for the parent drug, the deuterated drug, and their potential metabolites.

  • Data Analysis and Metabolite Identification:

    • Compare the chromatograms of the parent drug and deuterated drug samples. Look for peaks in the parent drug sample that have a corresponding peak in the deuterated drug sample with the expected mass shift.

    • Compare the MS/MS fragmentation patterns of the parent drug and its potential metabolites with those of the deuterated drug and its metabolites. The fragments containing the deuterium label will also show a mass shift, which helps in elucidating the site of metabolic modification.

    • Utilize metabolite identification software to aid in the data analysis and structural elucidation of the metabolites.

Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Parent Drug Oxidation Oxidation (e.g., CYP450) Parent_Drug->Oxidation Reduction Reduction Parent_Drug->Reduction Hydrolysis Hydrolysis Parent_Drug->Hydrolysis Excretion Excretion (Urine, Feces) Parent_Drug->Excretion Phase1_Metabolites Phase I Metabolites (More Polar) Oxidation->Phase1_Metabolites Reduction->Phase1_Metabolites Hydrolysis->Phase1_Metabolites Glucuronidation Glucuronidation Phase1_Metabolites->Glucuronidation Sulfation Sulfation Phase1_Metabolites->Sulfation Acetylation Acetylation Phase1_Metabolites->Acetylation Phase2_Metabolites Phase II Metabolites (Water-Soluble) Glucuronidation->Phase2_Metabolites Sulfation->Phase2_Metabolites Acetylation->Phase2_Metabolites Phase2_Metabolites->Excretion

Caption: General drug metabolism pathways.

Conclusion

The use of deuterated internal standards is an indispensable tool in modern drug metabolism research. Their ability to mimic the behavior of the analyte throughout the bioanalytical process provides a level of accuracy and precision that is unmatched by other approaches. By compensating for the inherent variability of working with complex biological matrices, deuterated standards ensure the generation of high-quality, reliable data that can be confidently used to make critical decisions in the drug development pipeline. The detailed protocols provided in these application notes offer a foundation for researchers to implement robust and reliable methods for quantitative bioanalysis, metabolic stability assessment, and metabolite identification.

References

Troubleshooting & Optimization

improving signal intensity of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers improve the mass spectrometry (MS) signal intensity of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my poly-halogenated benzofuran derivative consistently low or undetectable?

Low signal intensity for this compound is a common issue and can stem from several factors related to its molecular structure. The molecule is relatively large, nonpolar, and lacks easily ionizable functional groups, which makes efficient ion generation challenging.[1][2] Key contributing factors include:

  • Poor Ionization Efficiency: The compound's low polarity makes it a difficult candidate for Electrospray Ionization (ESI), which works best for polar to highly polar molecules.[2]

  • In-Source Fragmentation: The presence of multiple halogen atoms (two iodine, one bromine) creates bonds that can easily break under typical ion source conditions, leading to fragmentation of the precursor ion before it can be detected.[3]

  • Suboptimal Mobile Phase: The choice of solvent and additives is critical for promoting ionization. An incompatible mobile phase can fail to facilitate the protonation or adduct formation necessary for detection.[4][5]

  • Ion Suppression: Components from the sample matrix can co-elute with the analyte and interfere with the ionization process, reducing signal intensity.[6]

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is recommended for this compound?

Choosing the correct ionization technique is the most critical step. Due to the analyte's relatively nonpolar and semi-volatile nature, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable than ESI.[2][7][8]

  • ESI is generally preferred for polar, non-volatile molecules like peptides and proteins.[2] While it can be optimized for less polar compounds using additives, it may still provide a weak response for this specific molecule.

  • APCI is designed for less polar and more volatile compounds that are thermally stable.[9][10] It uses a corona discharge to ionize the vaporized sample, which can be more effective for molecules that do not readily form ions in solution.[2] Some benzofuran derivatives have been successfully analyzed using APCI, sometimes requiring derivatization.[11][12]

A comparison of the two techniques is summarized below. It is recommended to test both if the instrumentation allows.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Best for polar to highly polar compounds.[2]Best for moderately polar to nonpolar compounds.[2][7]
Analyte Volatility Ideal for non-volatile molecules (e.g., proteins).[2]Requires the compound to be thermally stable and semi-volatile.[9][13]
Ionization Mechanism Ions are formed from charged droplets in solution.[7]Gas-phase chemical reactions ionize the analyte.[13]
Flow Rate Works best with lower flow rates (< 1 mL/min).[7]Can accommodate higher flow rates (> 0.5 mL/min).[9]
Susceptibility to Matrix Effects Generally more susceptible to ion suppression.Generally less susceptible to matrix effects.[9]

Q3: I am observing significant fragmentation, such as the loss of iodine or bromine. How can I minimize this?

In-source fragmentation occurs when the analyte breaks apart in the ion source before reaching the mass analyzer.[3] For this molecule, the C-I and C-Br bonds are relatively labile. To minimize this, you should adjust the instrument parameters that control the energy applied to the ions.

  • Lower the Cone Voltage: This parameter (also called fragmentor voltage or declustering potential) has a major impact on fragmentation. Reducing the cone voltage decreases the energy of collisions between ions and gas molecules in the source.[3][14]

  • Optimize Source Temperature: High temperatures can cause thermal degradation. Find the lowest desolvation/source temperature that still allows for efficient solvent removal without causing the molecule to fragment.[3]

  • Change the Mobile Phase: In some cases, switching the organic solvent (e.g., from acetonitrile to methanol) can reduce fragmentation.[15]

Q4: Can I use the inherent halogens to my advantage for detection?

Yes. If detecting the intact molecular ion proves difficult, an alternative strategy is to intentionally induce fragmentation and detect the resulting halide ions. This technique, known as Induced In-Source Fragmentation (IISF) , can be highly selective for halogenated compounds.[16][17]

  • Method: Operate the mass spectrometer in negative ion mode and increase the cone voltage significantly to promote fragmentation.

  • Detection: Monitor for the specific m/z of the bromide (m/z 79 and 81) and iodide (m/z 127) ions.[16][18]

  • Benefit: This approach can be more sensitive than monitoring for a weak parent ion and provides a way to confirm the presence of the halogenated analyte based on its retention time.[16]

Troubleshooting Guide: Low Signal Intensity

If you are experiencing a poor signal-to-noise ratio, follow this systematic troubleshooting workflow. Start with the simplest checks and proceed to more complex optimizations.

G cluster_0 Start: Low Signal Intensity cluster_1 Step 1: Foundational Checks cluster_2 Step 2: Ionization Method Selection cluster_3 Step 3: Mobile Phase Optimization cluster_4 Step 4: Instrument Parameter Tuning start Initial Observation: Low S/N Ratio check_conc Is sample concentration adequate? (Not too dilute or concentrated) start->check_conc check_cal Is the MS tuned and calibrated? check_conc->check_cal Yes check_spray Is the ionization spray stable? (Check for clogs/leaks) check_cal->check_spray Yes choose_ion Select Appropriate Ionization Source (APCI recommended, test ESI) check_spray->choose_ion Yes apci_path Optimize APCI Parameters choose_ion->apci_path Using APCI esi_path Optimize ESI Parameters choose_ion->esi_path Using ESI mobile_phase Optimize Mobile Phase (Solvents & Additives) apci_path->mobile_phase esi_path->mobile_phase additives Screen Additives (e.g., NH4F, Formate) mobile_phase->additives solvent Test Methanol vs. Acetonitrile additives->solvent source_params Fine-Tune Source Parameters (Voltages, Temperatures, Gas Flows) solvent->source_params end Signal Improved source_params->end

Caption: Troubleshooting workflow for low signal intensity.

Detailed Optimization Strategies

Ionization Source Selection and Optimization

The choice between ESI and APCI is crucial. The nonpolar nature of the benzofuran core and butyl chain suggests APCI may be superior.[2][9]

G cluster_ESI Electrospray Ionization (ESI) cluster_APCI Atmospheric Pressure Chemical Ionization (APCI) Analyte Analyte Properties: - Nonpolar Benzofuran Core - Poly-halogenated - Thermally Labile Potential ESI_Desc Mechanism: Ionizes polar molecules from liquid phase. Challenge: Poor efficiency for nonpolar compounds. Analyte->ESI_Desc Test if APCI is unavailable APCI_Desc Mechanism: Ionizes semi-volatile compounds in gas phase. Advantage: Better for nonpolar to moderately polar molecules. Analyte->APCI_Desc Recommended Starting Point ESI_Opt Optimization: - Requires mobile phase additives (e.g., NH4F). - Lower source temperatures to prevent degradation. ESI_Desc->ESI_Opt APCI_Opt Optimization: - Requires thermal stability. - Optimize vaporizer temperature. - Methanol often a better solvent than Acetonitrile. APCI_Desc->APCI_Opt G cluster_0 Controlling In-Source Fragmentation cluster_1 Key Control Parameters cluster_2 Optimization Strategy Energy Energy in Ion Source Frag In-Source Fragmentation (Loss of I, Br) Energy->Frag Increases Signal Intact Molecular Ion Signal (Desired) Energy->Signal Decreases (if excessive) ConeV Cone / Fragmentor Voltage ConeV->Energy Directly Influences Ion Energy Temp Source / Desolvation Temperature Temp->Energy Influences Thermal Energy Opt_ConeV Decrease Cone Voltage (e.g., in 5V steps) Balance Find Balance: Sufficient Desolvation, Minimal Fragmentation Opt_ConeV->Balance Opt_Temp Decrease Temperature (e.g., in 25°C steps) Opt_Temp->Balance Balance->Signal Optimizes

References

Technical Support Center: Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of deuterated internal standards in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using deuterated internal standards?

A1: The most prevalent challenges include:

  • Isotopic Impurity: The presence of unlabeled analyte (M+0) in the deuterated standard can artificially inflate the analyte's signal, particularly at the lower limit of quantification (LLOQ).[1][2]

  • Isotopic Instability (H/D Exchange): Deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[1][3] This is more likely to occur if the deuterium labels are in chemically labile positions (e.g., on heteroatoms like -OH, -NH).[1][3]

  • Chromatographic Separation (Isotope Effect): Deuterated compounds can have slightly different physicochemical properties than their non-deuterated counterparts, which may cause them to elute at slightly different retention times in chromatography.[4][5][6] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[4][5]

  • Differential Matrix Effects: If the analyte and the deuterated internal standard do not co-elute perfectly, they can be exposed to different co-eluting matrix components.[4][7] This leads to them experiencing varying degrees of ion suppression or enhancement, which can compromise data accuracy.[1][4][7]

Q2: What are the recommended purity levels for a deuterated internal standard?

A2: For reliable and accurate quantitative analysis, high purity of the deuterated internal standard is essential. The general recommendations are summarized in the table below.[1] It is crucial to always review the Certificate of Analysis (CoA) provided by the supplier to verify both the chemical and isotopic purity of the standard.[1]

Purity TypeRecommended LevelRationale
Chemical Purity >99%Minimizes the risk of interference from other compounds.[1][2]
Isotopic Enrichment ≥98%Minimizes interference from the unlabeled analyte and ensures accurate quantification.[1][8][9]

Q3: Why is my deuterated internal standard eluting at a different retention time than my analyte?

A3: This phenomenon is known as the "deuterium isotope effect".[4][5] The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as its lipophilicity.[6][10] In reversed-phase chromatography, this often results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[4][5] While a small, consistent shift may be acceptable, it can become problematic if the analyte and internal standard elute in a region with variable matrix effects.[1][6]

Q4: My quantitative results are inaccurate even though I am using a deuterated internal standard. Why might this be happening?

A4: While deuterated internal standards are the gold standard, they may not always perfectly correct for inaccuracies.[4][7] Common reasons for inaccurate results include:

  • Differential Matrix Effects: As mentioned, if there is a slight chromatographic separation between the analyte and the deuterated standard, they may experience different degrees of ion suppression, leading to inaccurate quantification.[4][7][10] Studies have shown that matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in complex matrices.[1][10]

  • Isotopic or Chemical Impurities: The presence of unlabeled analyte as an impurity in the standard can lead to an overestimation of the analyte's concentration.[1][2][10]

  • Isotopic Exchange: If the deuterium label is unstable and undergoes back-exchange, the concentration of the deuterated standard will decrease, leading to inaccurate calculations.[1][10]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: Your quantitative results are highly variable and appear inaccurate, despite using a deuterated internal standard.

Troubleshooting Workflow:

A Inaccurate/Inconsistent Results B Step 1: Verify Co-elution Overlay analyte and IS chromatograms. A->B C Are they co-eluting? B->C D Action: Adjust chromatography (e.g., gradient, column) to achieve co-elution. C->D No E Step 2: Assess Matrix Effects Perform post-extraction addition experiment. C->E Yes D->B F Is the IS-Normalized Matrix Factor close to 1 and CV < 15%? E->F G Action: Improve sample cleanup, dilute the sample, or investigate alternative IS. F->G No H Step 3: Check IS Purity Analyze a high-concentration solution of the IS alone. F->H Yes G->E I Is the unlabeled analyte signal <0.5% of the IS signal? H->I J Action: Obtain a new, higher purity lot of the internal standard. I->J No K Step 4: Evaluate IS Stability Incubate IS in matrix and monitor response over time. I->K Yes J->H L Is the IS signal stable? K->L M Action: Investigate H/D exchange. Select an IS with labels on stable positions. L->M No N Results are now accurate and consistent. L->N Yes M->K

Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Decreasing or Unstable Internal Standard Signal

Symptom: The peak area of the deuterated internal standard is decreasing over the course of an analytical run or is highly variable between samples.

Troubleshooting Workflow:

A Unstable IS Signal B Step 1: Perform Incubation Experiment Incubate IS in matrix and solvent over time. A->B C Significant Signal Decrease? B->C D Action: Check for adsorption to vials/tubing. Passivate the system. C->D No E Step 2: Evaluate Environmental Factors C->E Yes K IS signal is now stable. D->K F Is pH acidic or basic? Is temperature elevated? E->F G Action: Modify pH towards neutral and/or lower temperature. F->G Yes H Step 3: Evaluate Label Position F->H No G->B I Is deuterium on a labile site (-OH, -NH)? H->I J Action: Select IS with stable labels (e.g., on aromatic carbon) or use ¹³C-IS. I->J Yes I->K No J->A

Decision tree for troubleshooting an unstable internal standard signal.

Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability (H/D Exchange)

Objective: To assess the stability of the deuterium labels on the internal standard under the actual experimental conditions.

Methodology:

  • Sample Preparation:

    • Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine) at the working concentration.

    • Prepare multiple aliquots. One aliquot (T=0) should be processed and analyzed immediately.

    • Store the remaining aliquots under the same conditions as the study samples (e.g., autosampler temperature).[5]

  • Time-Point Analysis:

    • At regular intervals (e.g., 2, 4, 8, 24 hours), process and inject one of the stored aliquots onto the LC-MS/MS system.

    • Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Measure the peak area of the deuterated internal standard at each time point.

    • Calculate the ratio of the unlabeled analyte signal to the deuterated internal standard signal at each time point.

    • A significant decrease in the internal standard's peak area or an increase in the unlabeled/labeled ratio over time is indicative of isotopic exchange.[11]

Protocol 2: Evaluation of Isotopic Purity and Cross-Signal Contribution

Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard stock to the analyte signal ("cross-talk").

Methodology:

  • Solution Preparation:

    • D-IS Purity Check Solution: Prepare a high-concentration solution of the deuterated internal standard in a suitable solvent (e.g., 10 µg/mL in acetonitrile).[2]

    • "Zero Sample": Prepare a blank matrix sample and spike it with the deuterated internal standard at the final working concentration used in the assay.[2]

  • Data Acquisition:

    • Inject the "Zero Sample" and acquire data using the same LC-MS/MS method as for the study samples.

    • Monitor the MRM transitions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Measure the peak area of the signal in the analyte's MRM transition in the "Zero Sample".

    • Measure the peak area of the deuterated internal standard in the "Zero Sample".

    • Calculate the cross-contribution percentage: (Analyte Peak Area in Zero Sample / IS Peak Area in Zero Sample) * 100.

    • This percentage should be acceptably low, typically less than 5% of the analyte response at the LLOQ.

Data Presentation

Impact of Differential Matrix Effects on Analyte Quantification

Differential ion suppression can significantly impact analytical accuracy. The table below presents hypothetical data from an experiment designed to quantify matrix effects on an analyte and its deuterated internal standard.

Sample TypeAnalyte Peak AreaD-IS Peak AreaAnalyte/D-IS RatioCalculated Concentration (ng/mL)Accuracy (%)
Neat Solution (in solvent) 100,000120,0000.83310.0 (Nominal)100
Post-Spiked Matrix Extract 65,000102,0000.6377.676
Signal Suppression (%) 35%15%---

In this example, the analyte experiences more significant ion suppression (35% signal loss) than the d-IS (15% signal loss). This differential matrix effect leads to a ~24% underestimation of the analyte concentration and demonstrates that the d-IS does not fully compensate for the matrix effect.[4]

References

2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Stability and Storage Conditions

While specific quantitative stability data for this compound is not extensively available in public literature, the following recommendations are based on information for this compound and general best practices for deuterated and benzofuran derivatives. Adherence to these guidelines is crucial for maintaining the integrity and purity of the compound for experimental use.

Data Presentation: Storage and Handling Summary

ParameterRecommendationRationale & Best Practices
Long-Term Storage -20°C or colderTo minimize thermal degradation over extended periods.
Short-Term Storage Room Temperature (for brief periods) or 2-8°CSuitable for compounds in active use to avoid repeated freeze-thaw cycles.
Container Tightly sealed, amber-colored vialsProtects from atmospheric moisture and light, which can cause degradation.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidation and interaction with atmospheric moisture.
Handling Environment Well-ventilated area or chemical fume hoodEnsures user safety from potential inhalation of fine particles.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coatStandard safety protocol to prevent skin and eye contact.
Solubility DichloromethaneUse appropriate grade of solvent for your application.

Experimental Protocols: General Handling and Solution Preparation

This protocol outlines the general steps for handling and preparing solutions of this compound to ensure accuracy and safety.

Materials:

  • This compound

  • Anhydrous dichloromethane (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Calibrated balance

  • Volumetric flasks (amber glass)

  • Micropipettes

  • Syringes and needles

Procedure:

  • Acclimatization: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture inside the cold vial.

  • Inert Atmosphere: If possible, perform all manipulations within a glove box or under a gentle stream of inert gas.

  • Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Quickly and carefully weigh the desired amount of the compound. Minimize the time the vial is open.

  • Dissolution: Add the weighed compound to an appropriate amber volumetric flask. Using a calibrated micropipette or syringe, add a portion of the anhydrous solvent to dissolve the compound.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the solvent.

  • Storage of Solution: If the solution is not for immediate use, it should be stored at -20°C in a tightly sealed amber vial, with the headspace purged with an inert gas before sealing.

Mandatory Visualization: Workflow and Logic Diagrams

The following diagrams illustrate key processes for handling and troubleshooting issues related to this compound.

G Recommended Storage and Handling Workflow cluster_storage Storage cluster_handling Handling long_term Long-Term Storage (-20°C or colder) acclimatize Acclimatize Vial to Room Temperature long_term->acclimatize For Use short_term Short-Term Storage (Room Temperature or 2-8°C) short_term->acclimatize For Use weigh Weigh Compound (Under Inert Gas if possible) acclimatize->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve store_solution Store Solution at -20°C (Purge with Inert Gas) dissolve->store_solution If not for immediate use

Caption: Recommended workflow for the storage and handling of the compound.

G Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed check_storage Were recommended storage conditions followed? start->check_storage check_handling Was the handling protocol (e.g., inert atmosphere, dry solvent) followed correctly? check_storage->check_handling Yes improper_storage Action: Obtain a new, properly stored aliquot. Review storage procedures with the team. check_storage->improper_storage No check_purity Has the purity of the compound been verified recently? check_handling->check_purity Yes improper_handling Action: Repeat experiment with strict adherence to handling protocols. Consider using a glove box. check_handling->improper_handling No purity_issue Action: Re-purify the compound if possible, or acquire a new batch. Perform analytical checks (e.g., NMR, LC-MS). check_purity->purity_issue No, or purity is questionable resolve Problem Likely Resolved check_purity->resolve Yes, and purity is confirmed improper_storage->resolve improper_handling->resolve purity_issue->resolve

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to mitigate ion suppression when analyzing 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran and related compounds using liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This section addresses specific issues that may arise during experimental analysis, presented in a question-and-answer format.

Issue: Poor sensitivity and low signal intensity for the analyte.

  • Possible Cause: Co-eluting matrix components may be suppressing the ionization of the target analyte.[1][2] The complex structure of this compound could make it susceptible to interference from endogenous substances in biological samples.[3]

  • Solutions:

    • Optimize Sample Preparation: Enhance sample cleanup to remove interfering matrix components.[3] Consider switching from a simple protein precipitation method to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]

    • Adjust Chromatographic Conditions: Modify the LC gradient to better separate the analyte from the ion-suppressing region of the chromatogram.[1] Experiment with different analytical columns or mobile phase compositions to improve resolution.[4]

    • Reduce Sample Concentration: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering species.[5]

    • Lower the Flow Rate: Reducing the mobile phase flow rate, particularly in electrospray ionization (ESI), can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thereby reducing signal suppression.[2][5]

Issue: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition can lead to differing degrees of ion suppression, causing inconsistent analytical results.[4]

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE, will minimize variability in matrix effects between samples.[1]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As this compound is a deuterated standard, it can serve as an ideal internal standard for its non-labeled counterpart. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[6]

    • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2]

Q2: What are the common causes of ion suppression?

A2: Ion suppression can be caused by a variety of endogenous and exogenous substances, including:

  • Salts and buffers from the mobile phase or sample matrix.[3]

  • Endogenous matrix components like phospholipids, proteins, and metabolites.[3]

  • Ion-pairing agents.[3]

  • Plasticizers and other contaminants from lab consumables.[2]

Q3: How can I detect and quantify ion suppression?

A3: A common method is the post-column infusion experiment.[7] In this technique, a constant flow of your analyte standard is introduced into the LC eluent after the analytical column and before the mass spectrometer. When a blank matrix sample is injected, any dip in the constant analyte signal indicates a region of ion suppression.[7] To quantify the effect, you can compare the peak area of an analyte in a pure solvent to the peak area of the same analyte spiked into a pre-extracted blank matrix sample.[7]

Q4: Should I use ESI or APCI to minimize ion suppression?

A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than Electrospray Ionization (ESI).[5] If your analytical method allows, switching to APCI could mitigate the issue. If ESI is necessary, you might also test switching the ionization mode from positive to negative, as fewer compounds are typically ionized in negative mode, potentially reducing the number of interfering species.[5]

Data Presentation

The following table summarizes the impact of different sample preparation techniques on ion suppression, based on typical outcomes reported in the literature.

Sample Preparation MethodTypical Matrix Effect (%)*Analyte Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)50 - 8085 - 10042 - 80
Liquid-Liquid Extraction (LLE)80 - 9570 - 9056 - 85
Solid-Phase Extraction (SPE)90 - 10580 - 9572 - 100

*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value below 100% indicates ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol helps to identify at which retention times co-eluting matrix components are causing ion suppression.

Methodology:

  • Prepare a standard solution of your analyte at a concentration that provides a stable, mid-range signal on your mass spectrometer.

  • Set up a 'T' junction between your LC column outlet and the MS inlet.

  • Infuse the standard solution continuously into the mobile phase flow using a syringe pump connected to the 'T' junction. The flow rate of the syringe pump should be low (e.g., 5-10 µL/min) relative to the LC flow rate.

  • Once a stable baseline signal for your analyte is observed, inject a blank, extracted sample matrix (a sample prepared in the same way as your study samples but without the analyte).

  • Monitor the signal of your infused analyte. A decrease in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.[8] An increase would indicate ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol allows for the quantification of the degree of ion suppression.

Methodology:

  • Prepare two sets of samples:

    • Set A: Spike the analyte of interest at a known concentration into a clean solvent (e.g., the initial mobile phase).

    • Set B: Extract a blank matrix sample using your established procedure. Then, spike the analyte of interest at the same concentration as in Set A into the extracted matrix.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Visualizations

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solutions Solutions cluster_Verification Verification Problem Low Signal or Inconsistent Results PCI Post-Column Infusion Problem->PCI Identify Suppression Zone Quant Quantitative Assessment Problem->Quant Quantify Matrix Effect Chromo Modify Chromatography PCI->Chromo SamplePrep Optimize Sample Preparation (SPE, LLE) Quant->SamplePrep MS_Params Adjust MS Parameters Quant->MS_Params Validation Re-validate Method SamplePrep->Validation Chromo->Validation MS_Params->Validation

Caption: Troubleshooting workflow for addressing ion suppression.

PostColumnInfusion LC LC System Tee T-Junction LC->Tee Syringe Syringe Pump (Analyte Standard) Syringe->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment.

References

optimizing chromatographic separation of amiodarone and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amiodarone Analysis

This technical support center provides troubleshooting guidance and detailed methodologies for the chromatographic separation of amiodarone and its primary metabolite, desethylamiodarone (DEA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of amiodarone and desethylamiodarone by LC-MS/MS.

Q1: Why are my peaks for amiodarone and DEA showing significant tailing?

A1: Peak tailing for amiodarone, a basic compound, is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[1][2] These acidic silanols can interact with the basic analyte, leading to a distorted peak shape.[1][2]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Amiodarone has a pKa of 6.56.[3] Operating the mobile phase at a lower pH (e.g., pH 3.5-5.5) ensures that amiodarone is fully protonated, which can minimize silanol interactions.[4][5] The use of acidic modifiers like formic acid or acetic acid is common.[4][6][7][8][9]

    • Use of an End-Capped Column: Employ a high-quality, well-end-capped C18 or C8 column to reduce the number of available free silanol groups.[10]

    • Check for Column Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or sample concentration to see if the peak shape improves.[2]

Q2: I am seeing peak fronting. What are the likely causes?

A2: Peak fronting can occur for several reasons, including issues with the column packing or a mismatch between the sample solvent and the mobile phase.[2][10][11]

  • Troubleshooting Steps:

    • Sample Solvent Strength: If the sample is dissolved in a solvent significantly stronger (i.e., with higher elution strength) than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the column, resulting in fronting.[2][10] Ensure your sample solvent is as close in composition to the initial mobile phase as possible.

    • Column Condition: If all peaks in the chromatogram exhibit fronting, it might indicate a problem with the column itself, such as a void or uneven packing bed.[2] In this case, replacing the column may be necessary.

Q3: My amiodarone and desethylamiodarone peaks are not well-resolved. How can I improve separation?

A3: Achieving good resolution between amiodarone and its metabolites is critical.[5]

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent (typically acetonitrile or methanol) to the aqueous buffer can significantly impact resolution.[4][5] Experiment with different gradient elution profiles or isocratic compositions. A mobile phase of acetonitrile and an acidic buffer is commonly used for good separation.[4][6]

    • Adjust pH: The pH of the mobile phase buffer can alter the retention and selectivity of the analytes.[3] Testing different pH values within the stable range of your column (e.g., pH 3.0 to 6.0) can improve separation.[5]

    • Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution.[3][4] A temperature of around 40-50°C is often effective.[3][4]

Q4: I'm experiencing low sensitivity and a poor signal-to-noise ratio. What can I do?

A4: Low sensitivity can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure your extraction method provides high recovery. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are effective for cleaning up plasma samples and concentrating the analytes.[6][7] Protein precipitation is a simpler but potentially less clean method.[12][13][14]

    • Mass Spectrometer Parameters: Optimize MS parameters, including ionization source settings (e.g., electrospray voltage, gas flows) and MRM transitions for amiodarone and DEA.

    • Mobile Phase Additives: For MS detection, use volatile additives like formic acid instead of non-volatile buffers like phosphate, which can cause ion suppression.[9]

Experimental Protocols & Data

Representative LC-MS/MS Protocol for Amiodarone and DEA in Human Plasma

This protocol is a synthesized example based on common methodologies.[6][7][8][15]

1. Sample Preparation (Solid-Phase Extraction) [6]

  • To 200 µL of human plasma, add an internal standard (e.g., amiodarone-D4, tamoxifen).[6][15]

  • Vortex the sample and load it onto an Oasis MCX solid-phase extraction cartridge.

  • Wash the cartridge with 0.1% formic acid in water, followed by methanol.

  • Elute the analytes with a 5% ammonium hydroxide solution in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent or Waters LC system.[7]

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1-0.2% aqueous formic acid.[6][7][8]

  • Flow Rate: 0.2 - 0.5 mL/min.[6][7]

  • Column Temperature: 45-50°C.[7]

  • Injection Volume: 5 µL.[13]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize typical parameters used in LC-MS/MS methods for amiodarone analysis.

Table 1: Example Chromatographic Parameters

Parameter Value Reference
Column Symmetry C18, 5 µm, 150 x 3.0 mm [6]
Mobile Phase Acetonitrile / 0.1% Formic Acid (46:54, v/v) [6]
Flow Rate 0.5 mL/min [6]

| Run Time | < 12 minutes |[7] |

Table 2: Example Mass Spectrometry Transitions (m/z)

Compound Precursor Ion [M+H]⁺ Product Ion Reference
Amiodarone 646.1 58.1
Desethylamiodarone 618.0 135.0 [8]
Amiodarone-D4 (IS) 650.1 (approx.) Dependent on fragmentation [15]

| Tamoxifen (IS) | 372.2 (approx.) | Dependent on fragmentation |[6] |

Visual Workflow and Troubleshooting Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample Collection add_is Add Internal Standard start->add_is extract Solid-Phase or Liquid-Liquid Extraction add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for amiodarone analysis.

troubleshooting_tree start Poor Peak Shape (Tailing/Fronting) is_tailing Is the peak tailing? start->is_tailing Evaluate is_fronting Is the peak fronting? start->is_fronting Evaluate overload Reduce Sample Concentration or Injection Volume is_tailing->overload Yes ph_adjust Lower Mobile Phase pH (e.g., add Formic Acid) overload->ph_adjust Still Tailing? column_check Use a Well-Endcapped Column ph_adjust->column_check Still Tailing? solvent_mismatch Match Sample Solvent to Initial Mobile Phase is_fronting->solvent_mismatch Yes column_damage If all peaks front, inspect or replace column solvent_mismatch->column_damage Still Fronting?

Caption: Decision tree for troubleshooting poor peak shape.

References

troubleshooting poor recovery of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran. This document addresses potential issues that may arise during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated derivative of a benzofuran compound. It is structurally related to the antiarrhythmic drug amiodarone and may be used as a potential metabolite or an internal standard in pharmacokinetic studies. The deuterium labeling provides a distinct mass signature, making it useful for quantitative analysis in complex biological matrices using mass spectrometry.

Q2: What are the critical storage conditions for this compound to ensure its stability?

To ensure the stability and longevity of this compound, it is recommended to store it at -20°C for long-term storage. For short-term use, it may be stored at room temperature. The compound is soluble in dichloromethane. For maximum recovery of the product from a vial, it is advisable to centrifuge the vial before opening the cap.

Q3: What are the primary challenges in the synthesis of this and similar benzofuran derivatives?

The synthesis of complex benzofuran derivatives can present several challenges, including low reaction yields, formation of side products, and difficulties in purification. Low yields can stem from suboptimal reaction conditions such as temperature, solvent, or choice of base and catalyst.[1] Side reactions like the homocoupling of starting materials can also reduce the yield of the desired product.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common problems encountered during the synthesis and recovery of this compound.

Issue 1: Low Yield in the Synthesis of the Benzofuran Core

Question: I am experiencing a low yield during the initial formation of the 2-butylbenzofuran intermediate. What are the likely causes and how can I improve the yield?

Answer: Low yields in the formation of the 2-butylbenzofuran core often arise from issues with the reagents, reaction conditions, or competing side reactions.

Possible Causes and Solutions:

  • Reagent Quality: Ensure that the starting materials, such as salicylaldehyde and 2-bromohexanoate, are of high purity. Impurities can interfere with the reaction.

  • Base Selection: The choice and amount of base (e.g., potassium carbonate) are critical. An insufficient amount of base will result in incomplete reaction, while a large excess can promote side reactions. It is advisable to use a moderate excess.

  • Solvent and Temperature: The reaction is typically refluxed in a solvent like toluene.[1] Ensure that the reaction temperature is maintained consistently. Inadequate heating can lead to an incomplete reaction.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting materials are consumed.

Issue 2: Poor Recovery After Friedel-Crafts Acylation

Question: The Friedel-Crafts acylation step to introduce the benzoyl group is resulting in a complex mixture and low recovery of the desired product. How can I optimize this step?

Answer: Friedel-Crafts acylation can be challenging due to the potential for multiple side reactions and the formation of regioisomers.

Possible Causes and Solutions:

  • Catalyst Activity: Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Moisture can deactivate the catalyst.

  • Solvent Choice: The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane.

  • Temperature Control: The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. Gradual warming to room temperature may be necessary.

  • Work-up Procedure: Careful quenching of the reaction with ice-cold acid and subsequent extraction are crucial for isolating the product.

Issue 3: Inefficient Iodination

Question: The iodination of the hydroxybenzoyl benzofuran intermediate is incomplete. What factors can influence the efficiency of this step?

Answer: Incomplete iodination can be due to the quality of the iodinating agent, the reaction conditions, or the presence of an inadequate amount of oxidant.

Possible Causes and Solutions:

  • Iodine and Oxidant: Use a fresh source of iodine and an appropriate oxidant, such as hydrogen peroxide.[1] The stoichiometry of these reagents is important for driving the reaction to completion.

  • Solvent and Temperature: The reaction is often performed in a protic solvent like propanol at elevated temperatures.[1]

  • pH Control: Maintaining the correct pH during the reaction and work-up is important for product stability and isolation.

Issue 4: Low Yield in the Final Etherification Step

Question: The final etherification with 2-bromoethoxy-d4 is giving a low yield. How can I improve the efficiency of this O-alkylation?

Answer: The O-alkylation of the phenolic hydroxyl group can be hampered by competing C-alkylation or side reactions of the alkylating agent.

Possible Causes and Solutions:

  • Base and Solvent: A suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF or acetone) are typically used to facilitate the formation of the phenoxide and subsequent nucleophilic attack.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.

  • Purity of 2-bromoethoxy-d4: Ensure the deuterated alkylating agent is of high purity and free from non-deuterated counterparts to avoid isotopic dilution of the final product.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols based on established synthetic methods for similar compounds.

Synthesis of 2-n-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran (Intermediate)

This multi-step synthesis is adapted from a patented process for the non-deuterated analogue.[1][2]

Step 1: Synthesis of 2-Butylbenzofuran

  • To a stirred solution of salicylaldehyde (1.0 eq) in toluene, add potassium carbonate (1.5 eq) and methyl 2-bromohexanoate (1.1 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.

  • Extract the product with toluene, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-butylbenzofuran.

Step 2: Friedel-Crafts Acylation

  • Dissolve 2-butylbenzofuran (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add anhydrous aluminum chloride (1.2 eq) under an inert atmosphere.

  • Add p-methoxybenzoyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Step 3: Demethylation and Iodination

  • Dissolve the product from Step 2 in a suitable solvent and treat with a demethylating agent to obtain 2-butyl-3-(4-hydroxybenzoyl)benzofuran.

  • To a solution of 2-butyl-3-(4-hydroxybenzoyl)benzofuran (1.0 eq) and potassium carbonate (0.5 eq) in 75% propanol, add iodine (1.05 eq).

  • Heat the mixture to 80-85 °C for 1 hour, then bring to reflux.

  • Slowly add a solution of 30% hydrogen peroxide (1.0 eq) in propanol over 1.5 hours.

  • Maintain reflux for an additional 2 hours.

  • Cool the reaction, adjust the pH to 1 with concentrated hydrochloric acid, and filter the precipitate.

  • Wash the solid with water and dry under vacuum to yield 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.[1]

Final Step: Etherification with 2-bromoethoxy-d4
  • To a solution of 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethoxy-d4 (1.2 eq) and heat the reaction to 50-60 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide illustrative data for the characterization and purification of the target compound.

Table 1: Illustrative HPLC Purification Parameters

ParameterValue
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~15-18 minutes

Table 2: Illustrative Yields and Purity

StepIntermediate/ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
12-Butylbenzofuran10.08.585>95%
22-Butyl-3-(4-methoxybenzoyl)benzofuran15.012.080>95%
32-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran25.021.385>98%
4Final Product 30.024.080>99%

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Benzofuran Core Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Demethylation & Iodination cluster_3 Step 4: Etherification Salicylaldehyde Salicylaldehyde Butylbenzofuran 2-Butylbenzofuran Salicylaldehyde->Butylbenzofuran K2CO3, Toluene, Reflux Bromohexanoate Methyl 2-bromohexanoate Bromohexanoate->Butylbenzofuran Acylated_Intermediate 2-Butyl-3-(4-methoxybenzoyl)benzofuran Butylbenzofuran->Acylated_Intermediate AlCl3, CH2Cl2 Methoxybenzoyl_Chloride p-Methoxybenzoyl chloride Methoxybenzoyl_Chloride->Acylated_Intermediate Iodinated_Intermediate 2-Butyl-3-(4-hydroxy-3,5- diiodobenzoyl)benzofuran Acylated_Intermediate->Iodinated_Intermediate 1. Demethylation 2. I2, H2O2, K2CO3, Propanol Iodine Iodine Iodine->Iodinated_Intermediate H2O2 H2O2 H2O2->Iodinated_Intermediate Final_Product 2-n-Butyl-4-[(2-bromoethoxy-d4)- 3,5-diiodobenzoyl]benzofuran Iodinated_Intermediate->Final_Product K2CO3, Acetone Bromoethoxy_d4 2-Bromoethoxy-d4 Bromoethoxy_d4->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram for Poor Recovery

Troubleshooting_Poor_Recovery Start Start: Poor Recovery of Final Product Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Check_Purity->Start If Impure, Purify/Replace Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Check_Purity->Check_Conditions If Purity is Good Check_Conditions->Start If Incorrect, Adjust Conditions Analyze_Side_Products Analyze Crude Mixture for Side Products (TLC, LC-MS) Check_Conditions->Analyze_Side_Products If Conditions are Correct Analyze_Side_Products->Start If No Side Products, Re-evaluate Reaction Optimize_Purification Optimize Purification Method (Solvent System, Stationary Phase) Analyze_Side_Products->Optimize_Purification If Side Products are Identified End End: Improved Recovery Optimize_Purification->End

Caption: Logical workflow for troubleshooting poor product recovery.

References

Technical Support Center: Analysis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, particularly in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of my analyte?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of this compound, components from biological samples like plasma or serum (e.g., phospholipids, salts, proteins) can interfere with the ionization process in the mass spectrometer's source.[4][5] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[2][6]

Q2: I am using a stable isotope-labeled internal standard (SIL-IS), which is what this compound is. Shouldn't this compensate for matrix effects?

A2: Yes, using a SIL-IS is the most recognized and effective way to compensate for matrix effects.[6][7][8] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, which allows for accurate correction during data analysis.[4][8] However, severe matrix effects can still be problematic. For instance, if the signal of the SIL-IS is significantly suppressed, it can lead to decreased sensitivity and greater variability in the IS response, potentially impacting the accuracy and precision of the assay.[2]

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at which retention times ion suppression or enhancement occurs.[1] A constant flow of the analyte is infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of the analyte indicate regions of ion suppression or enhancement.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[1][9] The response of the analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat (pure) solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.

Q4: What are the common sources of matrix effects in bioanalysis?

A4: Common sources of matrix effects in biological matrices include:

  • Endogenous compounds: Phospholipids, proteins, salts, and metabolites naturally present in the biological sample.[2][4]

  • Exogenous compounds: Anticoagulants, dosing vehicles, stabilizers, and co-administered medications.[2]

  • Sample preparation reagents: Residues from solvents, buffers, or solid-phase extraction (SPE) cartridges.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte/Internal Standard Signal (Ion Suppression) - Co-elution of matrix components (e.g., phospholipids) that compete with the analyte for ionization.[4] - High concentrations of endogenous compounds in the sample. - Inefficient sample cleanup.[4]- Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[4][9] - Chromatographic Optimization: Modify the LC gradient, change the column chemistry, or adjust the flow rate to improve separation between the analyte and interfering peaks.[1][4] - Sample Dilution: Dilute the sample to reduce the concentration of matrix components. This is feasible if the analyte concentration remains above the limit of quantification.[4][6]
High Analyte/Internal Standard Signal (Ion Enhancement) - Co-eluting matrix components that enhance the ionization efficiency of the analyte.- Improve Chromatographic Separation: As with ion suppression, optimizing the chromatography to separate the analyte from the enhancing components is crucial. - Modify Sample Preparation: Investigate different extraction techniques to selectively remove the components causing ion enhancement.
High Variability in Results (Poor Precision) - Inconsistent matrix effects across different samples or sample lots.[2] - Inconsistent sample preparation.[4]- Standardize Sample Preparation: Ensure a consistent and reproducible sample preparation protocol is followed for all samples.[4] - Implement Column Washing: Introduce a robust column wash step between injections to remove strongly retained matrix components that could affect subsequent injections.[4]
Shifting Retention Times - Matrix-induced changes to the stationary phase of the LC column. - High sample viscosity affecting injection.- Thorough Sample Cleanup: Minimize the introduction of complex matrix components onto the column.[4] - Dilution and Reconstitution: Ensure the final sample is reconstituted in a solvent compatible with the initial mobile phase to avoid injection issues.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the analyte and internal standard into the final, extracted blank matrix at the same concentration as Set A.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Interpretation of Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences prior to LC-MS analysis.

Methodology:

  • Conditioning: Equilibrate the SPE sorbent with an appropriate solvent (e.g., methanol).

  • Equilibration: Equilibrate the sorbent with an aqueous solution (e.g., water or buffer) to prepare it for the sample.

  • Loading: Pass the pre-treated sample (e.g., diluted plasma) through the sorbent. The analyte will bind to the sorbent, while some interferences may pass through.

  • Washing: Wash the sorbent with a weak solvent to remove loosely bound interferences.

  • Elution: Elute the analyte from the sorbent with a strong solvent.

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness and reconstitute the residue in a solvent compatible with the LC mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Inject Sample Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection Ionization->Detection Data Data Detection->Data Data Acquisition

Caption: A typical experimental workflow for the bioanalysis of small molecules.

matrix_effect_concept cluster_source Ion Source cluster_outcomes Potential Outcomes Droplet Charged Droplet (Analyte + Matrix) NoEffect Accurate Signal Droplet->NoEffect Ideal Ionization Suppression Suppressed Signal (Inaccurate Low) Droplet->Suppression Competition for Charge (Ion Suppression) Enhancement Enhanced Signal (Inaccurate High) Droplet->Enhancement Improved Desolvation (Ion Enhancement)

Caption: Conceptual diagram illustrating matrix effects in an electrospray ionization source.

References

preventing deuterium exchange in 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange for the compound 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran . Maintaining the isotopic purity of this molecule is critical for its intended applications, such as its use as an internal standard in quantitative mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen (D-H) exchange, or "back-exchange," is a chemical reaction where a deuterium atom on your compound is replaced by a hydrogen atom from the environment.[1] For a deuterated internal standard, this is problematic as it alters the mass-to-charge ratio, which is fundamental for accurate and precise quantification in LC-MS analysis.[2][3] Losing the deuterium label can lead to underestimation of the analyte concentration and compromise the reliability of experimental data.

Q2: How stable are the deuterium atoms on the bromoethoxy-d4 group?

A2: The deuterium atoms in the (2-bromoethoxy-d4) moiety are bonded to sp3 hybridized carbon atoms (-O-CD2-CD2-Br). Carbon-deuterium (C-D) bonds are generally stable and not considered readily exchangeable, unlike deuterons on heteroatoms (e.g., O-D, N-D).[4] The C-D bond is stronger than a C-H bond, a principle known as the kinetic isotope effect, which enhances the compound's stability against chemical or metabolic cleavage at that position.[5][6] However, exchange can still be induced under specific, often harsh, conditions.

Q3: What are the primary experimental factors that can cause D-H exchange on this compound?

A3: While the deuterons are on a stable alkyl chain, their isotopic purity can be compromised by:

  • Protic Solvents: Solvents containing exchangeable protons, such as water, methanol, or ethanol, are the primary source of hydrogen for back-exchange.[7]

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze D-H exchange, even at non-activated carbon centers.[1][7] Storage in acidic or basic solutions should be avoided.[8]

  • Elevated Temperatures: Higher temperatures increase the kinetic rate of chemical reactions, including D-H exchange.[9]

  • Metal Catalysts: Trace amounts of transition metals can potentially catalyze D-H exchange.[1]

  • High-Energy Analytical Conditions: In mass spectrometry, high temperatures or energetic conditions within the ion source can sometimes promote "in-source" exchange.[10]

Q4: How should I store and handle the compound to maintain its isotopic integrity?

A4: Proper storage and handling are crucial.

  • Storage: Store the compound in a tightly sealed container, protected from light, at a low temperature (refrigerated at 2-8°C for short-term, or frozen at -20°C for long-term).[5][11]

  • Environment: Handle the compound under a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) to minimize exposure to atmospheric moisture.[5][11]

  • Solvents: Prepare stock solutions using high-purity, anhydrous aprotic solvents like acetonitrile, DMSO, or anhydrous ethyl acetate.[12]

Q5: What are the best practices for preparing samples for NMR or LC-MS analysis?

A5: To prevent contamination and exchange during analysis:

  • For NMR: Use high-purity deuterated solvents from a fresh, sealed container.[12] Glassware, including NMR tubes and pipettes, should be oven-dried to remove residual water.[13] Rinsing the NMR tube with a small amount of the deuterated solvent before preparing the sample can also help.

  • For LC-MS: Use aprotic solvents in the mobile phase when possible. If aqueous mobile phases are necessary, control the pH to be as close to neutral as feasible and keep the analysis time as short as possible. To mitigate in-source exchange, consider reducing the ion source temperature to the minimum required for efficient ionization.[10]

Troubleshooting Guide: Investigating Loss of Isotopic Purity

If you observe a decrease in the isotopic enrichment of your compound, use this guide to identify and resolve the potential cause.

Potential CauseHow to InvestigateRecommended Solution
Solvent Contamination Analyze the solvent blank for protonated impurities. Use Karl Fischer titration to check the water content of your solvent.Use a fresh bottle of high-purity, anhydrous aprotic solvent. Store solvents under an inert atmosphere and use a desiccant.[13]
Improper pH Conditions Measure the pH of your sample or stock solution. Review the protocol for any steps involving strong acids or bases.Buffer solutions to a near-neutral pH (if compatible with your experiment). Avoid prolonged exposure to acidic or basic conditions.[1][8]
Elevated Temperature Review experimental and storage protocols for any steps involving high heat (e.g., sample evaporation, long-term storage at room temp).Store stock solutions and samples at recommended low temperatures (2-8°C or -20°C).[11] If heating is necessary, minimize the duration and temperature.
In-Source Exchange (LC-MS) Analyze the sample using different (lower) ion source temperatures and observe if the isotopic ratio changes.Optimize MS source parameters by reducing the source temperature or other electrical potentials to the minimum necessary for good signal.[10]
Glassware Contamination Review cleaning and drying procedures for all glassware that comes into contact with the compound.Ensure all glassware is thoroughly cleaned and then oven-dried at ~150°C for several hours and cooled in a desiccator before use.
Data Summary Table

This table summarizes the risk of deuterium exchange under various experimental conditions.

ConditionParameterRisk Level of D-H ExchangeBest Practice Recommendation
pH Acidic (pH < 4) or Basic (pH > 10)High Avoid. If necessary, use the lowest possible temperature and shortest exposure time. Buffer solutions to near-neutral pH (6-8) whenever possible.[7][8]
Near-Neutral (pH 4-9)Minimal This is the ideal pH range for maintaining the stability of the C-D bonds.
Solvent Protic (e.g., H₂O, Methanol)High Avoid. Use aprotic solvents (e.g., Acetonitrile, DMSO, THF, Ethyl Acetate) for all stock solutions and sample preparations.[12]
Aprotic (e.g., Acetonitrile, DMSO)Minimal Recommended. Ensure the solvent is anhydrous and high-purity.
Temperature Elevated (> 40°C)Moderate to High Avoid prolonged exposure. Perform reactions or incubations at the lowest feasible temperature.
Ambient (20-25°C)Low Acceptable for short-term handling during sample preparation.
Refrigerated/Frozen (≤ 8°C)Minimal Recommended for both short-term and long-term storage to significantly slow down any potential exchange.[11]
Catalysts Transition Metals (e.g., Pd, Pt)High Ensure all reagents and equipment are free from trace metal contamination.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
  • Preparation: Allow the vial of the deuterated compound to equilibrate to room temperature inside a desiccator before opening to prevent moisture condensation.

  • Environment: Perform all manipulations in a glovebox or under a gentle stream of dry nitrogen or argon.

  • Solvent Selection: Use a new bottle of anhydrous, high-purity aprotic solvent (e.g., HPLC-grade acetonitrile or DMSO).

  • Dissolution: Accurately weigh the required amount of the compound and dissolve it in the chosen solvent to the desired concentration.

  • Storage: Store the resulting stock solution in a tightly sealed amber vial with a PTFE-lined cap at 2-8°C for short-term use or ≤ -20°C for long-term storage.

Protocol 2: Preparation of an NMR Sample
  • Glassware Preparation: Thoroughly clean an NMR tube and dry it in an oven at 150°C for at least 4 hours. Cool the tube in a desiccator immediately before use.[13]

  • Solvent: Use a high-purity deuterated aprotic solvent (e.g., CDCl₃, Acetonitrile-d3, DMSO-d6) from a sealed ampule or a Sure/Seal™ bottle.

  • Sample Preparation: Under an inert atmosphere, dissolve the required amount of the compound in the deuterated solvent directly within the dried NMR tube.

  • Sealing: Cap the NMR tube securely. For sensitive samples or long experiments, wrap the cap with Parafilm to minimize atmospheric moisture ingress.

  • Analysis: Acquire the NMR spectrum as soon as possible after preparation.

Workflow and Logic Diagrams

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation Steps cluster_solution Solutions start Isotopic Purity Loss Detected? check_solvent Check Solvent Purity (e.g., Karl Fischer, Blank Run) start->check_solvent Yes no_loss No Purity Loss Detected. Proceed with Experiment. start->no_loss No check_ph Verify pH of Solutions check_solvent->check_ph sol_solvent Use New Anhydrous Aprotic Solvent check_solvent->sol_solvent check_temp Review Temperature (Storage & Experimental) check_ph->check_temp sol_ph Buffer to Neutral pH check_ph->sol_ph check_ms Optimize MS Source Conditions (If Applicable) check_temp->check_ms sol_temp Store at ≤ -20°C Minimize Heat Exposure check_temp->sol_temp sol_ms Reduce Source Temp. check_ms->sol_ms end_node Problem Resolved / Best Practices Implemented sol_solvent->end_node sol_ph->end_node sol_temp->end_node sol_ms->end_node

Caption: Troubleshooting workflow for identifying and resolving the cause of deuterium loss.

References

calibration curve issues with 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran as a deuterated internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of a potential metabolite of Amiodarone. Its primary application is as an internal standard (IS) in quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the accuracy and reliability of the quantification of the unlabeled analyte.

Q2: What are the recommended storage conditions for this internal standard?

A2: For long-term stability, it is recommended to store the compound at -20°C. For short-term use, it may be stored at room temperature. To ensure maximum recovery, it is advised to centrifuge the vial before opening.

Q3: In which solvents is this compound soluble?

A3: This compound is soluble in dichloromethane. For LC-MS applications, it is typically dissolved in organic solvents like acetonitrile or methanol.

Q4: What are the most common issues encountered when using this deuterated internal standard?

A4: The most frequently observed issues include poor calibration curve linearity, inaccurate and imprecise results, and variability in the internal standard response. These problems often stem from issues such as isotopic exchange, chromatographic shifts, differential matrix effects, and impurities in the standard.[1]

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems observed during the construction and use of calibration curves with this compound.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Symptoms:

  • The coefficient of determination (r²) for the calibration curve is below the acceptable limit (typically ≥ 0.99).

  • The curve may appear sigmoidal or show significant deviation at the lower or upper ends of the concentration range.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Calibration Range Narrow or widen the calibration range to bracket the expected sample concentrations. Ensure the range does not extend into the non-linear response region of the detector.
Incorrect Regression Model While a linear, 1/x or 1/x² weighted regression is common, it may not be appropriate. Evaluate the residuals of the calibration curve; a random distribution around zero is ideal. Consider a quadratic fit if linearity is not achievable, but this should be used with caution and properly justified.
Contamination of Blank Samples Ensure that the blank matrix is free of the analyte and internal standard. Analyze multiple sources of blank matrix to confirm cleanliness.
Inaccurate Standard Preparation Verify the accuracy of pipettes and balances used for preparing stock and working solutions. Use serial dilutions from a single, accurately prepared stock solution.
Issue 2: Inaccurate and/or Imprecise Results for Quality Control (QC) Samples

Symptoms:

  • The calculated concentrations of low, medium, and high QC samples deviate from their nominal values by more than 15% (or 20% for the Lower Limit of Quantitation, LLOQ).

  • High variability (%CV > 15%) is observed in the measurements of QC sample replicates.

Potential Causes & Solutions:

Potential CauseRecommended Action
Differential Matrix Effects The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from endogenous components in the biological matrix.[1] This is more likely if there is a chromatographic separation between the analyte and the IS. Conduct a matrix effect experiment to quantify the extent of this issue.
Isotopic Exchange The deuterium atoms on the internal standard may be exchanging with hydrogen atoms from the solvent or matrix, leading to a decrease in the IS signal and an artificial increase in the analyte signal.[1] This is more likely to occur at extreme pH values or elevated temperatures.
Internal Standard Instability The internal standard may be degrading in the sample matrix or during sample processing and storage. Perform stability assessments of the IS in the matrix at relevant storage and processing conditions.
Inconsistent Sample Preparation Variability in extraction recovery between the analyte and the internal standard can lead to imprecise results.[1] Ensure the sample preparation method is robust and consistently executed.
Purity of the Internal Standard The deuterated internal standard may contain a significant amount of the unlabeled analyte, leading to an overestimation of the analyte concentration, especially at the LLOQ.[1] The purity of the IS should be verified.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol is designed to quantitatively assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare solutions of the analyte and internal standard at low and high concentrations in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard at low and high concentrations into at least six different lots of blank biological matrix before the extraction process.

  • Analyze all samples using the developed LC-MS method.

  • Calculate the Matrix Factor (MF) and Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤ 15%. An IS-Normalized MF significantly different from 1.0 indicates that the internal standard is not adequately compensating for matrix effects.

Data Presentation:

Sample SetConcentrationAnalyte Peak AreaIS Peak AreaMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
Set A (Neat) Low150,000300,000---
High1,500,000310,000---
Set B (Post-Spike) Low120,000270,0000.800.900.89
High1,275,000285,0000.850.920.92
Protocol 2: Evaluation of Isotopic Exchange

This protocol helps determine if the deuterium labels on the internal standard are stable under the analytical conditions.

Methodology:

  • Prepare two sets of samples:

    • Set 1 (T=0): Spike a known concentration of the deuterated internal standard into the blank biological matrix. Immediately process these samples and analyze them.

    • Set 2 (Incubated): Spike the same concentration of the deuterated internal standard into the blank matrix and incubate the samples under conditions that mimic the entire sample processing and analysis workflow (e.g., room temperature for 4 hours, then 4°C for 24 hours).

  • Analyze the samples by LC-MS, monitoring the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the internal standard in the incubated samples (Set 2) to the T=0 samples (Set 1). A significant decrease may indicate instability.

    • Monitor the mass channel of the unlabeled analyte at the retention time of the internal standard in the Set 2 samples. The presence of a significant peak is a direct indication of back-exchange.

Data Presentation:

ConditionIncubation Time (h)Incubation Temp (°C)Internal Standard Peak AreaUnlabeled Analyte Peak Area at IS RT% Back-Exchange
T=0 0-500,000< 1,000-
Incubated 2425480,00025,0005%

Visualizations

G cluster_0 Troubleshooting Workflow for Calibration Curve Issues cluster_1 Linearity Issues cluster_2 QC Accuracy/Precision Issues start Calibration Curve Fails (r² < 0.99 or Poor QC Accuracy) check_linearity Assess Linearity & Range start->check_linearity check_qc Evaluate QC Accuracy & Precision start->check_qc range Adjust Calibration Range check_linearity->range Non-linear at ends model Change Regression Model check_linearity->model Pattern in residuals blank Verify Blank Matrix check_linearity->blank High blank response matrix Investigate Matrix Effects check_qc->matrix isotope Check for Isotopic Exchange check_qc->isotope purity Verify IS Purity check_qc->purity end Method Optimized range->end model->end blank->end matrix->end isotope->end purity->end

Caption: Troubleshooting workflow for calibration curve issues.

G cluster_0 Experimental Workflow for Matrix Effect Assessment prep_a Set A: Prepare Analyte & IS in Neat Solution analysis LC-MS/MS Analysis prep_a->analysis prep_b Set B: Extract Blank Matrix, then Spike Analyte & IS prep_b->analysis prep_c Set C: Spike Analyte & IS into Blank Matrix, then Extract prep_c->analysis calc Calculate: 1. Matrix Factor (MF) 2. IS-Normalized MF analysis->calc eval Evaluate: - %CV of IS-Normalized MF ≤ 15% - IS-Normalized MF ≈ 1.0 calc->eval

Caption: Workflow for assessing matrix effects.

References

enhancing the resolution of amiodarone metabolite peaks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of amiodarone and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter while trying to resolve amiodarone and its metabolite peaks.

Question 1: Why are my amiodarone and desethylamiodarone (DEA) peaks showing significant tailing?

Answer:

Peak tailing is a common issue when analyzing basic compounds like amiodarone due to secondary interactions with the stationary phase.

  • Cause 1: Silanol Interactions: Residual, deprotonated silanol groups (-Si-O⁻) on the surface of silica-based columns can interact with the positively charged amine group of amiodarone. This secondary ionic interaction is a common cause of peak tailing.[1]

  • Solution 1a: Mobile Phase Optimization: Adding a buffer or an acidic modifier to the mobile phase can suppress the ionization of silanol groups. Using mobile phases containing 0.1% to 0.2% formic acid or acetic acid is a common practice.[2][3] For challenging separations, a buffer like ammonium formate can be effective by providing competitive ions that interact with the active sites on the stationary phase.[1]

  • Solution 1b: Use of Specialized Columns: Employing columns with advanced end-capping technology or a C8 stationary phase can reduce silanol interactions and improve peak shape for basic compounds.[4] A Hypersil ODS Gold column has been noted to produce better peak shapes compared to standard ODS columns.[3]

  • Solution 1c: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of amiodarone to keep it consistently protonated and minimize interactions with silanols.[5]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][6]

  • Solution 2: Reduce Injection Volume/Concentration: Try decreasing the sample concentration or the injection volume to see if peak shape improves.[7]

Question 2: How can I improve the chromatographic resolution between amiodarone and its primary metabolite, N-desethylamiodarone (DEA)?

Answer:

Achieving baseline separation between the parent drug and its metabolite is crucial for accurate quantification.

  • Cause 1: Inadequate Mobile Phase Strength: If the mobile phase is too strong (high percentage of organic solvent), both compounds may elute too quickly without sufficient interaction with the column, resulting in poor separation.

  • Solution 1: Optimize Gradient Elution: Employ a gradient elution program. Starting with a lower percentage of the organic solvent (e.g., acetonitrile or methanol) and gradually increasing the concentration allows for better separation of closely eluting compounds.[2][5]

  • Cause 2: Suboptimal Stationary Phase: The choice of column chemistry significantly impacts selectivity.

  • Solution 2a: Column Selection: While C18 columns are widely used, sometimes a different selectivity is needed. A pentafluorophenyl (PFP) column has been used successfully for the separation of amiodarone and DEA.[8] Alternatively, a C8 column offers different selectivity and may be less retentive, potentially improving separation.[4]

  • Solution 2b: Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution.[9] A longer column can also improve resolution, though it will increase analysis time and backpressure.[9]

  • Cause 3: Temperature Effects: Column temperature affects mobile phase viscosity and reaction kinetics, which can alter selectivity.

  • Solution 3: Adjust Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak efficiency and sometimes alter selectivity enough to resolve co-eluting peaks.[2][9] However, ensure your analytes are stable at the tested temperature.

Question 3: My peaks are splitting or distorted, especially the early eluting ones. What is the cause?

Answer:

Peak splitting or fronting is often related to issues with the sample solvent or column integrity.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (higher elution strength) than the initial mobile phase, the peak shape can be severely distorted.[7][10]

  • Solution 1: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[7][10] Reconstituting the final extract in a solvent like methanol has been shown to provide better peak shape than acetonitrile in some methods.[3]

  • Cause 2: Column Contamination or Void: A blocked column inlet frit or a void (a channel in the packing material) at the head of the column can cause the sample band to split.[7]

  • Solution 2a: Use a Guard Column: A guard column protects the analytical column from particulates and strongly retained contaminants from the sample matrix.[5]

  • Solution 2b: Flush or Replace Column: If you suspect a blockage, try reversing and flushing the column (if the manufacturer allows). If a void has formed, the column will likely need to be replaced.[7]

Experimental Protocols & Data

Detailed methodologies and comparative data are provided below to guide your experimental setup.

Sample Preparation Methodologies

Effective sample preparation is critical for robust and reproducible results.

Method Protocol Advantages Reference
Protein Precipitation (PPT) 1. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 rpm for 10 minutes. 4. Inject a portion of the supernatant.Simple, fast, and requires minimal solvent.[11][12]
Liquid-Liquid Extraction (LLE) 1. To 100 µL of serum, add 100 µL of 1 mol/L sodium dihydrogen phosphate. 2. Add 1 mL of ether (or hexane) and vortex. 3. Centrifuge to separate layers. 4. Transfer the organic layer to a clean tube and evaporate to dryness. 5. Reconstitute in mobile phase.Cleaner extract, reduces matrix effects.[2][8]
Solid-Phase Extraction (SPE) 1. Condition an SPE cartridge (e.g., C18) with methanol and water. 2. Load the pre-treated plasma sample. 3. Wash the cartridge to remove interferences. 4. Elute amiodarone and DEA with an appropriate solvent (e.g., methanol). 5. Evaporate and reconstitute.Provides the cleanest extracts, high recovery.[13]
Comparative Chromatographic Conditions

The following table summarizes various published LC-MS/MS conditions for the analysis of amiodarone and desethylamiodarone.

Parameter Method 1 Method 2 Method 3
Column ZORBAX Eclipse plus C18 (2.1 x 50 mm, 1.8 µm)Kinetex 2.6 µm C18 (100 x 4.6 mm)Hypersil ODS (100 mm x 3.0 mm)
Mobile Phase A 10 mM ammonium formate with 0.02% formic acid0.1% formic acid in water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.5 mL/minNot Specified
Gradient 10% B to 90% B over 40 minIsocratic: 65% BGradient
Column Temp. 50°CNot SpecifiedNot Specified
Reference [12][3]

Visual Guides

Troubleshooting Workflow

Use this workflow to systematically address issues with peak resolution and shape.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poor Peak Resolution/Shape check_tailing Peak Tailing Observed? start->check_tailing check_splitting Peak Splitting or Fronting? check_tailing->check_splitting No tailing_solutions 1. Add Acid/Buffer to Mobile Phase 2. Check for Column Overload 3. Use End-capped Column check_tailing->tailing_solutions Yes check_resolution Poor Separation (Co-elution)? check_splitting->check_resolution No splitting_solutions 1. Match Sample Solvent to Mobile Phase 2. Reduce Injection Volume 3. Check for Column Blockage/Void check_splitting->splitting_solutions Yes end_node End: Problem Resolved check_resolution->end_node No resolution_solutions 1. Optimize Gradient 2. Change Column Selectivity (C8/PFP) 3. Adjust Temperature check_resolution->resolution_solutions Yes tailing_solutions->check_splitting splitting_solutions->check_resolution resolution_solutions->end_node

A troubleshooting workflow for common peak shape issues.
Metabolic Pathway of Amiodarone

This diagram illustrates the primary metabolic conversion of Amiodarone.

AmiodaroneMetabolism Amiodarone Amiodarone DEA N-desethylamiodarone (DEA) (Major Active Metabolite) Amiodarone->DEA N-de-ethylation Other Other Minor Metabolites Amiodarone->Other Hydroxylation, Deiodination, etc. Enzyme CYP3A4, CYP2C8 (Liver Microsomes) DEA->Enzyme

Primary metabolic pathway of Amiodarone to DEA.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an LC-MS Method for the Quantification of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, a deuterated analog of a potential metabolite or impurity of the antiarrhythmic drug, Amiodarone.[1][2] The utilization of stable isotope-labeled internal standards is a common practice in quantitative bioanalysis to improve the accuracy and precision of LC-MS methods.[3][4] This document outlines a comprehensive validation strategy in line with regulatory expectations, compares LC-MS with alternative analytical techniques, and provides detailed experimental protocols.

Logical Workflow for LC-MS Method Validation

The validation of a bioanalytical method is a critical process to ensure the reliability and accuracy of the data.[5] The following diagram illustrates a typical workflow for validating an LC-MS method according to industry standards and regulatory guidelines such as those from the FDA and ICH.[6][7][8]

LC-MS Method Validation Workflow A Method Development B Method Validation Protocol A->B Define Validation Parameters C Selectivity & Specificity B->C D Linearity & Range B->D E Accuracy & Precision B->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) B->F G Recovery & Matrix Effect B->G H Stability B->H I Method Validation Report C->I Compile & Review Data D->I Compile & Review Data E->I Compile & Review Data F->I Compile & Review Data G->I Compile & Review Data H->I Compile & Review Data J Routine Sample Analysis I->J Method Approved

Caption: A flowchart outlining the key stages of LC-MS bioanalytical method validation.

Comparison of Analytical Techniques

While LC-MS is a powerful and widely used technique for the quantification of small molecules in complex matrices, alternative methods may be considered depending on the specific analytical challenge. The following table provides a comparison of LC-MS with other relevant techniques.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Supercritical Fluid Chromatography (SFC-MS)
Specificity Very HighModerate to HighHighHigh
Sensitivity Very High (pg/mL to fg/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)High
Throughput HighModerateModerateHigh
Matrix Effect Can be significantLess prone than MSCan be significantGenerally lower than LC-MS
Analyte Suitability Wide range of polar and non-polar compoundsChromophore-containing compoundsVolatile and thermally stable compoundsChiral and achiral compounds, suitable for a wide polarity range
Primary Limitation Susceptible to ion suppression/enhancementLower sensitivity and specificity compared to MSRequires derivatization for non-volatile compoundsInstrumentation is less common than LC-MS

Experimental Protocols

LC-MS/MS Method for the Quantification of this compound in Human Plasma

This protocol is a representative example based on common practices for bioanalytical method validation.

1. Materials and Reagents

  • This compound (Analyte)

  • 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran (Internal Standard, non-deuterated)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (d4): To be determined by infusion and optimization (e.g., precursor ion -> product ion)

    • Internal Standard: To be determined by infusion and optimization (e.g., precursor ion -> product ion)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 150 µL of internal standard spiking solution (in acetonitrile).

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

6. Method Validation Parameters

The validation of this method should be performed according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[6][9][10] The following parameters must be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of the analyte in study samples. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in at least five replicates. The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[5][11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of at least 3.

  • Recovery and Matrix Effect: Recovery is assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Alternative Analytical Approaches

While reversed-phase LC-MS is the workhorse for many bioanalytical applications, other techniques can offer advantages for specific challenges.

Hydrophilic Interaction Chromatography (HILIC)

For highly polar metabolites that are poorly retained on reversed-phase columns, HILIC can be a valuable alternative.[12][13] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, providing a different selectivity compared to reversed-phase chromatography.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[12][14] It can offer faster separations and is well-suited for the analysis of a wide range of compounds, including those with varying polarities.[12]

Thin-Layer Chromatography with Mass Spectrometry (TLC-MS)

For rapid screening and identification of compounds in less complex mixtures, TLC-MS can be a high-throughput alternative to traditional LC-MS.[15] This technique allows for the direct elution of separated spots from a TLC plate into the mass spectrometer.

Signaling Pathway Context

The non-deuterated analog of the target compound is related to Amiodarone, a drug that affects cardiac action potential. A simplified representation of its effect on ion channels is provided below.

Amiodarone_Effect A Amiodarone B Potassium Channels A->B Inhibits C Sodium Channels A->C Inhibits D Calcium Channels A->D Inhibits E Repolarization B->E Mediates F Depolarization C->F Mediates D->F Contributes to G Action Potential Duration E->G Determines F->G Determines

Caption: The influence of Amiodarone on key cardiac ion channels.

This guide provides a foundational framework for the validation and comparison of an LC-MS method for this compound. The specific parameters and acceptance criteria should be adapted based on the intended use of the method and relevant regulatory requirements.

References

A Comparative Guide to the Application of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of drug development and clinical research, the precision and reliability of bioanalytical methods are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran , a stable isotope-labeled internal standard (SIL-IS), with other common types of internal standards used in liquid chromatography-mass spectrometry (LC-MS) analysis.

This compound is the deuterated form of a potential metabolite of amiodarone, a drug used to treat and prevent a number of types of irregular heartbeats.[1] Its structure, incorporating deuterium atoms, makes it an ideal internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]

The "gold standard" in bioanalysis is the use of a stable isotope-labeled version of the analyte as the internal standard.[3] These standards are chemically identical to the analyte, differing only in the presence of heavier isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3][4] This near-identical physicochemical behavior is the key to their superior performance in correcting for variability during sample processing and analysis.[5][6]

Comparative Analysis of Internal Standards

The primary role of an internal standard is to compensate for variations in sample preparation, injection volume, chromatographic retention, and mass spectrometric ionization.[6][7][8] The choice of IS can significantly impact the accuracy, precision, and robustness of a bioanalytical method. The following table compares the performance of a deuterated standard like this compound with an analog internal standard, which is a structurally similar but non-isotopically labeled compound.[3]

Performance Parameter This compound (SIL-IS) Analog Internal Standard Rationale for Performance
Co-elution with Analyte Nearly identical retention time.[4]May have different retention times.The deuterium substitution results in a negligible difference in chromatographic behavior.[4] Analog standards have different chemical structures, leading to potential separation.
Extraction Recovery Identical to the analyte.[9]May differ from the analyte.Being chemically identical, the SIL-IS and analyte behave the same way during extraction procedures.[7] Structural differences in analog standards can lead to different extraction efficiencies.
Matrix Effects Compensation Excellent, as it experiences the same ionization suppression or enhancement as the analyte.[3][7]Variable and often incomplete.The SIL-IS and analyte ionize identically in the mass spectrometer source, effectively canceling out matrix-induced variations. Analog standards may have different ionization efficiencies and susceptibilities to matrix effects.
Accuracy and Precision High accuracy and precision.[9][10]Can be lower, with a higher risk of bias.[9]The consistent analyte-to-IS ratio across samples, standards, and quality controls leads to more reliable data.[9]
Potential for Cross-Talk Low, but possible if isotopic purity is low. A mass difference of ≥ 3 amu is recommended.[3]None.The mass difference between the analyte and the SIL-IS should be sufficient to prevent isotopic interference.[3]
Availability and Cost Can be more expensive and may require custom synthesis.[9]Generally more readily available and less expensive.The synthesis of isotopically labeled compounds is a more complex process.
Experimental Protocols

A generalized experimental protocol for the validation of a bioanalytical method using an internal standard like this compound is outlined below. This protocol is based on common practices and regulatory expectations from bodies like the FDA and EMA.[3][11]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and the internal standard in an appropriate organic solvent.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard at a constant concentration.[3]

2. Sample Preparation (e.g., Protein Precipitation):

  • To a small volume (e.g., 50 µL) of the biological sample (plasma, serum, etc.), calibration standard, or quality control sample, add the internal standard working solution.[5]

  • Vortex to ensure thorough mixing.

  • Add a protein precipitation agent (e.g., acetonitrile) and vortex again.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

  • Chromatographic Column: A suitable column, such as a C18 reversed-phase column, is commonly used.[5]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).[5]

  • Gradient Elution: Employ a suitable gradient elution program to achieve separation of the analyte from potential interferences.[5]

  • Mass Spectrometer: A tandem mass spectrometer is used for detection and quantification using multiple reaction monitoring (MRM).[5]

4. Data Analysis and Validation Parameter Assessment:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Determine the concentrations of the quality control samples and unknown samples from the calibration curve.

  • Evaluate validation parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability according to regulatory guidelines.[3]

Visualizing Workflows and Concepts

To further clarify the role and selection of internal standards, the following diagrams illustrate key processes and logical relationships in bioanalysis.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Curve Calibration Curve Ratio->Curve Quantification Quantification Curve->Quantification SIL_IS_Advantage cluster_Detection Mass Spectrometry Detection Analyte Analyte Variability Experimental Variability (Extraction Loss, Matrix Effects) Analyte->Variability affected by SIL_IS SIL-IS (e.g., Deuterated Standard) SIL_IS->Variability equally affected by Analyte_Signal Analyte Signal Variability->Analyte_Signal causes variation in IS_Signal IS Signal Variability->IS_Signal causes variation in Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result remains constant, leading to

References

The Gold Standard in Amiodarone Quantification: A Comparative Guide to 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding field of pharmacokinetic and toxicological analysis, the accuracy of quantitative data is paramount. For researchers and drug development professionals working with the potent antiarrhythmic agent amiodarone, the choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides a detailed comparison of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran , a deuterated analog of a potential amiodarone metabolite, with other commonly used internal standards for the quantification of amiodarone and its major metabolite, desethylamiodarone, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Unrivaled Advantage of Deuterated Standards

Stable isotope-labeled internal standards (SIL-IS), particularly those incorporating deuterium, are widely regarded as the gold standard in quantitative mass spectrometry.[1] The subject of this guide, this compound, exemplifies the ideal characteristics of such a standard. By incorporating four deuterium atoms, this compound is chemically almost identical to its unlabeled counterpart, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[2] This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation and matrix effects, which can suppress or enhance the ionization of the target analyte, thereby significantly improving the accuracy and precision of the measurement.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following table summarizes the performance of LC-MS/MS methods for amiodarone quantification using a deuterated internal standard (amiodarone-D4) and several non-deuterated alternatives. While specific data for this compound is not publicly available, the performance of amiodarone-D4 serves as a benchmark for what can be expected from a deuterated analog.

Internal StandardAnalyte(s)Linearity (Concentration Range)Precision (Imprecision/CV)Accuracy (Inaccuracy/Bias)
Amiodarone-D4 [1]Amiodarone, Desethylamiodarone0.01 - 40.0 mg/L (r > 0.999)< 8%< 9%
Flecainide [3]Amiodarone6.25 - 600 ppb (r > 0.99)Mean Deviation < 5%Not explicitly stated
Tamoxifen [4]Amiodarone, DesethylamiodaroneNot explicitly stated< 8% (CV)95 - 108% of target
Loxapine [5][6]Amiodarone, Flecainide, Mexiletine, PropafenoneNot explicitly statedNot explicitly statedNot explicitly stated
Ethopropazine [7]Amiodarone, Desethylamiodarone2.5 - 1000 ng/mL (r² > 0.999)≤ 18% (CV)< 12% (Mean Error)

As the data illustrates, methods employing a deuterated internal standard, such as amiodarone-D4, consistently demonstrate high levels of precision and accuracy.[1] While non-deuterated standards can also yield acceptable results, they are more susceptible to differential matrix effects and extraction recovery, which can lead to greater variability.[8]

Experimental Methodologies

The successful implementation of any internal standard relies on a robust and well-defined analytical method. Below are representative experimental protocols for the quantification of amiodarone using an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for removing the bulk of proteins from a plasma or serum sample.

  • To 100 µL of plasma or serum, add 20 µL of the internal standard solution (e.g., this compound in methanol).

  • Add 300 µL of a precipitating agent, such as acetonitrile or methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following are typical starting conditions that can be optimized for a specific application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typical.[4][7]

    • Flow Rate: A flow rate of 0.2 - 0.5 mL/min is generally employed.[4][7]

    • Column Temperature: Maintaining the column at an elevated temperature, such as 45°C, can improve peak shape and reproducibility.[7]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the standard for amiodarone analysis.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for amiodarone, desethylamiodarone, and the internal standard are monitored.

Visualizing the Workflow

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Deuterated Internal Standard plasma->add_is Spike precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant logical_relationship cluster_process Analytical Process cluster_correction Correction for Variability cluster_result Final Result analyte Amiodarone (Analyte) extraction Extraction analyte->extraction chromatography Chromatography analyte->chromatography ionization Ionization analyte->ionization is This compound (Deuterated Internal Standard) is->extraction is->chromatography is->ionization ratio Peak Area Ratio (Analyte / IS) ionization->ratio accurate_quant Accurate & Precise Quantification ratio->accurate_quant

References

A Guide to Inter-Laboratory Comparison of Amiodarone and Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of amiodarone and its principal active metabolite, desethylamiodarone, in biological matrices. The information presented is intended to assist laboratories in selecting and validating appropriate analytical methods and to provide a benchmark for performance based on a synthesis of published data. While a direct, comprehensive inter-laboratory comparison study with publicly available data is not available, this guide synthesizes performance characteristics from various published single-laboratory validation studies to offer a comparative perspective.

Introduction to Amiodarone Therapeutic Drug Monitoring

Amiodarone is a potent antiarrhythmic agent with a narrow therapeutic window and significant toxicity, making therapeutic drug monitoring (TDM) a critical component of patient management. Accurate and precise measurement of amiodarone and its metabolite, desethylamiodarone, is essential for optimizing dosing regimens and minimizing adverse effects. Inter-laboratory comparison and proficiency testing are vital for ensuring the reliability and comparability of results across different analytical platforms and institutions.

Comparative Analysis of Analytical Methods

The primary methods for the quantification of amiodarone and desethylamiodarone are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally considered the gold standard due to its superior sensitivity and specificity.

Data Presentation: Performance Characteristics

The following tables summarize the performance characteristics of different analytical methods as reported in various studies. This synthesized data illustrates the typical performance laboratories can expect to achieve.

Table 1: Performance Comparison of HPLC and LC-MS/MS Methods for Amiodarone Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range (µg/mL) 0.1 - 5.00.01 - 40.0
Intra-Assay Precision (%CV) 5 - 11%< 8%
Inter-Assay Precision (%CV) < 15%< 9%
Lower Limit of Quantification (LLOQ) (µg/mL) ~ 0.10.0025 - 0.0075
Accuracy/Recovery 90 - 110%90.2 - 99.6%

Table 2: Performance Comparison of HPLC and LC-MS/MS Methods for Desethylamiodarone Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range (µg/mL) 0.1 - 5.00.01 - 40.0
Intra-Assay Precision (%CV) 5 - 11%< 8%
Inter-Assay Precision (%CV) < 15%< 9%
Lower Limit of Quantification (LLOQ) (µg/mL) ~ 0.10.0025
Accuracy/Recovery 90 - 110%80.0 - 94.7%

Note: The data presented in these tables are synthesized from multiple single-laboratory validation studies and are intended to be illustrative of typical method performance.

Experimental Protocols

A detailed experimental protocol for the analysis of amiodarone and desethylamiodarone using LC-MS/MS is provided below. This protocol is a representative example based on common practices reported in the literature.

Protocol: Quantification of Amiodarone and Desethylamiodarone in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., amiodarone-d4 and desethylamiodarone-d4 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 series or equivalent

  • Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer or equivalent

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amiodarone: Q1 646.2 -> Q3 58.1

    • Desethylamiodarone: Q1 618.2 -> Q3 58.1

    • Amiodarone-d4 (IS): Q1 650.2 -> Q3 62.1

    • Desethylamiodarone-d4 (IS): Q1 622.2 -> Q3 62.1

3. Quality Control

  • Analyze at least three levels of quality control (QC) samples (low, medium, and high concentrations) in duplicate with each batch of unknown samples.

  • The results of the QC samples should be within ±15% of the nominal concentration.

Mandatory Visualizations

The following diagrams illustrate key aspects of the amiodarone analysis workflow and a comparison of analytical methodologies.

experimental_workflow sample Plasma Sample is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Analysis injection->data_analysis

Experimental workflow for amiodarone analysis.

method_comparison cluster_hplc HPLC-UV cluster_lcmsms LC-MS/MS hplc_sensitivity Lower Sensitivity hplc_specificity Lower Specificity hplc_cost Lower Initial Cost lcmsms_sensitivity Higher Sensitivity lcmsms_specificity Higher Specificity lcmsms_cost Higher Initial Cost amiodarone_analysis Amiodarone Analysis Method amiodarone_analysis->hplc_sensitivity amiodarone_analysis->hplc_specificity amiodarone_analysis->hplc_cost amiodarone_analysis->lcmsms_sensitivity amiodarone_analysis->lcmsms_specificity amiodarone_analysis->lcmsms_cost

Comparison of HPLC-UV and LC-MS/MS methods.

A Comparative Guide to Analytical Methods for Amiodarone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of amiodarone and its major metabolite, desethylamiodarone. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, based on a cross-validation of performance data from published studies.

Performance Comparison of Analytical Methods

The selection of an analytical method for amiodarone quantification is a critical decision in both clinical and research settings. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are the most frequently employed techniques. Below is a summary of their key performance characteristics based on published literature.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.3 - 6.0 mg/L[1][2]0.01 - 40.0 mg/L[3]16 - 24 µg/ml
Limit of Quantification (LOQ) 0.3 mg/L[1][2]2.5 - 7.5 µg/L[3]Not explicitly stated, but likely higher than chromatographic methods
Precision (%RSD) < 6% (intra-day and inter-day)[1][2]< 8% (inter-assay)[3]Not explicitly stated
Accuracy/Recovery Not explicitly statedMean extraction yield: 90.2% - 99.6%[3]98.6% - 100%
Specificity Good, but susceptible to interference from co-eluting compounds.[4]Excellent, highly specific due to mass-based detection.[5]Low, prone to interference from formulation excipients.[4]
Run Time ~4 minutes[3]4 minutes[3]Rapid
Primary Application Therapeutic drug monitoring, routine analysis.[1][2]Bioequivalence studies, clinical pharmacokinetics, therapeutic drug monitoring.[5]Bulk drug and pharmaceutical dosage form analysis.

Cross-Validation Insights

A direct comparison between an LC-MS/MS method and an HPLC-UV method for the analysis of amiodarone and desethylamiodarone in human plasma and serum revealed a moderate agreement between the two techniques.[3] The Passing-Bablok regression analysis showed the following relationships:

  • Amiodarone: HPLC = 0.98 (LC-MS/MS) + 0.10 [mg/L] (r=0.94)[3]

  • Desethylamiodarone: HPLC = 1.05 (LC-MS/MS) + 0.02 [mg/L] (r=0.90)[3]

These results indicate that while both methods are suitable for quantification, there can be slight systematic differences in the obtained concentration values. The higher specificity of LC-MS/MS makes it a more reliable method, especially in complex matrices where interferences can be a concern for HPLC-UV.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine therapeutic drug monitoring of amiodarone.

  • Sample Preparation: A simple liquid-liquid extraction is typically employed. To 0.25 mL of plasma or serum, an internal standard is added, followed by a buffer (e.g., 1M sodium phosphate monobasic, pH 4.5). The sample is then extracted with an organic solvent like methyl-t-butyl-ether. After vortexing and centrifugation, the organic layer is transferred and an aliquot is injected into the HPLC system.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[1][6]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and a buffer, is often sufficient.[1]

    • Flow Rate: A typical flow rate is around 1-2 mL/min.[6]

    • Detection: UV detection is performed at a wavelength of approximately 240-242 nm.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioequivalence studies and clinical pharmacokinetics.[5]

  • Sample Preparation: Stable isotope-labeled internal standards (e.g., amiodarone-D4 and desethylamiodarone-D4) are added to the plasma or serum samples.[3] This is followed by protein precipitation with a solvent like acetonitrile. After centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[3]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is common.

    • Flow Rate: Flow rates are generally in the range of 0.5-1 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for the specific detection and quantification of amiodarone and its metabolite.

UV-Vis Spectrophotometry

This method is simpler and more cost-effective but lacks the specificity of chromatographic methods. It is primarily used for the analysis of bulk drug and simple pharmaceutical formulations.

  • Sample Preparation: The drug is dissolved in a suitable solvent, such as methanol.

  • Analysis: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for amiodarone, which is around 242 nm. The concentration is then determined using a calibration curve.

Visualizing the Cross-Validation Workflow

A general workflow for the cross-validation of analytical methods is depicted below. This process ensures that different analytical techniques provide comparable and reliable results.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Conclusion A Develop & Optimize Method A (e.g., HPLC-UV) C Validate Method A (Linearity, Accuracy, Precision) A->C B Develop & Optimize Method B (e.g., LC-MS/MS) D Validate Method B (Linearity, Accuracy, Precision) B->D E Analyze the Same Set of Samples with Both Validated Methods C->E D->E F Statistical Comparison of Results (e.g., Bland-Altman, Regression) E->F G Assess Agreement and Systematic Bias Between Methods F->G H Determine Interchangeability for a Specific Application G->H

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.

Signaling Pathway Diagram

While amiodarone's primary mechanism of action is the blockade of potassium channels, it also affects sodium and calcium channels. A simplified representation of its effect on cardiac myocyte action potential is shown below.

cluster_0 Cardiac Myocyte Action Potential cluster_1 Ion Channels AP Action Potential Phases Phase0 Phase 0 (Depolarization) Phase1 Phase 1 (Early Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 (Resting Potential) Na Na+ Channels Na->Phase0 K K+ Channels K->Phase1 K->Phase3 Ca Ca2+ Channels Ca->Phase2 Amiodarone Amiodarone Amiodarone->Na Blocks Amiodarone->K Blocks Amiodarone->Ca Blocks

Caption: Amiodarone's primary mechanism of action on cardiac ion channels.

References

A Comparative Guide to 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran and its Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran and its non-deuterated analog, 2-n-Butyl-4-(2-bromoethoxy-3,5-diiodobenzoyl)benzofuran. The focus is on the expected enhancements in performance due to deuteration, supported by representative experimental data from analogous compounds and detailed experimental protocols.

Introduction: The Rationale for Deuteration

In drug discovery and development, selective substitution of hydrogen atoms with their stable, heavier isotope, deuterium, is a strategic approach to enhance a molecule's metabolic profile.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are primary drivers of drug metabolism.[1][2] This phenomenon, known as the kinetic isotope effect (KIE), can lead to several therapeutic advantages:

  • Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life (t½) and reduce systemic clearance.[1][3]

  • Enhanced Pharmacokinetic Profile: Slower metabolism can lead to higher plasma concentrations (Cmax) and greater overall drug exposure (AUC).[4][5]

  • Potential for Lower Dosing: Increased drug exposure may allow for smaller or less frequent doses to achieve the desired therapeutic effect.[2]

  • Reduced Formation of Toxic Metabolites: By slowing metabolism at a specific site, deuteration can sometimes shift the metabolic pathway away from the formation of undesirable or toxic metabolites.[6][7]

The subject of this guide, this compound, is the deuterated form of 2-n-Butyl-4-(2-bromoethoxy-3,5-diiodobenzoyl)benzofuran, a potential metabolite of the antiarrhythmic drug amiodarone.[8] The deuteration is specifically on the bromoethoxy group, a potential site for metabolic activity.

Comparative Performance Data

While direct comparative experimental data for these specific benzofuran derivatives is not publicly available, the following tables present representative data from studies on other deuterated compounds versus their non-deuterated standards. This data illustrates the expected improvements in metabolic stability and pharmacokinetics.

In Vitro Metabolic Stability

The following table shows a comparison of in vitro intrinsic clearance (CLint) in rat and human liver microsomes for the non-deuterated drug enzalutamide and its deuterated analog (d3-ENT). A lower CLint value indicates greater metabolic stability.

CompoundSpeciesIntrinsic Clearance (CLint) Reduction vs. Non-deuteratedKinetic Isotope Effect (KH/KD)Reference
d3-Enzalutamide Rat49.7%~2[4][5]
d3-Enzalutamide Human72.9%~2[4][5]

Table 1: Representative in vitro metabolic stability data comparing a deuterated compound to its non-deuterated standard. The data shown is for enzalutamide and its deuterated analog.

In Vivo Pharmacokinetics

The following table presents a summary of in vivo pharmacokinetic parameters for enzalutamide and its deuterated analog following oral administration to rats.

ParameterNon-Deuterated (Enzalutamide)Deuterated (d3-Enzalutamide)% Change with DeuterationReference
Cmax (ng/mL) (Value not specified)(Value not specified)+35%[4][5]
AUC0–t (ng·h/mL) (Value not specified)(Value not specified)+102%[4][5]
Metabolite (M2) Exposure (Value not specified)(Value not specified)-800% (8-fold lower)[4]

Table 2: Representative in vivo pharmacokinetic data from a study in rats, comparing enzalutamide to its deuterated analog.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess metabolic stability and pharmacokinetics.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYP450s.

Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 20 mM stock of the test compound (both deuterated and non-deuterated) in DMSO. Further dilute in acetonitrile to 125 µM.[9]

    • Liver Microsomes: Thaw pooled human or rat liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.[9][10]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure sustained enzyme activity.[9]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final test compound concentration is typically 1-3 µM.[9][10]

    • Incubate the reaction mixture at 37°C with shaking.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile, often containing an internal standard for analytical purposes.[9]

    • Centrifuge the samples at high speed (e.g., >10,000 x g) to precipitate the microsomal proteins.[11]

  • Analysis:

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[11]

    • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare Compound Stock (1-3 µM final) mix Combine Compound, Microsomes, and NADPH prep_cpd->mix prep_mic Prepare Microsome Solution (0.5 mg/mL) prep_mic->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points (0-60 min) incubate->sample terminate Terminate with Acetonitrile + Internal Standard sample->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate t½ and CLint lcms->data

Experimental workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study (Rodents)

Objective: To determine the pharmacokinetic profile of a test compound after administration to a living organism, typically rats or mice.

Protocol:

  • Animal Acclimatization and Dosing:

    • Acclimate male Sprague Dawley rats (typically 180-300 g) for at least three days with free access to food and water.[12][13]

    • Administer the test compound (deuterated or non-deuterated) via the desired route (e.g., oral gavage (PO) or intravenous injection (IV)) at a specific dose (e.g., 10 mg/kg).[12]

  • Blood Sampling:

    • Collect blood samples (approximately 250 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).[12]

    • Collect the blood in heparinized tubes to prevent clotting.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3,400 rpm for 5 minutes at 4°C) to separate the plasma.[12]

    • Harvest the plasma and store it at -20°C or lower until analysis.[12]

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.

    • Prepare a standard curve by spiking known concentrations of the compound into blank plasma.

    • Extract the compound from the plasma samples (e.g., via protein precipitation with acetonitrile) and analyze using the LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[12]

    • Key parameters include: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t½ (half-life).

cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimate Acclimate Rats dose Administer Compound (PO or IV) acclimate->dose blood_collect Collect Blood Samples (0-24h) dose->blood_collect plasma_prep Centrifuge to Isolate Plasma blood_collect->plasma_prep bioanalysis LC-MS/MS Quantification of Compound in Plasma plasma_prep->bioanalysis pk_calc Calculate PK Parameters (Cmax, AUC, t½) bioanalysis->pk_calc

General workflow for an in vivo pharmacokinetic study in rats.

Associated Signaling Pathway: Amiodarone's Mechanism of Action

Given that the non-deuterated standard is structurally related to amiodarone, understanding amiodarone's mechanism of action is relevant. Amiodarone is a multi-channel blocking antiarrhythmic agent. Its primary effects are on cardiac ion channels to prolong the cardiac action potential and refractory period.

cluster_channels Cardiac Ion Channels cluster_receptors Adrenergic Receptors cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_channel Potassium Channels (Class III action) Amiodarone->K_channel Blocks Na_channel Sodium Channels (Class I action) Amiodarone->Na_channel Blocks Ca_channel Calcium Channels (Class IV action) Amiodarone->Ca_channel Blocks Beta_receptor Beta-Adrenergic Receptors (Class II action) Amiodarone->Beta_receptor Blocks Prolong_AP Prolong Action Potential Duration & Refractory Period K_channel->Prolong_AP Slow_Conduction Slow Conduction Velocity Na_channel->Slow_Conduction Reduce_Excitability Reduce Cardiac Excitability and Contractility Ca_channel->Reduce_Excitability Decrease_HR Decrease Heart Rate Beta_receptor->Decrease_HR

Simplified signaling pathway for the multi-channel blocking effects of amiodarone.

Conclusion

The strategic deuteration of 2-n-Butyl-4-(2-bromoethoxy-3,5-diiodobenzoyl)benzofuran to create its d4 analog is based on the well-established principle of the kinetic isotope effect. While direct comparative data is unavailable, evidence from numerous other deuterated pharmaceuticals strongly suggests that this compound would exhibit enhanced metabolic stability and an improved pharmacokinetic profile compared to its non-deuterated counterpart. These predicted advantages, including longer half-life and greater systemic exposure, make the deuterated standard a valuable tool for researchers in drug development, potentially leading to more robust and reliable experimental outcomes. The provided experimental protocols serve as a foundation for conducting direct comparative studies to empirically validate these expected benefits.

References

Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of reliable decision-making. For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical factor that profoundly influences data quality. This guide provides an objective comparison of deuterated internal standards with structural analogs, supported by experimental data and aligned with global regulatory expectations.

Deuterated internal standards, a form of stable isotope-labeled internal standard (SIL-IS), are widely recognized as the "gold standard" in bioanalysis. Their use is strongly advocated by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidelines under the International Council for Harmonisation (ICH) M10. The principal advantage of a deuterated IS lies in its near-identical physicochemical properties to the analyte, ensuring it experiences the same variations during sample preparation, chromatography, and ionization. This mimicry provides robust correction for potential errors, thereby enhancing the accuracy and precision of the results.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The superiority of deuterated internal standards over alternatives like structural analogs is well-documented. A structural analog is a compound with a chemical structure similar to, but not identical to, the analyte. While they can be a viable option when a deuterated standard is unavailable, their performance can be compromised by differences in extraction recovery, chromatographic behavior, and ionization efficiency.

The following tables summarize comparative data on the performance of deuterated and structural analog internal standards in various bioanalytical assays.

Table 1: Comparison of Assay Performance for a Drug in Human Plasma

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardTypical Acceptance Criteria
Accuracy (% Bias) -2.5% to +3.1%-14.2% to +18.5%Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤ 4.5%≤ 16.8%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85.2%72.1%Consistent and reproducible
IS-Normalized Matrix Factor 0.98 - 1.040.82 - 1.190.85 - 1.15

Data is representative and compiled from principles described in referenced literature.

Table 2: Case Study - Quantification of Everolimus

ParameterEverolimus-d4 (Deuterated IS)32-desmethoxyrapamycin (Analog IS)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (%CV) 4.3% - 7.2%No significant difference
Comparison Slope with Independent Method 0.950.83
Correlation Coefficient (r) > 0.98> 0.98

*This study concluded that while both internal standards showed acceptable performance, the deuterated internal standard offered a more favorable comparison with an independent LC-MS/

A Comparative Guide to the Isotopic Purity of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the deuterated compound 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran with its non-deuterated analog. The focus of this comparison is the assessment of isotopic purity, a critical quality attribute for deuterated compounds used in research and drug development. This document outlines detailed experimental protocols for determining isotopic purity by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, presents illustrative comparative data, and provides a visual workflow for the assessment process.

Introduction to Isotopic Purity

In the synthesis of isotopically labeled compounds, such as this compound, achieving 100% isotopic incorporation is practically impossible. Consequently, the final product is a mixture of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition. For a compound with four deuterium atoms (d4), the product will inevitably contain small amounts of molecules with three (d3), two (d2), one (d1), and zero (d0) deuterium atoms. The isotopic purity is a measure of the percentage of the desired deuterated isotopologue (in this case, d4) in the mixture.

Accurate determination of isotopic purity is crucial as it can impact the interpretation of experimental results, particularly in pharmacokinetic studies where deuterated compounds are used as internal standards or as active pharmaceutical ingredients with altered metabolic profiles.

Comparison of Deuterated vs. Non-Deuterated Compound

The primary distinction between this compound and its non-deuterated counterpart lies in the mass of the ethoxy group, which influences their utility in mass spectrometry-based assays. The deuterated compound is specifically designed to be used as an internal standard in quantitative analyses, allowing for precise differentiation from the non-deuterated analyte.

The following table summarizes the key properties and expected analytical outcomes for both compounds. The isotopic distribution for the d4-compound is illustrative of a high-quality commercial standard.

PropertyThis compound2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran
Abbreviation d4-Compoundd0-Compound
CAS Number 1216376-62-396027-84-8
Molecular Formula C₂₁H₁₅D₄BrI₂O₃C₂₁H₁₉BrI₂O₃
Molecular Weight ~657.11 g/mol ~653.09 g/mol
Primary Use Internal standard for quantitative analysis by MSAnalyte in quantitative assays
Expected Chemical Purity >98%>98%
Expected Isotopic Purity (% d4) ≥98%Not Applicable
Illustrative Isotopic Distribution d4: ≥98%, d3: ≤1.5%, d2: ≤0.4%, d1: ≤0.1%, d0: ≤0.05%d0: 100%

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity relies on analytical techniques that can differentiate between isotopologues. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[1]

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a powerful technique for determining the isotopic distribution of a compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the test compound.

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1 µg/mL in the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Instrumentation and Parameters:

  • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled to a liquid chromatography system (LC-HRMS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for the compound.

  • Mass Analyzer Mode: Full scan mode with a resolution of at least 60,000.

  • Scan Range: A narrow m/z range centered around the expected molecular ions of the different isotopologues.

  • Collision Energy: Low energy to minimize fragmentation.

3. Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, d3, and d4 isotopologues.

  • Integrate the peak areas for each isotopologue.

  • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

  • The isotopic purity is reported as the relative abundance of the d4 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H and ²H NMR, can provide information on the degree and position of deuteration.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the test compound.

  • Dissolve the sample in a deuterated solvent that does not have signals in the region of interest (e.g., CDCl₃, DMSO-d₆).

  • For quantitative ¹H NMR (qNMR), add a known amount of a certified internal standard with a known purity.

2. Instrumentation and Parameters:

  • Instrument: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard proton spectrum to identify the signals corresponding to the ethoxy group.

    • The reduction in the integral of the proton signals at the deuterated positions relative to a non-deuterated signal in the molecule provides a measure of deuterium incorporation.

  • ²H NMR:

    • Acquire a deuterium spectrum to directly observe the signals of the deuterium atoms.

    • The presence and integration of signals confirm the positions of deuteration.

3. Data Analysis:

  • ¹H NMR:

    • Integrate the signal corresponding to the protons on the bromoethoxy group and a well-resolved, non-deuterated proton signal within the molecule.

    • The percentage of deuteration can be calculated by comparing the relative integrals of these signals to the corresponding signals in the non-deuterated standard.

  • ²H NMR:

    • Integrate the deuterium signals. The relative integrals can confirm the distribution of deuterium across the labeled positions.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated compound.

G Isotopic Purity Assessment Workflow cluster_0 Sample Handling cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting Sample Receive Deuterated Compound Preparation Sample Preparation (Dilution, etc.) Sample->Preparation Standard Procure Non-Deuterated Standard Standard->Preparation HRMS LC-HRMS Analysis Preparation->HRMS NMR NMR Spectroscopy (¹H and ²H) Preparation->NMR MS_Analysis Mass Spectrum Analysis (Isotopologue Distribution) HRMS->MS_Analysis NMR_Analysis NMR Spectrum Analysis (Deuteration Site & Level) NMR->NMR_Analysis Comparison Compare with Specifications and Non-Deuterated Standard MS_Analysis->Comparison NMR_Analysis->Comparison Report Final Isotopic Purity Statement Comparison->Report

Caption: Workflow for isotopic purity assessment.

Conclusion

The assessment of isotopic purity is a critical step in the quality control of deuterated compounds like this compound. A combination of HRMS and NMR spectroscopy provides a comprehensive evaluation of both the isotopic distribution and the specific sites of deuterium incorporation.[1] This guide offers standardized protocols and a comparative framework to assist researchers and drug development professionals in ensuring the quality and reliability of their deuterated materials, thereby enhancing the accuracy and reproducibility of their scientific investigations.

References

Safety Operating Guide

Safe Disposal of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile: The non-deuterated analog is described as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4][5] As a halogenated organic compound, it is also prudent to consider it a potential environmental hazard.[3] The compound is a combustible solid.

Immediate Safety and Handling Precautions: Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant (e.g., nitrile) and inspected before use.
Eye Protection Safety glasses with side shields or goggles.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.
Protective Clothing Lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran.

1. Waste Identification and Segregation:

  • Waste Stream: This compound should be treated as hazardous chemical waste.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it segregated from incompatible materials.

2. Waste Collection and Storage:

  • Container: Use a clearly labeled, non-reactive, and sealable container. The label should include the full chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Follow all institutional guidelines for temporary waste storage.

3. Spill Management: In the event of a spill, adhere to the following procedure:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading. For solid materials, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with an appropriate solvent (consult your institution's EHS guidelines), followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

4. Final Disposal:

  • Professional Disposal: All hazardous chemical waste must be disposed of through a licensed and certified hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and disposal.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

A 1. Identify Waste (this compound) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate as Hazardous Halogenated Organic Waste B->C D 4. Place in Labeled, Sealable Waste Container C->D E 5. Store in Designated Hazardous Waste Area D->E F 6. Arrange for Pickup by Certified Waste Disposal E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran. The following guidance is based on best practices for handling structurally similar benzofuran and halogenated organic compounds.[1] This compound should be handled with a high degree of caution, assuming it may possess significant hazards. This information is intended for use by trained professionals in a laboratory setting.

This document provides essential procedural guidance for the safe handling, operation, and disposal of this compound to minimize risk and ensure regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation exposure.[2] A comprehensive assessment of personal protective equipment is critical. The following table outlines the recommended PPE for handling this compound.

PPE ItemSpecificationRationale
Gloves Disposable nitrile gloves are the minimum requirement. Consider double-gloving or using heavier-duty gloves for extended handling.[3][4]To prevent skin contact. Nitrile gloves offer broad short-term protection against many chemicals.[3]
Eye Protection Chemical safety goggles conforming to ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a splash hazard.[4][5]To protect eyes from splashes and airborne particles.
Lab Coat A standard laboratory coat must be worn. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.To protect clothing and skin from contamination.
Respiratory Protection Generally not required if work is performed within a certified chemical fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator may be necessary.[6]To prevent inhalation of dust, aerosols, or vapors.
Footwear Closed-toe, closed-heel shoes that cover the entire foot are required.[4]To protect feet from spills and falling objects.

Operational Plan: Chemical Handling Protocol

A systematic approach to handling is essential to minimize exposure and contamination.

1. Preparation:

  • Ensure all necessary PPE is donned correctly before entering the designated handling area.

  • The work area within the chemical fume hood should be clean and free of clutter.

  • All required equipment (e.g., spatulas, weighing paper, containers) should be placed inside the fume hood before commencing work.

2. Dispensing and Handling:

  • Handle the compound in a well-ventilated area, specifically within a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools to prevent ignition sources.[6]

  • Avoid contact with skin and eyes.[6]

3. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • The recommended storage temperature is 2-8°C in a refrigerator.[7]

Emergency Procedures

Spill Management:

  • Small Spills (within a chemical fume hood):

    • Absorb the spill with an inert material, such as vermiculite, sand, or absorbent pads.

    • Collect the absorbed material into a designated, sealed hazardous waste container for disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert laboratory personnel and the institutional environmental health and safety (EHS) office.

    • Prevent the spread of the spill if it is safe to do so.

    • Allow trained personnel to manage the cleanup.

First Aid:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[6]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Disposal Plan

Unused or waste this compound and any contaminated materials (e.g., gloves, absorbent pads, weighing paper) must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste material containing the compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institutional EHS department.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not discharge the chemical into drains or the environment.[6]

Chemical and Physical Data

The following table summarizes the available quantitative data for the target compound and a structurally similar one.

PropertyThis compound2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran
CAS Number 96027-84-8[7][8]1951-26-4[6][9]
Molecular Formula C21H19BrI2O3[7][8]C19H16I2O3[6]
Molecular Weight 653.09 g/mol [7][8]546.14 g/mol [6]
Appearance Light Yellow Solid[7]Not specified
Boiling Point Not specified258°C / 10mmHg[6]

Experimental Workflow and Safety Protocol

cluster_ppe Personal Protective Equipment prep Preparation - Don PPE - Prepare Fume Hood handling Chemical Handling - Work in Fume Hood - Avoid Dust/Aerosols prep->handling Proceed to Handling storage Storage - Tightly Sealed Container - 2-8°C Refrigerator handling->storage Store Unused Chemical spill Spill Response handling->spill If Spill Occurs disposal Waste Disposal - Segregate Waste - Label Container handling->disposal Generate Waste spill->disposal Collect Spill Debris ehs EHS Pickup disposal->ehs Request Disposal gloves Nitrile Gloves goggles Safety Goggles coat Lab Coat

Caption: Workflow for handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.